molecular formula C20H27N3O4 B6288488 4-Pentynoyl-Val-Ala-PAB

4-Pentynoyl-Val-Ala-PAB

货号: B6288488
分子量: 373.4 g/mol
InChI 键: ZCRVRFUMZRBARG-KSSFIOAISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Pentynoyl-Val-Ala-PAB is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.20015635 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methyl-2-(pent-4-ynoylamino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-5-6-7-17(25)23-18(13(2)3)20(27)21-14(4)19(26)22-16-10-8-15(12-24)9-11-16/h1,8-11,13-14,18,24H,6-7,12H2,2-4H3,(H,21,27)(H,22,26)(H,23,25)/t14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRVRFUMZRBARG-KSSFIOAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 4-Pentynoyl Group: A Versatile Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-pentynoyl group, a small, terminal alkyne-containing moiety, has emerged as a powerful and versatile tool in the field of bioconjugation. Its ability to participate in highly efficient and specific "click chemistry" reactions has made it an invaluable asset for labeling, identifying, and tracking biomolecules in complex biological systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of the 4-pentynoyl group in modern biochemical and pharmaceutical research.

Core Principles: Harnessing the Power of Click Chemistry

The utility of the 4-pentynoyl group in bioconjugation is primarily centered around its terminal alkyne functionality, which readily participates in two major types of bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are favored for their high efficiency, selectivity, and biocompatibility, allowing for the covalent linkage of the 4-pentynoyl group to a molecule of interest bearing an azide (B81097) group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction involves the use of a copper(I) catalyst to accelerate the formation of a stable triazole linkage between an alkyne and an azide.[1][2] The reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for modifying a wide range of biomolecules, including proteins, nucleic acids, and glycans.[1][3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, such as in living cells or organisms, SPAAC offers a metal-free alternative.[4][5] This reaction utilizes a strained cyclooctyne (B158145) derivative that reacts spontaneously with an azide, driven by the release of ring strain.[4][5] While the 4-pentynoyl group itself is not strained, it can be reacted with an azide-modified biomolecule in the presence of a strained cyclooctyne reagent in competitive labeling studies or used as a metabolic label that is subsequently detected by an azide-bearing probe.

Quantitative Data Presentation

The efficiency of bioconjugation reactions involving the 4-pentynoyl group is influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. The following tables summarize key quantitative data related to these reactions.

LigandCopper(I) Concentration (µM)Relative Labeling Efficiency (%)Reference
BTTAA30High[1]
BTTES50Comparable to BTTAA[1]
THPTA60~6-fold weaker than BTTAA/BTTES[1]
TBTA-Lowest activity[1]

Table 1: Comparison of Copper(I)-Chelating Ligands for CuAAC. This table illustrates the relative efficiency of different ligands in promoting the CuAAC reaction for labeling cell lysates treated with peracetylated N-(4-pentynoyl)mannosamine (Ac4ManNAl). BTTAA and BTTES show the highest efficacy.[1]

Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)NotesReference
CuAAC10 - 10⁴Generally faster than SPAAC.[4]
SPAAC10⁻³ - 1Slower than CuAAC but avoids copper cytotoxicity.[4]

Table 2: Typical Reaction Rates for Click Chemistry. This table provides a general comparison of the reaction kinetics for CuAAC and SPAAC. The specific rate for the 4-pentynoyl group can be influenced by the molecular context.

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies using the 4-pentynoyl group. Below are protocols for two common applications: protein labeling and metabolic labeling of cellular glycans.

Protocol 1: Two-Step Protein Labeling via NHS Ester Activation and CuAAC

This protocol describes the labeling of a protein with a 4-pentynoyl group-containing linker, followed by a CuAAC reaction to attach a reporter molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • 4-Pentynoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Azide-functionalized reporter molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Desalting column or dialysis equipment

Methodology:

  • Activation of 4-Pentynoic Acid:

    • Dissolve 4-pentynoic acid and NHS in anhydrous DMF.

    • Add DCC to the solution and stir for 12-24 hours at room temperature to form the 4-pentynoyl-NHS ester.

    • Remove the dicyclohexylurea byproduct by filtration.

  • Protein Labeling:

    • Add a 10- to 20-fold molar excess of the freshly prepared 4-pentynoyl-NHS ester to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Remove unreacted NHS ester by buffer exchange using a desalting column or dialysis.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the alkyne-modified protein, add the azide-functionalized reporter molecule (5- to 10-fold molar excess).

    • Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 1 mM.

    • Initiate the reaction by adding CuSO₄ (final concentration 0.1-1 mM) and freshly prepared sodium ascorbate (final concentration 1-5 mM).

    • Incubate for 1-2 hours at room temperature.

    • Purify the labeled protein from excess reagents using a desalting column or dialysis.

Protocol 2: Metabolic Labeling of Sialoglycans with Ac4ManNAl and Detection via CuAAC

This protocol details the metabolic incorporation of an alkyne-modified sugar, N-(4-pentynoyl)mannosamine (Ac4ManNAl), into cellular glycans, followed by detection with an azide-functionalized probe.

Materials:

  • Mammalian cells in culture

  • Peracetylated N-(4-pentynoyl)mannosamine (Ac4ManNAl)

  • Cell lysis buffer

  • Azide-functionalized biotin (B1667282) or fluorescent probe

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Streptavidin beads (for biotin-azide probe)

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Metabolic Labeling:

    • Culture cells in the presence of Ac4ManNAl (typically 25-50 µM) for 1-3 days. This allows for the metabolic incorporation of the alkyne-modified sialic acid into cell surface glycans.[1]

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

  • CuAAC Reaction:

    • To the cell lysate, add the azide-functionalized probe (e.g., biotin-azide).

    • Add THPTA, CuSO₄, and sodium ascorbate to the final concentrations as described in Protocol 1.

    • Incubate for 1-2 hours at room temperature.

  • Enrichment and Detection:

    • If a biotin-azide probe was used, enrich the labeled glycoproteins using streptavidin beads.

    • Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an antibody against the protein of interest or a general glycoprotein (B1211001) stain.

    • Alternatively, if a fluorescent-azide probe was used, the labeled proteins can be directly visualized in-gel using a fluorescence scanner.

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate the experimental workflows and a relevant signaling pathway where the 4-pentynoyl group can be applied.

experimental_workflow_protein_labeling cluster_activation Step 1: Activation cluster_labeling Step 2: Protein Labeling cluster_click Step 3: Click Chemistry cluster_analysis Step 4: Analysis 4-Pentynoic Acid 4-Pentynoic Acid NHS Ester NHS Ester 4-Pentynoic Acid->NHS Ester DCC Activated Linker Activated Linker NHS Ester->Activated Linker Protein Protein Activated Linker->Protein Amine Reaction Alkyne-Modified\nProtein Alkyne-Modified Protein Protein->Alkyne-Modified\nProtein Azide-Probe Azide-Probe Alkyne-Modified\nProtein->Azide-Probe CuAAC Labeled Protein Labeled Protein Azide-Probe->Labeled Protein Purification Purification Labeled Protein->Purification Analysis Analysis Purification->Analysis SDS-PAGE, MS, etc.

Fig 1. Experimental workflow for two-step protein labeling.

metabolic_labeling_workflow Start Start Cell Culture Cell Culture Start->Cell Culture Metabolic Labeling Metabolic Labeling with Ac4ManNAl Cell Culture->Metabolic Labeling Cell Lysis Cell Lysis Metabolic Labeling->Cell Lysis CuAAC Reaction CuAAC with Azide-Probe Cell Lysis->CuAAC Reaction Enrichment/Detection Enrichment/Detection CuAAC Reaction->Enrichment/Detection Analysis Analysis Enrichment/Detection->Analysis WB, MS, Imaging

Fig 2. Workflow for metabolic labeling and detection.

ptm_signaling_pathway cluster_input Input cluster_enzyme Enzymatic Reaction cluster_detection Detection 4-Pentynoyl-CoA 4-Pentynoyl-CoA (Alkyne Probe) KAT Lysine (B10760008) Acetyltransferase (e.g., p300) 4-Pentynoyl-CoA->KAT Acetylated Protein Pentynoylated Protein KAT->Acetylated Protein Protein Substrate Protein Substrate Protein Substrate->KAT Click Chemistry CuAAC with Azide-Biotin Acetylated Protein->Click Chemistry Downstream Signaling Downstream Signaling Acetylated Protein->Downstream Signaling Affinity Purification Streptavidin Purification Click Chemistry->Affinity Purification Identification Mass Spectrometry (Substrate ID) Affinity Purification->Identification

Fig 3. Probing protein acetylation with 4-pentynoyl-CoA.

Applications in Research and Drug Development

The versatility of the 4-pentynoyl group has led to its application in a wide array of research areas, from fundamental cell biology to the development of novel therapeutics.

Probing Post-Translational Modifications (PTMs)

A significant application of the 4-pentynoyl group is in the study of PTMs. For instance, 4-pentynoyl-coenzyme A, an analog of acetyl-CoA, can be used to identify the substrates of lysine acetyltransferases (KATs) like p300.[6] By incubating cell extracts with 4-pentynoyl-CoA and a specific KAT, protein substrates become "tagged" with the alkyne group. These modified proteins can then be enriched and identified using click chemistry with an azide-biotin probe, followed by mass spectrometry.[6] This approach allows for the elucidation of enzyme-substrate relationships within signaling pathways.

Similarly, metabolic labeling with alkyne-modified fatty acids, for which the 4-pentynoyl group can serve as a shorter chain analog, enables the study of protein lipoylation and S-palmitoylation.[7][8] These lipid modifications play crucial roles in protein trafficking, localization, and signaling.

Glycan Engineering and Analysis

As detailed in the experimental protocol, N-(4-pentynoyl)mannosamine can be used to metabolically label sialoglycans on the surface of living cells.[1] This "glycan engineering" approach allows for the visualization and identification of glycoproteins involved in various cellular processes, including cell-cell recognition, signaling, and cancer metastasis.

Drug Development and Delivery

In drug development, the 4-pentynoyl group can be incorporated into drug candidates to facilitate their conjugation to targeting moieties, such as antibodies or nanoparticles. This strategy can improve the therapeutic index of a drug by directing it specifically to the site of action, thereby reducing off-target effects. The stability of the triazole linkage formed via click chemistry ensures that the conjugate remains intact in the physiological environment.

Conclusion

The 4-pentynoyl group, through its participation in robust and bioorthogonal click chemistry reactions, provides a powerful and adaptable platform for bioconjugation. Its small size and high reactivity make it an ideal tool for labeling and studying a wide range of biomolecules without significantly perturbing their natural function. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to harness the potential of the 4-pentynoyl group in their own investigations, paving the way for new discoveries in fundamental biology and the development of next-generation therapeutics.

References

Val-Ala Dipeptide Linker Cleavage by Cathepsin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Alanine (Val-Ala) dipeptide is a critical component in the design of advanced therapeutic agents, most notably Antibody-Drug Conjugates (ADCs). Its primary function is to act as a stable linker in systemic circulation, which is selectively cleaved by the lysosomal protease cathepsin B within the target tumor cell. This targeted cleavage mechanism ensures the conditional release of a cytotoxic payload, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the Val-Ala dipeptide linker, focusing on its cleavage by cathepsin B, relevant quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

The strategic use of cathepsin B-cleavable linkers like Val-Ala stems from the overexpression of this enzyme in various tumor types and its optimal activity in the acidic environment of the lysosome (pH 4.5-5.5).[1] In contrast, the physiological pH of the bloodstream (around 7.4) keeps cathepsin B activity minimal, preventing premature drug release.[] The Val-Ala sequence is recognized by cathepsin B, which primarily acts as a dipeptidyl carboxypeptidase, cleaving dipeptides from the C-terminus of polypeptide chains.[3][4] This specificity allows for precise drug release within the lysosomal compartment of cancer cells.

Mechanism of Cleavage

The cleavage of the Val-Ala linker by cathepsin B is a key step in the activation of many ADCs. Once an ADC binds to its target antigen on a cancer cell, it is internalized, often through receptor-mediated endocytosis, and trafficked to the lysosome.[4][5] Inside the lysosome, the high concentration and activity of cathepsin B facilitate the hydrolysis of the peptide bond between the valine and alanine (B10760859) residues.

This enzymatic cleavage is often the initiating step in a multi-stage process. In many ADC designs, the Val-Ala linker is connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][6] Upon cleavage of the Val-Ala dipeptide, the PABC spacer spontaneously decomposes, leading to the release of the unmodified cytotoxic drug.[]

dot

Cleavage_Mechanism Figure 1: ADC Activation Pathway ADC Antibody-Drug Conjugate (ADC) in Circulation Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Trafficking to Lysosome (Acidic pH) Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Cleavage of Val-Ala Linker CathepsinB->Cleavage SelfImmolation Self-Immolation of Spacer (e.g., PABC) Cleavage->SelfImmolation DrugRelease Active Drug Release SelfImmolation->DrugRelease Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target Cytotoxic Effect

Caption: Figure 1: ADC Activation Pathway

Quantitative Analysis of Linker Cleavage

The efficiency of Val-Ala linker cleavage by cathepsin B can be quantified using various in vitro assays. These studies are crucial for optimizing linker design and predicting the in vivo performance of ADCs. While direct kinetic parameters for the cleavage of full ADCs are not always published, comparative data from model substrates provide valuable insights.

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BNotesReference
Val-AlaSlower than Val-CitCleaved at approximately half the rate of Val-Cit in an isolated cathepsin B assay. However, it offers lower hydrophobicity, which can be advantageous for achieving higher drug-to-antibody ratios (DARs) without significant aggregation.[7]
Val-CitFaster than Val-AlaA widely used cathepsin B-cleavable linker with well-characterized cleavage kinetics.[7][]
Phe-LysVariableAnother cathepsin B-cleavable linker, with stability and cleavage rates dependent on the experimental system.[7]
Val-ArgVariableSimilar to Val-Lys, performance can vary.[9]

Note: The values presented in the table are for comparative purposes and can vary depending on the specific experimental conditions, including the nature of the attached payload and the assay format.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay using HPLC-MS/MS

This protocol details a typical experiment to quantify the release of a payload from an ADC containing a Val-Ala linker.

Objective: To determine the rate of drug release from a Val-Ala-linker-containing ADC upon incubation with recombinant human cathepsin B.

Materials:

  • ADC with Val-Ala linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM DTT (prepare fresh)

  • Quenching Solution: Acetonitrile with 0.1% formic acid

  • Microcentrifuge tubes

  • Incubator at 37°C

  • HPLC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate recombinant cathepsin B in the Activation Buffer for 15 minutes at 37°C to ensure the active site cysteine is reduced.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical final ADC concentration is in the micromolar range (e.g., 1-10 µM).

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 10-50 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding a 3-fold excess of cold Quenching Solution to the aliquot. This will precipitate the antibody and enzyme and stop the reaction.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated protein. Collect the supernatant containing the released payload.

  • HPLC-MS/MS Analysis: Inject the supernatant onto a reverse-phase HPLC column coupled to a mass spectrometer. Use a suitable gradient of water/acetonitrile (both containing 0.1% formic acid) to separate the released payload from other components.

  • Quantification: The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve of the free drug. The rate of cleavage is determined by plotting the concentration of the released drug over time.

HPLC_Workflow Start Start Activate_Enzyme Activate Cathepsin B (with DTT) Start->Activate_Enzyme Setup_Reaction Combine ADC and Activated Enzyme Activate_Enzyme->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Sample Take Time-Point Samples Incubate->Sample Quench Quench Reaction (Acetonitrile) Sample->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge Analyze HPLC-MS/MS Analysis Centrifuge->Analyze Quantify Quantify Released Drug Analyze->Quantify End End Quantify->End

References

The Lynchpin of Targeted Drug Delivery: A Technical Guide to the PAB Self-Immolative Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the p-aminobenzyl (PAB) self-immolative spacer, a critical component in the design of antibody-drug conjugates (ADCs), reveals its pivotal role in ensuring the controlled and efficient release of cytotoxic payloads within target cancer cells. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the PAB spacer's function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

The p-aminobenzyl alcohol (PAB) moiety serves as a cornerstone in the architecture of modern ADCs, acting as a stable bridge between a targeting antibody and a potent cytotoxic drug. Its "self-immolative" nature allows for a triggered, rapid, and irreversible decomposition, but only after the ADC has been internalized by a cancer cell and subjected to a specific enzymatic cleavage event. This controlled release is paramount to minimizing off-target toxicity and maximizing the therapeutic window.

Mechanism of Action: A Controlled Demolition

The most prevalent application of the PAB spacer is in conjunction with a cathepsin B-cleavable dipeptide, such as valine-citrulline (Val-Cit). Upon internalization of the ADC into the lysosome of a cancer cell, the high concentration of cathepsin B cleaves the amide bond between the citrulline and the PAB spacer. This initial cleavage initiates a cascade of spontaneous electronic rearrangements within the PAB unit, culminating in a 1,6-elimination reaction. This process liberates the active drug, typically an amine-containing payload like monomethyl auristatin E (MMAE), along with carbon dioxide and a benign quinone methide byproduct.

PAB Self-Immolation Pathway ADC Antibody-Drug Conjugate (ADC) (in circulation, pH ~7.4) Internalized_ADC Internalized ADC (in lysosome, pH 4.5-5.0) ADC->Internalized_ADC Receptor-mediated endocytosis Cleavage Peptide Bond Cleavage Internalized_ADC->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Unstable_Intermediate Unstable p-aminobenzyl carbamate (B1207046) intermediate Cleavage->Unstable_Intermediate Initiates self-immolation Elimination 1,6-Elimination Unstable_Intermediate->Elimination Released_Drug Active Cytotoxic Drug (e.g., MMAE) Elimination->Released_Drug Byproducts CO2 + Aza-quinone methide Elimination->Byproducts

PAB self-immolation signaling pathway.

Quantitative Analysis of PAB Spacer Function

The efficiency of the PAB self-immolative spacer is quantifiable through several key parameters, including enzyme cleavage kinetics, plasma stability, and the resulting bystander effect.

Cathepsin B Cleavage Kinetics

The rate at which cathepsin B cleaves the dipeptide linker is a critical determinant of the drug release rate. The Michaelis-Menten kinetic parameters for common dipeptide-PABC linkers are summarized below.

Dipeptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Phe-Lys-PABC18.51.68.65 x 10⁴
Val-Ala-PABC25.81.24.65 x 10⁴

This data is compiled from various in vitro studies and may vary based on experimental conditions.

Plasma Stability

A crucial characteristic of an effective ADC is its stability in systemic circulation to prevent premature drug release and associated off-target toxicities. The Val-Cit-PAB linker demonstrates excellent stability in human plasma.

ADC LinkerSpeciesHalf-life (t1/2)
Trastuzumab-vc-MMAEHuman>100 hours
Anti-HER2-va-MMAEMouseHydrolyzed within 1 hour
Sulfatase-cleavable linkerMouse>7 days

Note the species-specific instability of the Val-Ala linker in mouse plasma due to carboxylesterase activity.

Bystander Effect

The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is a key advantage of ADCs with cleavable linkers and membrane-permeable payloads like MMAE. The extent of this effect can be quantified in co-culture assays.

PayloadLinker TypeBystander Effect PotentialSupporting Experimental Observations
MMAE Cleavable (e.g., Val-Cit-PAB)HighDemonstrates significant killing of antigen-negative cells in co-culture assays due to high membrane permeability.[1]
MMAF Cleavable (e.g., mc)Low to NegligibleLess membrane-permeable due to a charged carboxyl group, limiting its diffusion out of the target cell.[1]
DM1 Non-cleavable (e.g., SMCC)Low to NegligibleThe payload is largely retained within the target cell upon ADC degradation.[1]
PBD Dimers CleavableHighHighly potent DNA-damaging agents with good cell permeability, leading to a strong bystander effect.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PAB-containing ADCs.

Synthesis of Val-Cit-PABC-MMAE

The synthesis of the Val-Cit-PABC-MMAE drug-linker is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation to the payload.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution_Phase Solution Phase Chemistry Resin Resin Fmoc_Cit Fmoc_Cit Resin->Fmoc_Cit Couple Fmoc-Cit-OH Deprotection1 Deprotection1 Fmoc_Cit->Deprotection1 Fmoc deprotection Fmoc_Val_Cit Fmoc_Val_Cit Deprotection1->Fmoc_Val_Cit Couple Fmoc-Val-OH Deprotection2 Deprotection2 Fmoc_Val_Cit->Deprotection2 Fmoc deprotection Coupling Coupling Deprotection2->Coupling Cleave from resin PABC_MMAE Prepare PABC-MMAE PABC_MMAE->Coupling Couple to dipeptide Final_Product Val-Cit-PABC-MMAE Coupling->Final_Product Purification (HPLC)

Workflow for Val-Cit-PABC-MMAE synthesis.

Protocol Outline:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).

    • Sequentially couple Fmoc-protected citrulline and then valine to the resin using standard coupling reagents (e.g., HBTU, HOBt, DIPEA).

    • Perform Fmoc deprotection with piperidine (B6355638) in DMF between each amino acid coupling step.

  • Cleavage from Resin:

    • Cleave the dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Solution-Phase Coupling:

    • Prepare the p-aminobenzyl carbamate of MMAE (PABC-MMAE).

    • Couple the cleaved Val-Cit dipeptide to PABC-MMAE in solution using a suitable coupling agent.

  • Purification:

    • Purify the final Val-Cit-PABC-MMAE product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cathepsin B Cleavage Assay

This assay quantifies the rate of enzymatic cleavage of the dipeptide linker.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC or linker-drug conjugate in a suitable buffer (e.g., pH 5.5 acetate (B1210297) buffer).

    • Prepare a stock solution of recombinant human cathepsin B.

  • Assay Procedure:

    • In a microplate, combine the ADC/linker-drug solution with the cathepsin B solution.

    • Incubate the plate at 37°C.

    • At various time points, quench the reaction (e.g., by adding a strong acid or organic solvent).

  • Analysis:

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of cleaved payload and remaining intact ADC.

    • Determine the initial reaction velocity at different substrate concentrations to calculate Km and kcat.

In Vitro Bystander Killing Assay

This co-culture assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

Bystander_Assay_Workflow Start Co-culture Antigen-Positive (Ag+) and Antigen-Negative (Ag-, fluorescently labeled) cells Treatment Treat with ADC Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Imaging Fluorescence Microscopy or Flow Cytometry Incubation->Imaging Analysis Quantify viability of Ag- cells Imaging->Analysis

Workflow for in vitro bystander killing assay.

Protocol Outline:

  • Cell Culture:

    • Culture antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) cancer cell lines. The antigen-negative cells should be engineered to express a fluorescent protein (e.g., GFP) for identification.

  • Co-culture Seeding:

    • Seed a mixture of the antigen-positive and antigen-negative cells in a microplate at a defined ratio.

  • ADC Treatment:

    • Treat the co-culture with varying concentrations of the ADC.

  • Incubation and Analysis:

    • Incubate the plate for a period of 48-72 hours.

    • Quantify the viability of the fluorescently labeled antigen-negative cells using fluorescence microscopy or flow cytometry.

Conclusion

The p-aminobenzyl self-immolative spacer is a sophisticated and highly effective tool in the design of antibody-drug conjugates. Its ability to remain stable in circulation and undergo rapid, triggered release of the payload within the target cell is fundamental to the success of this therapeutic modality. A thorough understanding of its mechanism, kinetics, and the experimental methodologies for its evaluation is crucial for the continued development of safer and more effective ADCs for cancer therapy.

References

The Rise of Val-Ala Linkers: A Technical Guide to a New Generation of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this revolution. A critical component of an ADC's success lies in its linker, the chemical bridge that connects a potent cytotoxic payload to a tumor-targeting monoclonal antibody. This guide provides an in-depth exploration of the discovery, development, and application of Valine-Alanine (Val-Ala) cleavable linkers, a significant advancement in ADC technology. We will delve into the underlying science, comparative data, and detailed experimental protocols to equip researchers with the knowledge to leverage this innovative linker strategy.

Introduction: The Limitations of Early Linkers and the Dawn of Peptide-Based Solutions

Early ADC development was hampered by linker instability, leading to premature payload release and off-target toxicity. The advent of enzyme-cleavable peptide linkers, designed to be stable in systemic circulation but labile within the tumor microenvironment or inside cancer cells, marked a pivotal moment in the field. The Valine-Citrulline (Val-Cit) linker emerged as a widely adopted standard, leveraging the overexpression of the lysosomal protease Cathepsin B in many tumor cells for targeted drug release.

However, the Val-Cit linker is not without its challenges. Its inherent hydrophobicity can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DAR), complicating manufacturing and potentially impacting efficacy and safety. This limitation spurred the search for alternative dipeptide sequences with improved physicochemical properties, leading to the discovery and development of the Val-Ala linker.

The Val-Ala Linker: Mechanism of Action and Key Advantages

The Val-Ala linker, like its Val-Cit predecessor, is designed to be cleaved by proteases within the lysosome of a cancer cell. The mechanism of action follows a well-defined pathway:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized through endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Valine and Alanine residues of the linker.[1][]

  • Self-Immolation and Payload Release: This cleavage event triggers the spontaneous 1,6-elimination of a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC), which in turn releases the unmodified cytotoxic payload into the cytoplasm.[1] The released payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization.[3][4]

The primary advantage of the Val-Ala linker over the Val-Cit linker lies in its increased hydrophilicity.[5][6] This seemingly subtle change has significant implications:

  • Reduced Aggregation: ADCs utilizing Val-Ala linkers exhibit a lower propensity for aggregation, even at high DARs. This allows for the development of more potent ADCs with a higher payload density without compromising manufacturability and stability.[][8]

  • Improved Pharmacokinetics: The enhanced hydrophilicity can lead to more favorable pharmacokinetic properties, although this can be influenced by the payload and the antibody.

Data Presentation: A Comparative Analysis of Val-Ala and Val-Cit Linkers

The following tables summarize key quantitative data comparing the performance of Val-Ala and Val-Cit linkers in various preclinical studies.

ParameterVal-Ala LinkerVal-Cit LinkerReference(s)
Cathepsin B Cleavage Rate Cleaved at approximately half the rate of the Val-Cit linker in an isolated enzyme assay.Faster cleavage rate in isolated enzyme assays.[]
Plasma Stability (Mouse) Hydrolyzed within 1 hour.Hydrolyzed within 1 hour.[5]
Plasma Stability (Human) Generally high stability.Generally high stability.[9]
Aggregation at High DAR Less aggregation observed at DAR > 4.Prone to aggregation and precipitation at DAR > 4.[][8]
Cell LinePayloadVal-Ala ADC IC50 (nM)Val-Cit ADC IC50 (nM)Reference(s)
HER2-positive cell linesMMAEComparable to Val-Cit ADCComparable to Val-Ala ADC[]
HER2+ cellsSulfatase-cleavable payload92-[5]
Antigen-positive cellsTRX payload-Similar to TRX-ADC (EC50 = 0.07)[5]
HER2+ cellsβ-galactosidase-cleavable payload-14.3[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Val-Ala linker-drug conjugate and its subsequent evaluation.

Synthesis of Fmoc-Val-Ala-PABC-PNP

The synthesis of the core Val-Ala linker often involves the preparation of an activated intermediate like Fmoc-Val-Ala-PABC-PNP.

Materials:

  • Fmoc-Val-OH

  • H-Ala-PABC-PNP

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

Protocol:

  • Dissolve Fmoc-Val-OH and H-Ala-PABC-PNP in DMF.

  • Add the coupling reagent and DIPEA to the solution.

  • Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, precipitate the product by adding water.

  • Filter and wash the solid product with water and ether.

  • Dry the product under vacuum to yield Fmoc-Val-Ala-PABC-PNP.[][11][12][13][14]

Conjugation of Val-Ala-PABC-MMAE to a Monoclonal Antibody

This protocol describes the conjugation of a maleimide-activated Val-Ala-PABC-MMAE drug-linker to a monoclonal antibody via cysteine engineering or reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Reducing agent (e.g., TCEP)

  • Maleimide-activated Val-Ala-PABC-MMAE

  • Conjugation buffer (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Antibody Reduction:

    • Dissolve the antibody in conjugation buffer.

    • Add a molar excess of the reducing agent (e.g., TCEP) and incubate to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Immediately add the maleimide-activated Val-Ala-PABC-MMAE to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for a specified time.

  • Quenching:

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.[15][16][17][18]

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Ala linker to cleavage by Cathepsin B.

Materials:

  • Purified ADC with Val-Ala linker

  • Human Cathepsin B

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Reducing agent for enzyme activation (e.g., DTT)

  • LC-MS system for analysis

Protocol:

  • Activate Cathepsin B by pre-incubating with DTT in the assay buffer.

  • Add the ADC to the activated enzyme solution.

  • Incubate the reaction at 37°C.

  • At various time points, quench the reaction by adding a stop solution (e.g., acetonitrile).

  • Analyze the samples by LC-MS to quantify the amount of released payload over time.[1][19]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

Materials:

  • Cancer cell line expressing the target antigen

  • Complete cell culture medium

  • ADC with Val-Ala linker

  • Control antibody and free drug

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Protocol:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, control antibody, and free drug.

  • Incubate the cells for a period of time (e.g., 72-96 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the ADC concentration.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • ADC with Val-Ala linker

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC).

    • Administer the ADC and vehicle control intravenously at a specified dose and schedule.

  • Monitoring:

    • Measure the tumor volume using calipers two to three times per week.

    • Monitor the body weight and overall health of the mice.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[20][21][22][23][24]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosomal Degradation cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Complex ADC-Antigen Complex Antigen->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Payload Released Payload Lysosome->Payload Payload Release CathepsinB->Lysosome Cleavage of Val-Ala Linker Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Mechanism of action of a Val-Ala linker-containing ADC.

Experimental Workflow: ADC Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation Linker_Synth Val-Ala-PABC-Drug Linker Synthesis Conjugation Conjugation Linker_Synth->Conjugation Ab_Mod Antibody Reduction Ab_Mod->Conjugation Purification Purification Conjugation->Purification Cleavage_Assay In Vitro Cathepsin B Cleavage Purification->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Purification->Cytotoxicity_Assay Efficacy_Study In Vivo Efficacy Study Cytotoxicity_Assay->Efficacy_Study

Caption: General experimental workflow for ADC synthesis and preclinical evaluation.

Logical Relationship: Advantages of Val-Ala over Val-Cit

Linker_Advantages Val_Ala Val-Ala Linker Hydrophilicity Increased Hydrophilicity Val_Ala->Hydrophilicity possesses Aggregation Reduced Aggregation Hydrophilicity->Aggregation leads to High_DAR Enables High DAR ADCs Aggregation->High_DAR facilitates Val_Cit Val-Cit Linker Hydrophobicity Higher Hydrophobicity Val_Cit->Hydrophobicity possesses Hydrophobicity->Aggregation contributes to

References

A Technical Guide to 4-Pentynoyl-Val-Ala-PAB: An Alkyne-Functionalized ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of 4-Pentynoyl-Val-Ala-PAB, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). It covers its core physicochemical properties, representative experimental protocols, and the established mechanism of action for drug release.

Core Physicochemical Properties

This compound is a protease-cleavable linker designed for targeted drug delivery. Its structure incorporates a valine-alanine dipeptide sensitive to lysosomal enzymes, a self-immolative p-aminobenzyl (PAB) spacer, and a terminal alkyne group for bioorthogonal conjugation via "click chemistry".[1][2] This design ensures high stability in plasma circulation while allowing for specific, triggered release of a cytotoxic payload inside target cells.[] The Val-Ala dipeptide offers a less hydrophobic alternative to the common Val-Cit linker, which can improve the solubility and reduce aggregation of the final ADC, especially with high drug-to-antibody ratios (DARs).[4][5]

Quantitative physicochemical data for this specific linker is not extensively published in peer-reviewed literature and is primarily available from commercial suppliers. The following table summarizes the available information.

PropertyValueSource
IUPAC Name N-(4-(hydroxymethyl)phenyl)-2-((S)-2-((S)-4-pentynoylamino)-3-methylbutanamido)propanamideN/A
Synonyms 4-pentynoyl-L-valyl-L-alanyl-p-aminobenzyl alcoholN/A
CAS Number 1956294-75-9[6]
Molecular Formula C₂₀H₂₇N₃O₄[6]
Molecular Weight 373.45 g/mol [6]
Purity Typically >95%[6]
Appearance White to off-white solidSupplier Data
Solubility Soluble in organic solvents such as DMSO, DMF[]
Storage Conditions Store at -20°C, protected from light and moisture[7]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound, based on standard solid-phase peptide synthesis (SPPS) techniques and procedures for similar ADC linkers.[][8]

Representative Synthesis Protocol

The synthesis involves the sequential coupling of amino acids to a resin-bound p-aminobenzyl alcohol derivative, followed by N-terminal acylation.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Val-OH

  • 4-Pentynoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection (Alanine): Remove the Fmoc protecting group from the alanine (B10760859) residue by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Valine Coupling: Dissolve Fmoc-Val-OH (2 eq), HATU (1.95 eq), and DIPEA (4 eq) in DMF. Add the solution to the deprotected resin and agitate at room temperature for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection (Valine): Repeat step 2 to remove the Fmoc group from the newly added valine residue.

  • 4-Pentynoyl Acylation: Dissolve 4-pentynoic acid (2 eq), HATU (1.95 eq), and DIPEA (4 eq) in DMF. Add the solution to the deprotected dipeptide resin and agitate at room temperature for 2 hours. Wash the resin extensively with DMF and DCM.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2 hours to cleave the linker from the solid support and remove side-chain protecting groups.

  • Purification: Filter the resin and concentrate the filtrate under reduced pressure. Precipitate the crude product in cold diethyl ether. Purify the final compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Purity Assessment by RP-HPLC

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Mechanism of Action and Key Workflows

The utility of this compound is defined by its role within an ADC. The following workflows illustrate its function from systemic circulation to intracellular drug release.

General ADC Therapeutic Workflow

This diagram outlines the complete process from targeted binding of the ADC to a cancer cell to the ultimate induction of apoptosis.

ADC ADC in Circulation TargetCell Target Cell (Antigen Positive) ADC->TargetCell Binding to Surface Antigen Internalization Receptor-Mediated Endocytosis TargetCell->Internalization Lysosome Endosome-Lysosome Fusion Internalization->Lysosome Release Payload Release Lysosome->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Diffusion Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: High-level workflow of an Antibody-Drug Conjugate (ADC) mechanism of action.

Linker Cleavage and Payload Release Mechanism

This diagram details the critical steps occurring within the lysosome, where the linker is cleaved to activate the cytotoxic payload. The Val-Ala dipeptide is specifically hydrolyzed by Cathepsin B, which is highly expressed in the lysosomes of many tumor cells.[9] This cleavage initiates a cascade involving the self-immolation of the PAB spacer to release the unmodified drug.

cluster_0 Lysosomal Environment (pH 4.5-5.0) Linker 4-Pentynoyl-Val-Ala PAB-Drug Cleavage Cathepsin B Cleavage Linker:f1->Cleavage Peptide bond hydrolysis Intermediate Unstable Intermediate (p-aminobenzyl carbamate) Liberated Peptide Cleavage->Intermediate:f0 SelfImmolation 1,6-Elimination (Self-Immolation) Intermediate:f0->SelfImmolation Drug Active Drug SelfImmolation->Drug

Caption: Enzymatic cleavage and self-immolation cascade of the Val-Ala-PAB linker.

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] This sophisticated therapeutic modality hinges on the synergistic interplay of three core components: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that bridges the two. The linker is a critical determinant of an ADC's efficacy and safety, governing its stability in circulation and the mechanism of payload release at the target site.[]

Cleavable linkers are a predominant class of linkers utilized in both clinically approved and investigational ADCs.[3] These linkers are engineered to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside cancer cells, triggered by specific physiological conditions.[4] This controlled release of the cytotoxic payload is paramount for maximizing on-target efficacy and mitigating off-target toxicities. This technical guide provides a comprehensive overview of the core principles of cleavable linkers in ADCs, detailing their types, mechanisms of action, and the experimental protocols used for their evaluation.

The General Mechanism of Action of ADCs with Cleavable Linkers

The therapeutic journey of an ADC with a cleavable linker involves a sequence of highly orchestrated events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_tme Tumor Microenvironment cluster_cell Target Cancer Cell ADC 1. ADC circulates with stable linker Binding 2. mAb binds to tumor antigen ADC->Binding Internalization 3. ADC is internalized (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome/Endosome Internalization->Lysosome Cleavage 5. Linker Cleavage (e.g., low pH, enzymes) Lysosome->Cleavage Release 6. Payload is released Cleavage->Release Target 7. Payload engages intracellular target Release->Target Apoptosis 8. Apoptosis Target->Apoptosis Hydrazone_Cleavage ADC Antibody-Linker(Hydrazone)-Payload Internalized_ADC Internalized ADC in Endosome/Lysosome ADC->Internalized_ADC Endocytosis Cleaved_Products Antibody-Linker + Free Payload Internalized_ADC->Cleaved_Products Low pH (H₃O⁺) Disulfide_Cleavage ADC Antibody-Linker(S-S)-Payload Internalized_ADC Internalized ADC in Cytoplasm ADC->Internalized_ADC Internalization Cleaved_Products Antibody-Linker(SH) + Free Payload(SH) Internalized_ADC->Cleaved_Products High [GSH] Peptide_Cleavage ADC Antibody-Linker(Peptide)-Payload Internalized_ADC Internalized ADC in Lysosome ADC->Internalized_ADC Internalization Cleaved_Products Antibody-Linker + Free Payload Internalized_ADC->Cleaved_Products Cathepsin B Tubulin_Inhibitor_Pathway Payload MMAE / Maytansinoid (DM1, DM4) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers Topoisomerase_Inhibitor_Pathway Payload DXd / SN-38 Top1_DNA Topoisomerase I - DNA Complex Payload->Top1_DNA Stabilizes Replication DNA Replication Fork Top1_DNA->Replication Collision with DSB DNA Double-Strand Breaks Replication->DSB Causes DDR DNA Damage Response DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces Plasma_Stability_Workflow start Incubate ADC in plasma at 37°C timepoints Collect aliquots at various time points start->timepoints capture Isolate ADC using immunoaffinity capture timepoints->capture analysis Analyze by LC-MS to determine average DAR capture->analysis payload_analysis Quantify released payload in supernatant by LC-MS/MS capture->payload_analysis

References

The Biological Orthogonality of Click Chemistry in Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, offering a powerful toolkit for the precise construction of complex biomolecules. Within the realm of antibody-drug conjugates (ADCs), these bioorthogonal reactions have emerged as a superior strategy for linking potent cytotoxic payloads to monoclonal antibodies, overcoming many of the limitations associated with traditional conjugation methods. This technical guide provides a comprehensive overview of the principles, applications, and methodologies of click chemistry in ADC development, with a focus on its biological orthogonality.

The Core Principle: Biological Orthogonality

The defining feature of click chemistry in a biological context is its orthogonality . This principle dictates that the reacting moieties, an "azide" and an "alkyne" or a "diene" and a "dienophile," are abiotic and therefore inert to the vast array of functional groups present in a biological system.[1] This ensures that the conjugation reaction proceeds with high specificity and efficiency, exclusively forming the desired bond between the antibody and the drug-linker complex without off-target reactions that could compromise the efficacy and safety of the ADC.[1]

The ideal bioorthogonal reaction for ADC synthesis should possess the following characteristics:

  • High Reaction Rate: The reaction should proceed rapidly under mild, physiological conditions (neutral pH, aqueous environment, and ambient temperature).

  • High Yield: The conjugation should be highly efficient, leading to a homogenous ADC product with a predictable drug-to-antibody ratio (DAR).

  • Biocompatibility: The reagents and the resulting linkage should be non-toxic and non-immunogenic.

  • Stability: The formed covalent bond must be stable in the physiological environment to prevent premature drug release.

Key Click Chemistry Reactions in ADC Development

Two main classes of click chemistry reactions have gained prominence in the development of next-generation ADCs: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, bicyclo[6.1.0]nonyne - BCN) that readily reacts with an azide (B81097) to form a stable triazole linkage.[2] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[2][3]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is an exceptionally fast bioorthogonal reaction involving the cycloaddition of an electron-deficient diene, typically a tetrazine, with a dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[4] This reaction is known for its extremely rapid kinetics, making it highly suitable for in vivo applications.[4]

Quantitative Comparison of Click Chemistry Reactions

The choice of click chemistry can significantly impact the physicochemical properties and in vivo performance of an ADC. The following table summarizes key quantitative parameters for SPAAC and IEDDA reactions.

ParameterSPAAC (e.g., DBCO-azide)IEDDA (e.g., TCO-tetrazine)Traditional (e.g., Maleimide-thiol)
Second-Order Rate Constant (k₂) ~1 M⁻¹s⁻¹10³ - 10⁶ M⁻¹s⁻¹~10² - 10³ M⁻¹s⁻¹
In Vivo Linkage Stability (Plasma) High (stable triazole ring)High (stable dihydropyridazine/pyridazine)Moderate (potential for retro-Michael reaction)
Reaction Conditions Physiological (pH 7.4, 37°C)Physiological (pH 7.4, 37°C)Physiological (pH 6.5-7.5)
Off-Target Reactivity LowLowPotential reaction with other thiols
Homogeneity (DAR) HighHighLow (heterogeneous mixture)

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of click chemistry-based ADCs.

Site-Specific Incorporation of an Azide Handle onto an Antibody

Method: Sortase A-Mediated Ligation

This protocol describes the enzymatic incorporation of an azide-containing peptide tag onto the C-terminus of an antibody heavy chain using Sortase A.[5][6][7][8][9]

Materials:

  • Antibody (with a C-terminal LPETG recognition motif)

  • Sortase A (e.g., pentamutant for enhanced activity)

  • Azide-containing peptide (e.g., (Gly)₃-Lys(N₃)-NH₂)

  • Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Quenching buffer (100 mM EDTA, pH 8.0)

  • Purification system (e.g., Protein A chromatography)

Procedure:

  • Prepare the antibody solution at a concentration of 1 mg/mL in sortase reaction buffer.

  • Add the azide-containing peptide to a final concentration of 1 mM.

  • Initiate the reaction by adding Sortase A to a final concentration of 50 µM.

  • Incubate the reaction mixture at 25°C for 4 hours with gentle agitation.

  • Quench the reaction by adding quenching buffer to a final concentration of 20 mM.

  • Purify the azide-functionalized antibody using Protein A chromatography to remove excess peptide and Sortase A.

  • Characterize the product by mass spectrometry to confirm the incorporation of the azide handle.

SPAAC Conjugation of a Drug-Linker to an Azide-Functionalized Antibody

Method: DBCO-MMAE Conjugation to Azido-Trastuzumab

This protocol details the conjugation of a DBCO-containing MMAE drug-linker to an azide-functionalized Trastuzumab antibody.

Materials:

  • Azide-functionalized Trastuzumab (10 mg/mL in PBS, pH 7.4)

  • DBCO-PEG₄-vc-MMAE (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

  • To the azide-functionalized Trastuzumab solution, add a 5-fold molar excess of the DBCO-PEG₄-vc-MMAE stock solution.

  • Gently mix the reaction and incubate at room temperature for 2 hours.

  • Monitor the reaction progress by LC-MS to confirm complete conjugation.

  • Purify the resulting ADC using an HIC column to remove unconjugated drug-linker and other impurities.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization of ADCs by Mass Spectrometry

Method: Quantitative DAR Determination by LC-MS

This protocol outlines the determination of the average DAR and drug distribution of an ADC using liquid chromatography-mass spectrometry (LC-MS).[10][11][12][13][14]

Materials:

  • Purified ADC sample (1 mg/mL)

  • Denaturing buffer (e.g., 8 M Guanidine-HCl)

  • Reducing agent (e.g., 100 mM DTT)

  • LC-MS system (e.g., Q-TOF) with a suitable reversed-phase column

Procedure:

  • Sample Preparation (Intact Mass Analysis):

    • Dilute the ADC sample to 0.1 mg/mL in a denaturing buffer.

    • For analysis of light and heavy chains, add the reducing agent and incubate at 37°C for 30 minutes.

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Separate the different ADC species using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Acquire mass spectra in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the mass of each ADC species (with different numbers of drugs attached).

    • Calculate the relative abundance of each species.

    • Determine the average DAR by calculating the weighted average of the drug load.

In Vitro Cytotoxicity Assay

Method: MTT/XTT Assay

This protocol describes the assessment of the in vitro potency of an ADC using a colorimetric cell viability assay.[1][15][][17][18]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cell line (e.g., HER2-negative MCF-7 cells)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the ADC and control antibody in complete culture medium.

  • Replace the medium in the wells with the antibody solutions and incubate for 72 hours.

  • Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways involved in the mechanism of action of a click chemistry-based ADC.

ADC Internalization and Trafficking

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Receptor Receptor EarlyEndosome Early Endosome Receptor->EarlyEndosome Endocytosis LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Linker Cleavage Target Intracellular Target Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

Caption: General workflow of ADC internalization, trafficking, and payload release.[7][12][19][20][21][22][23]

Mechanism of Action of an Auristatin Payload

Auristatin_MoA cluster_cell_cycle Cell Cycle cluster_microtubule_dynamics Microtubule Dynamics G2 G2 Phase M M Phase (Mitosis) G2->M Apoptosis Apoptosis M->Apoptosis Mitotic Arrest Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization MMAE MMAE Payload MMAE->Tubulin Binds to β-tubulin MMAE->Microtubule Inhibits Polymerization

Caption: Mechanism of action of an auristatin payload (e.g., MMAE) on microtubule dynamics.[4]

Immunogenicity of Click Chemistry-based ADCs

A critical consideration in the development of any biotherapeutic is its potential to elicit an immune response. The introduction of non-human components, such as the drug-linker, can lead to the formation of anti-drug antibodies (ADAs).[24] While clinical data on the immunogenicity of ADCs specifically constructed with click chemistry linkers is still emerging, the bioorthogonal nature of these linkages is expected to minimize the creation of neo-epitopes that could trigger an immune response.

ADC (Linker Type)ADA Incidence (Clinical Trials)Reference
Ado-trastuzumab emtansine (non-cleavable)5.3%[25]
Brentuximab vedotin (enzyme-cleavable)~37%[25]
Gemtuzumab ozogamicin (B1678132) (acid-cleavable)<1%[25]
ADCs with click chemistry linkersData emerging, expected to be low[26]

Conclusion and Future Perspectives

Click chemistry has unequivocally advanced the field of ADC development by enabling the synthesis of homogeneous, stable, and potent conjugates. The biological orthogonality of these reactions ensures precise control over the conjugation process, leading to ADCs with improved therapeutic indices. As our understanding of the in vivo behavior of these constructs deepens, future research will likely focus on the development of novel bioorthogonal reactions with even faster kinetics and enhanced stability, as well as the application of these technologies to create next-generation ADCs with novel payloads and dual-targeting capabilities. The continued innovation in click chemistry holds immense promise for the future of targeted cancer therapy.

References

Unlocking Precision Therapy: A Technical Guide to Linker Cleavage in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) presents a unique physiological landscape, distinct from healthy tissues. These differences, often hallmarks of cancer progression, can be ingeniously exploited for targeted drug delivery. This guide provides an in-depth exploration of key TME characteristics—acidosis, reductive stress, and enzymatic upregulation—and their application in designing sophisticated linker technologies for controlled therapeutic release. By understanding and leveraging these environmental triggers, researchers can develop next-generation antibody-drug conjugates (ADCs) and nanocarriers with enhanced efficacy and reduced off-target toxicity.

The Acidic Milieu: Exploiting pH Gradients for Targeted Release

A fundamental characteristic of solid tumors is extracellular acidosis, a phenomenon primarily driven by the Warburg effect, where cancer cells favor anaerobic glycolysis even in the presence of oxygen. This metabolic shift results in the accumulation of lactic acid, lowering the extracellular pH (pHe) while intracellular pH (pHi) is maintained at a normal or slightly alkaline level. This reversed pH gradient is a powerful trigger for linker cleavage.[1][2][3] Furthermore, upon cellular internalization via endocytosis, drug conjugates are exposed to the even more acidic environments of the endosome and lysosome.[4]

Linkers incorporating acid-labile moieties, such as hydrazones, acetals, and orthoesters, are designed to remain stable at the physiological pH of blood (≈7.4) but undergo rapid hydrolysis in the acidic TME or within cellular compartments, triggering payload release.[4]

Quantitative Data: pH Levels in Tumor vs. Normal Tissue
CompartmentNormal Tissue pHTumor Tissue pHReference
Extracellular (pHe) ~7.46.5 - 7.2[1][2]
Intracellular (pHi) ~7.27.0 - 7.4[1][2]
Endosome N/A5.5 - 6.2[4]
Lysosome N/A4.5 - 5.0[4]

Visualization: pH-Responsive Linker Cleavage Pathway

pH_Cleavage_Pathway cluster_circulation Systemic Circulation (pH ≈ 7.4) cluster_tme Tumor Microenvironment cluster_release Payload Release ADC_stable Drug Conjugate (Stable Linker) TME Acidic Extracellular Space (pHe 6.5-7.2) ADC_stable->TME EPR Effect Internalization Cellular Internalization (Endocytosis) TME->Internalization Lysosome Acidic Lysosome (pH 4.5-5.0) Internalization->Lysosome Cleavage Linker Hydrolysis Lysosome->Cleavage Protonation & Hydrolysis Drug_Release Active Drug Release Cleavage->Drug_Release

Caption: Workflow of pH-sensitive drug release in the TME.

Experimental Protocol: Measurement of Tumor pH via Microelectrodes

This protocol outlines the direct measurement of extracellular pH in solid tumors using a pH microelectrode, a gold-standard method for accurate in vivo assessment.

Materials:

  • pH microelectrode (e.g., angled glass electrode with a platinum wire).[5]

  • Reference electrode (e.g., Calomel electrode).[5]

  • High-impedance pH meter.

  • Manual micromanipulator for precise positioning.[6]

  • Anesthetized animal model with accessible tumor.

  • Sterile saline and calibration buffers (pH 4.0, 7.0, 10.0).

Procedure:

  • Calibration: Calibrate the pH microelectrode and reference electrode using standard pH buffers at 37°C immediately before use.

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. Surgically expose a small surface of the tumor, taking care to avoid damage to major blood vessels.[7]

  • Electrode Placement: Secure the animal to prevent movement. Place the reference electrode in contact with the skin or subcutaneous tissue away from the tumor, using a conductive gel.[5]

  • Tumor Measurement: Using the micromanipulator, carefully insert the tip of the pH microelectrode directly into the tumor tissue to a depth of 0.5 to 1.0 mm.[7]

  • Data Acquisition: Allow the reading to stabilize for several minutes. Record the pH value.

  • Mapping (Optional): Retract and re-insert the microelectrode at multiple locations across the tumor surface and at varying depths to map the pH heterogeneity.

  • Post-Procedure: Euthanize the animal according to protocol. Clean and store electrodes as per manufacturer instructions.

The Reductive Environment: Disulfide Linkers and Glutathione (B108866)

The intracellular environment of tumor cells is significantly more reductive than the extracellular space or blood plasma. This is largely due to a high concentration of glutathione (GSH), a tripeptide thiol that acts as a major cellular antioxidant.[8] GSH concentrations inside tumor cells can be orders of magnitude higher than in the extracellular milieu.[9] This steep redox gradient provides a highly specific trigger for linkers containing disulfide bonds. These linkers are stable in the oxidative environment of the bloodstream but are rapidly cleaved by intracellular GSH, releasing the conjugated payload specifically inside cancer cells.[10]

Quantitative Data: Glutathione (GSH) Concentrations
EnvironmentGSH ConcentrationReference
Intracellular (Tumor Cells) 2 - 10 mM[9]
Intracellular (Normal Cells) 0.5 - 10 mM[8]
Extracellular / Blood Plasma 2 - 20 µM[9]
Oral Epidermoid Carcinoma 24.36 nmol/mg protein[11]
Adjacent Non-Tumor Tissue 3.04 nmol/mg protein[11]
Primary Breast Tumors >2x Normal Tissue[12]
Lymph Node Metastases >4x Normal Tissue[12]

Note: Concentrations can vary significantly based on tumor type, grade, and analytical method.[13]

Visualization: Redox-Responsive Linker Cleavage

Redox_Cleavage_Pathway cluster_circulation Systemic Circulation (Oxidative) cluster_tme Tumor Cell cluster_release Payload Release ADC_stable Drug Conjugate (Disulfide Linker: R-S-S-Drug) Internalization Cellular Uptake ADC_stable->Internalization Targeting & Endocytosis Cytosol Reductive Cytosol (High GSH: 2-10 mM) Internalization->Cytosol Cleavage Disulfide Reduction (2 GSH → GSSG) Cytosol->Cleavage Thiol-Disulfide Exchange Drug_Release Active Drug Release (R-SH + HS-Drug) Cleavage->Drug_Release

Caption: Mechanism of intracellular drug release via disulfide linker reduction by GSH.

Experimental Protocol: HPLC for Glutathione Quantification

This protocol describes a common method for measuring reduced (GSH) and oxidized (GSSG) glutathione in tissue samples using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

Materials:

  • Tissue homogenizer.

  • Centrifuge (refrigerated).

  • HPLC system with UV or fluorescence detector.

  • C18 reverse-phase HPLC column.

  • Metaphosphoric acid (MPA) or perchloric acid (PCA) for protein precipitation.[14][15]

  • Mobile phase (e.g., sodium phosphate (B84403) buffer with an ion-pairing agent).

  • GSH and GSSG standards.

  • (For fluorescence) Derivatizing agent like o-phthalaldehyde (B127526) (OPA).[16]

Procedure:

  • Sample Preparation:

    • Excise tissue and immediately flash-freeze in liquid nitrogen to prevent GSH oxidation. Store at -80°C.[17]

    • Weigh the frozen tissue (~50-100 mg) and homogenize on ice in a 5-10 fold volume of cold protein precipitation acid (e.g., 5% MPA).

    • Centrifuge the homogenate at high speed (e.g., >10,000 g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble thiols.

  • Derivatization (if using fluorescence detection):

    • Mix the supernatant with the derivatizing agent (e.g., OPA) according to a validated protocol. This step is often automated in modern HPLC autosamplers.[16]

  • HPLC Analysis:

    • Prepare a standard curve by running known concentrations of GSH and GSSG standards.

    • Inject a defined volume (e.g., 20 µL) of the prepared sample supernatant onto the HPLC column.

    • Run the HPLC method with a suitable gradient to separate GSH and GSSG.

    • Detect the eluted peaks at the appropriate wavelength (e.g., 215 nm for UV) or fluorescence settings.[14]

  • Quantification:

    • Identify and integrate the peaks corresponding to GSH and GSSG based on the retention times of the standards.

    • Calculate the concentration of GSH and GSSG in the sample by comparing peak areas to the standard curve.

    • Normalize the results to the initial tissue weight or protein content of the homogenate.

Enzymatic Triggers: Precision Cleavage by Tumor-Associated Enzymes

The TME is often rich in specific enzymes that are overexpressed by cancer cells or associated stromal cells to facilitate invasion, metastasis, and tissue remodeling.[10][18] This enzymatic dysregulation offers a highly specific mechanism for linker cleavage. Linkers can be designed as substrates for these enzymes, ensuring that the payload is released preferentially at the tumor site.

Key enzymes exploited for this strategy include:

  • Cathepsins (e.g., Cathepsin B): Lysosomal proteases that are often overexpressed and secreted by tumor cells.[18][19] Peptide linkers, such as the widely used Valine-Citrulline (Val-Cit), are efficiently cleaved by Cathepsin B following ADC internalization.[20]

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases that degrade the extracellular matrix and are crucial for tumor invasion and angiogenesis.[21][22]

  • β-glucuronidase: A lysosomal enzyme found at significantly higher activity levels in some tumors, such as pancreatic and colorectal cancer, compared to healthy tissue.[20][23][24]

Quantitative Data: Enzyme Activity in Tumor vs. Normal Tissue
EnzymeTumor TypeActivity in TumorActivity in Normal TissueReference
β-glucuronidase PancreaticMedian: 133 nmol/mg/hMedian: 74 nmol/mg/h[20]
β-glucuronidase Colorectal (High Invasion)2.46 - 3.37 µg/10⁶ cells/hN/A[25]
β-glucuronidase Colorectal (Low Invasion)1.29 - 1.96 µg/10⁶ cells/hN/A[25]
Cathepsin B Various CancersOverexpressed at protein and activity levelsLower baseline levels[9][19][26][27]
MMPs (e.g., MMP-9) Various CancersHigh expression correlates with aggressivenessLower baseline levels[10][22][28]

Visualization: Enzyme-Mediated Linker Cleavage

Enzyme_Cleavage_Pathway cluster_circulation Systemic Circulation cluster_tme Tumor Cell cluster_release Payload Release ADC_stable Drug Conjugate (e.g., Val-Cit Linker) Internalization Internalization via Receptor Binding ADC_stable->Internalization Targeting Lysosome Lysosome with Overexpressed Enzymes (e.g., Cathepsin B) Internalization->Lysosome Trafficking Cleavage Peptide Linker Cleavage Lysosome->Cleavage Enzymatic Hydrolysis Drug_Release Active Drug Release Cleavage->Drug_Release

Caption: Lysosomal release of a drug via enzymatic cleavage of a peptide linker.

Experimental Protocol: In Situ Zymography for Protease Activity

In situ zymography allows for the localization of active proteases directly within tissue sections, providing crucial spatial information about enzymatic activity in the TME.

Materials:

  • Fresh-frozen, unfixed tissue sections (cryostat sections).

  • Fluorescently labeled, dye-quenched (DQ) substrate specific to the protease of interest (e.g., DQ-gelatin for MMP-2 and MMP-9).[29]

  • Incubation buffer (composition depends on the optimal pH and cofactor requirements for the target enzyme).

  • Humidity chamber.

  • Fluorescence microscope.

  • (Optional) Protease inhibitors for negative controls.

Procedure:

  • Section Preparation: Cut fresh-frozen tumor tissue into thin sections (e.g., 5-10 µm) using a cryostat and mount on glass slides. Allow sections to air dry briefly.

  • Substrate Application: Prepare the DQ-substrate solution in the incubation buffer according to the manufacturer's instructions. Overlay the tissue section with the substrate solution.[29]

  • Incubation: Place the slides in a light-protected, humidified chamber and incubate at 37°C for a period ranging from 30 minutes to several hours. The optimal time must be determined empirically.[29]

  • Washing: Gently wash the slides with PBS or distilled water to remove excess substrate.

  • Visualization: Mount the slides with an aqueous mounting medium. Observe the sections under a fluorescence microscope. Areas of protease activity will appear as bright fluorescent signals against a dark background, as the cleavage of the DQ-substrate relieves the quenching effect.[29]

  • Controls: For negative controls, pre-incubate adjacent tissue sections with a specific inhibitor for the target protease before adding the substrate. This should result in a significant reduction of the fluorescent signal.

Conclusion

The rational design of drug linkers is paramount to the success of targeted therapies. By systematically characterizing the pH, redox potential, and enzymatic landscape of the tumor microenvironment, drug developers can select or engineer linker chemistries that ensure payload stability in circulation and trigger rapid, selective release within the tumor. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the unique biology of the TME to create safer and more effective anticancer agents.

References

The Architect's Guide to Antibody-Drug Conjugates: A Technical Deep Dive into Design and Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the design and construction of antibody-drug conjugates (ADCs). ADCs represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This document delves into the critical components of ADC design—the antibody, the linker, and the payload—and outlines the essential experimental protocols and analytical techniques required for their successful development and characterization.

Core Principles of ADC Design

The efficacy and safety of an ADC are intricately linked to the synergistic interplay of its three primary components. The rational design of each element is paramount to achieving a therapeutic agent with a wide therapeutic window.

The Antibody: The Targeting Vehicle

The monoclonal antibody (mAb) serves as the targeting component, responsible for selectively delivering the cytotoxic payload to cancer cells while sparing healthy tissues. The ideal antibody candidate for an ADC possesses several key attributes:

  • High Target Specificity and Affinity: The antibody must bind with high affinity and specificity to a tumor-associated antigen (TAA) that is abundantly expressed on the surface of cancer cells with minimal expression on healthy cells.[1][2] This minimizes "on-target, off-tumor" toxicities.

  • Efficient Internalization: Upon binding to the TAA, the ADC-antigen complex must be rapidly and efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][3] This is a prerequisite for the intracellular release of the payload.

  • Low Immunogenicity: To prevent an adverse immune response in patients, the antibody should ideally be humanized or fully human.[3]

  • Long Circulation Half-Life: A longer half-life in circulation increases the probability of the ADC reaching the tumor site.

The Linker: The Crucial Connection

The linker covalently attaches the cytotoxic payload to the antibody. Its chemistry is a critical determinant of the ADC's stability, pharmacokinetics, and mechanism of action.[4][5] Linkers can be broadly classified into two categories:

  • Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[6] Common cleavage mechanisms include:

    • Acid-Labile Linkers (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[7]

    • Protease-Sensitive Linkers (e.g., Valine-Citrulline): Cleaved by lysosomal proteases such as cathepsin B, which are often overexpressed in tumor cells.[6]

    • Glutathione-Sensitive Linkers (e.g., Disulfides): Cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.[6]

  • Non-Cleavable Linkers: These linkers do not have a specific cleavage site and release the payload upon lysosomal degradation of the entire antibody-linker-drug complex.[6] This approach often results in the release of the payload with an attached amino acid residue from the antibody.

The choice of linker technology significantly impacts the ADC's "bystander effect," which is the ability of the released payload to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.[8][9] This is a particularly important consideration for treating heterogeneous tumors.

The Payload: The Cytotoxic Warhead

The payload is the pharmacologically active component of the ADC responsible for inducing cancer cell death. Ideal payloads for ADCs are highly potent, with sub-nanomolar activity, as only a small fraction of the administered ADC dose reaches the tumor.[10][11] The primary classes of payloads used in ADCs include:

  • Microtubule Inhibitors: These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[12] Examples include auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4).[10][12]

  • DNA-Damaging Agents: These payloads induce cell death by damaging the DNA of cancer cells.[12] Examples include calicheamicins, duocarmycins, and pyrrolobenzodiazepine (PBD) dimers.[10][12]

  • Topoisomerase Inhibitors: These agents interfere with the function of topoisomerase enzymes, which are essential for DNA replication, leading to DNA damage and cell death.[12] An example is SN-38, the active metabolite of irinotecan.[12]

The physicochemical properties of the payload, such as its hydrophobicity and membrane permeability, are critical considerations that influence the ADC's stability, aggregation propensity, and bystander effect.[10][13]

Quantitative Data on ADC Components

The following tables summarize key quantitative data for the different components of ADCs to facilitate comparison and selection.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeCleavage MechanismRepresentative LinkerHalf-life in Human Plasma (hours)Reference
HydrazonepH-sensitive (acidic)Hydrazone~4.4 (at pH 5.0), ~183 (at pH 7.4)[7][14]
DisulfideGlutathione-mediated reductionSPDBVariable, dependent on steric hindrance[14]
PeptideProtease (Cathepsin B)Valine-Citrulline (vc)>150[14]
β-glucuronideβ-glucuronidaseGlucuronideHighly stable in plasma[14]

Table 2: Physicochemical and Cytotoxic Properties of Common ADC Payloads

PayloadClassMechanism of ActionIC50 Range (nM)Plasma Protein Binding (Human)Bystander EffectReference
MMAEAuristatinMicrotubule Inhibitor0.23 - 1.1667.9% - 82.2%Yes (permeable)[13][15]
MMAFAuristatinMicrotubule Inhibitor~1-10HighNo (less permeable)[10]
DM1MaytansinoidMicrotubule Inhibitor~0.1-5ModerateNo (less permeable)[10][13]
DM4MaytansinoidMicrotubule Inhibitor~0.1-5ModerateNo (less permeable)[10][13]
SN-38CamptothecinTopoisomerase I Inhibitor~1-10HighYes (permeable)[12]
PBD DimerDNA AlkylatorDNA Cross-linking<0.1HighYes (permeable)[10]

Table 3: In Vitro Cytotoxicity of Selected ADCs

ADCTarget AntigenPayloadCell LineIC50 (ng/mL)Reference
Trastuzumab-vc-MMAEHER2MMAEN87 (High HER2)13 - 50[16]
Trastuzumab-vc-MMAEHER2MMAEMDA-MB-361-DYT2 (Moderate HER2)25 - 80 (DAR >3.5)[16]
Anti-TF-MMAETissue FactorMMAEBxPC-3~100[15]
H32-DM1HER2DM1SK-BR-30.08 µg/mL[17]
H32-VCMMAEHER2MMAESK-BR-30.02 µg/mL[17]

Key Experimental Workflows and Signaling Pathways

Visualizing the complex biological processes and experimental workflows is crucial for understanding ADC development. The following diagrams, rendered in DOT language, illustrate key concepts.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate TAA Tumor-Associated Antigen ADC->TAA 1. Binding Endosome Endosome TAA->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Cleavage/Degradation) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Figure 1: General Mechanism of Action of an Antibody-Drug Conjugate.

Bystander_Effect cluster_tumor_microenvironment Tumor Microenvironment cluster_antigen_positive Antigen-Positive Cell (Ag+) cluster_antigen_negative Antigen-Negative Cell (Ag-) ADC_in_Ag_pos ADC Internalization & Payload Release Released_Payload_Ag_pos Payload ADC_in_Ag_pos->Released_Payload_Ag_pos Apoptosis_Ag_pos Apoptosis Released_Payload_Ag_pos->Apoptosis_Ag_pos Payload_in_Ag_neg Payload Released_Payload_Ag_pos->Payload_in_Ag_neg Diffusion (Bystander Effect) Apoptosis_Ag_neg Apoptosis Payload_in_Ag_neg->Apoptosis_Ag_neg

Figure 2: The Bystander Effect in a Heterogeneous Tumor.

ADC_Development_Workflow Start ADC Design & Component Selection Conjugation Antibody-Payload Conjugation Start->Conjugation Characterization Physicochemical Characterization (e.g., DAR, Purity, Stability) Conjugation->Characterization In_Vitro In Vitro Evaluation (Binding, Internalization, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Efficacy, PK/PD, Toxicology) In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Figure 3: A Simplified Workflow for ADC Development.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization and evaluation of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., MCF7, N87)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC and control antibody

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of culture medium.[18] c. Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[18]

  • ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in culture medium. b. Add 50 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank control.[18] c. Incubate the plate for a duration relevant to the ADC's mechanism of action (typically 48-144 hours).[18]

  • MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well.[18] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[19]

  • Formazan Solubilization: a. Carefully aspirate the medium. b. Add 100-150 µL of solubilization solution to each well.[18][19] c. Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[19]

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[18][19]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC preparation.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation: a. Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Method: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes). d. Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if it has a suitable chromophore.[2]

  • Data Analysis: a. Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.). b. Calculate the percentage of the total peak area for each species.[20] c. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[20][]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line for tumor implantation

  • Matrigel (optional, to enhance tumor take rate)

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Resuspend the tumor cells in sterile PBS or a mixture of PBS and Matrigel.[8] b. Subcutaneously inject the cell suspension (e.g., 2-5 x 10^6 cells) into the flank of each mouse.[8] c. Monitor the mice for tumor growth.[9]

  • Animal Randomization and Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC treatment groups).[22] b. Administer the ADC and controls via the appropriate route (typically intravenous) at the specified dose and schedule.[8]

  • Monitoring and Data Collection: a. Measure tumor volumes with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.[9] b. Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.[8]

  • Study Endpoint and Analysis: a. The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment period.[9] b. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). c. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The design and development of antibody-drug conjugates is a multidisciplinary endeavor that requires a deep understanding of antibody engineering, linker chemistry, and payload pharmacology. The principles and protocols outlined in this guide provide a foundational framework for researchers and drug developers working to create the next generation of these highly targeted and potent cancer therapeutics. Careful optimization of each component and rigorous preclinical evaluation are essential for translating the promise of ADCs into clinical success.

References

The Impact of Val-Ala Linker Hydrophobicity on Antibody-Drug Conjugate Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of antibody-drug conjugates (ADCs) is a critical quality attribute that significantly influences their therapeutic efficacy and safety profile. A key challenge in ADC development is the propensity for aggregation, which can be driven by the hydrophobicity of the linker-payload. This technical guide provides an in-depth analysis of the role of Valine-Alanine (Val-Ala) linker hydrophobicity in mitigating ADC aggregation, offering a comparative perspective with the more traditional Valine-Citrulline (Val-Cit) linker.

Introduction: The Hydrophobicity Challenge in ADC Development

The conjugation of potent, often hydrophobic, small molecule payloads to a monoclonal antibody (mAb) can dramatically alter the physicochemical properties of the resulting ADC. An increase in the overall hydrophobicity of the ADC is a primary driver of aggregation.[1][2] Aggregation can lead to a host of undesirable consequences, including loss of biological activity, increased immunogenicity, and altered pharmacokinetic profiles.[1][3] Therefore, strategies to minimize hydrophobicity are paramount in the design of stable and effective ADCs.

The choice of the cleavable dipeptide linker plays a pivotal role in modulating the hydrophobicity of the ADC. The Val-Ala linker has emerged as a favorable alternative to the more commonly used Val-Cit linker, primarily due to its lower hydrophobicity, which translates to a reduced tendency for aggregation, particularly at higher drug-to-antibody ratios (DAR).[4][5]

Quantitative Analysis: Val-Ala vs. Val-Cit Linkers

The selection of linker components has a direct and measurable impact on the hydrophobicity and aggregation propensity of ADCs. The following tables summarize key quantitative data comparing Val-Ala and Val-Cit linkers.

Table 1: Amino Acid Hydrophobicity Indices

The hydrophobicity of a peptide linker is a composite of the hydrophobicities of its constituent amino acids. Various hydrophobicity scales have been developed to quantify this property. A higher positive value on these scales generally indicates greater hydrophobicity.

Amino AcidKyte-Doolittle Hydropathy Index[6][7]Hopp-Woods Hydrophilicity Value[6]Normalized Hydrophobicity Index @ pH 7[8]
Valine (Val) 4.2-1.576
Alanine (B10760859) (Ala) 1.8-0.541
Citrulline (Cit) --Not typically listed in standard proteinogenic amino acid scales

Note: Citrulline is a non-proteinogenic amino acid, and its hydrophobicity index is not as commonly tabulated as the 20 standard amino acids. However, it is generally considered to be more hydrophilic than valine and alanine due to its urea-containing side chain.

The data clearly indicates that Alanine is significantly less hydrophobic than Valine. This inherent difference contributes to the overall lower hydrophobicity of the Val-Ala dipeptide compared to linkers containing more hydrophobic amino acids.

Table 2: Comparative Aggregation Data for ADCs with Val-Ala and Val-Cit Linkers

Experimental data from various studies directly demonstrate the reduced aggregation of ADCs utilizing Val-Ala linkers.

Linker TypeDrug-to-Antibody Ratio (DAR)Observed AggregationReference
Val-Ala ~7No obvious increase in dimeric peak[5]
Val-Cit ~71.80%[5]
Val-Ala Up to 7.4< 10%[4]
Val-Cit High DARProne to precipitation and aggregation[4]

These findings underscore the significant advantage of the Val-Ala linker in enabling the development of ADCs with higher DARs while maintaining acceptable levels of aggregation.

Mechanism of Hydrophobicity-Induced Aggregation

The conjugation of hydrophobic linker-payloads to the surface of an antibody can expose hydrophobic patches, leading to intermolecular interactions and subsequent aggregation. This process can be visualized as a multi-step phenomenon.

cluster_0 Mechanism of Hydrophobic Aggregation A Native Antibody (Hydrophilic Surface) B Conjugation with Hydrophobic Linker-Payload A->B C ADC with Exposed Hydrophobic Patches B->C D Intermolecular Hydrophobic Interactions C->D E Formation of Soluble Aggregates D->E F Growth into Insoluble Aggregates E->F

Caption: Mechanism of ADC aggregation driven by hydrophobicity.

Experimental Protocols for Assessing ADC Aggregation and Hydrophobicity

Accurate characterization of ADC aggregation and hydrophobicity is crucial for process development and quality control. The following are detailed methodologies for two key analytical techniques.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Size Exclusion Chromatography (SEC) is the most common and robust method for the quantitative analysis of ADC aggregates.[9][10]

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier from the column than smaller molecules like the monomeric ADC.

Typical Protocol:

  • System Preparation:

    • LC System: An inert HPLC or UHPLC system is recommended to prevent metal-induced degradation or adsorption.[9]

    • Column: A silica-based column with a hydrophilic bonded phase (e.g., diol) is commonly used. The pore size should be appropriate for the size range of the ADC monomer and its aggregates (e.g., 300 Å).[10]

    • Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4) is typically used. The inclusion of a small amount of an organic modifier (e.g., isopropanol (B130326) or acetonitrile) may be necessary to reduce secondary hydrophobic interactions with the stationary phase, especially for more hydrophobic ADCs.[9][11]

  • Sample Preparation:

    • The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min for HPLC and 0.2-0.4 mL/min for UHPLC.

    • Injection Volume: 10-20 µL.

    • Detection: UV absorbance at 280 nm is standard for proteins. If the payload has a distinct absorbance, dual-wavelength detection can be employed.

  • Data Analysis:

    • The chromatogram will show a main peak corresponding to the monomeric ADC and earlier eluting peaks corresponding to high molecular weight species (HMWS) or aggregates.

    • The percentage of aggregation is calculated by integrating the peak areas of the aggregates and dividing by the total peak area of all species.

Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Assessment

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the hydrophobicity of ADCs and can also be used to determine the drug-to-antibody ratio (DAR).[12][13][14]

Principle: HIC separates molecules based on their surface hydrophobicity. ADCs are loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then used to elute the ADCs, with more hydrophobic species eluting later.

Typical Protocol:

  • System Preparation:

    • LC System: A biocompatible HPLC system is required.

    • Column: A column with a weakly hydrophobic stationary phase (e.g., butyl or ether) is typically used.

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.[15]

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.[15]

  • Sample Preparation:

    • The ADC sample is diluted in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • The retention time of the ADC is a measure of its relative hydrophobicity. A longer retention time indicates greater hydrophobicity.

    • HIC can often resolve different DAR species, with higher DAR species being more hydrophobic and thus having longer retention times.

ADC Development and Characterization Workflow

A systematic approach to ADC development and characterization is essential to ensure the selection of candidates with optimal properties. The following workflow highlights the key stages with a focus on mitigating aggregation.

cluster_1 ADC Development and Characterization Workflow A Linker-Payload Design (e.g., Val-Ala for low hydrophobicity) B Conjugation Chemistry Optimization A->B C Purification B->C D Initial Characterization (DAR by HIC/MS) C->D E Aggregation Analysis (SEC) D->E F Stability Studies (Thermal, pH stress) E->F G Formulation Development F->G H Final Product Characterization G->H

Caption: A streamlined workflow for ADC development with a focus on characterization.

Logical Comparison: Val-Ala vs. Val-Cit Linkers in ADC Design

The decision to use a Val-Ala linker over a Val-Cit linker can be driven by a logical assessment of their respective properties and the desired characteristics of the final ADC.

cluster_2 Linker Selection Logic Start High DAR Required? ValAla Consider Val-Ala Linker (Lower Hydrophobicity, Less Aggregation) Start->ValAla Yes ValCit Val-Cit Linker May Be Suitable (Monitor Aggregation Closely) Start->ValCit No HydrophobicPayload Hydrophobic Payload? ValAla->HydrophobicPayload ValCit->HydrophobicPayload ValAla2 Val-Ala Strongly Recommended HydrophobicPayload->ValAla2 Yes

Caption: A decision-making diagram for linker selection in ADC design.

Conclusion

The hydrophobicity of the linker-payload is a critical parameter influencing the aggregation of ADCs. The Val-Ala dipeptide linker, due to the lower hydrophobicity of alanine compared to other amino acids, offers a significant advantage in reducing aggregation, particularly for ADCs with high DARs. This allows for the development of more potent and stable therapeutic agents. Robust analytical methodologies, such as SEC and HIC, are essential for the thorough characterization of ADC aggregation and hydrophobicity throughout the development process. By carefully considering linker design and implementing a comprehensive analytical strategy, researchers can successfully navigate the challenges of ADC aggregation and advance the development of next-generation cancer therapies.

References

Methodological & Application

Synthesis of 4-Pentynoyl-Val-Ala-PAB: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4-Pentynoyl-Val-Ala-PAB, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). This linker incorporates a Cathepsin B-cleavable Valine-Alanine dipeptide sequence, a self-immolative p-aminobenzyl (PAB) spacer, and a terminal alkyne handle for click chemistry applications. The protocols detailed herein are intended for researchers and professionals in drug development and bioconjugation chemistry.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. Enzymatically cleavable linkers, such as those containing the Val-Ala dipeptide, are designed to be stable in systemic circulation and to be selectively cleaved by proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment. Upon cleavage, the self-immolative PAB spacer releases the conjugated drug in its active form. The 4-pentynoyl group provides a versatile handle for attaching the linker to azide-modified antibodies or payloads via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).

This application note details a robust three-stage synthetic protocol for this compound, including the synthesis of the core Fmoc-Val-Ala-PAB-OH intermediate, subsequent Fmoc deprotection, and the final coupling with 4-pentynoic acid.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a sequential process involving peptide coupling, deprotection, and acylation. The general workflow is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Fmoc-Val-Ala-PAB-OH cluster_1 Stage 2: Fmoc Deprotection cluster_2 Stage 3: Acylation A Fmoc-Ala-OH + p-aminobenzyl alcohol B Fmoc-Ala-PAB-OH A->B Peptide Coupling (e.g., HATU, DIPEA) D Fmoc-Val-Ala-PAB-OH B->D Fmoc Deprotection & Peptide Coupling C Fmoc-Val-OH C->D E H-Val-Ala-PAB-OH D_ref->E Piperidine (B6355638)/DMF F 4-Pentynoic acid NHS ester G This compound F->G E_ref->G Coupling

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes representative yields and purity for each stage of the synthesis. Actual results may vary depending on reaction scale and purification efficiency.

StepProductStarting MaterialsTypical Yield (%)Purity (%) (Post-Purification)
1aFmoc-Ala-PAB-OHFmoc-Ala-OH, p-aminobenzyl alcohol85-95>95
1bFmoc-Val-Ala-PAB-OHFmoc-Val-OH, H-Ala-PAB-OH80-90>95
2H-Val-Ala-PAB-OHFmoc-Val-Ala-PAB-OH90-98Used directly
3This compound4-Pentynoic acid NHS ester, H-Val-Ala-PAB-OH75-85>98

Experimental Protocols

Materials and Reagents:

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • Fmoc-L-Valine (Fmoc-Val-OH)

  • p-Aminobenzyl alcohol (PAB)

  • 4-Pentynoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Reverse-phase HPLC system for purification

Protocol 1: Synthesis of Fmoc-Val-Ala-PAB-OH

This stage involves a two-step solution-phase peptide synthesis.

Step 1a: Synthesis of Fmoc-Ala-PAB-OH

  • Reaction Setup: In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.

  • Coupling: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Fmoc-Ala-PAB-OH as a white solid.

Step 1b: Synthesis of Fmoc-Val-Ala-PAB-OH

  • Fmoc Deprotection of Fmoc-Ala-PAB-OH: Dissolve the product from Step 1a in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Concentrate the solution under vacuum to remove most of the piperidine and DMF. Co-evaporate with toluene (B28343) to remove residual piperidine. The resulting crude H-Ala-PAB-OH is used directly in the next step.

  • Peptide Coupling: Dissolve the crude H-Ala-PAB-OH and Fmoc-Val-OH (1.2 eq) in anhydrous DMF.

  • Reaction: Cool the mixture to 0 °C and add HATU (1.3 eq) and DIPEA (2.5 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Step 1a to obtain Fmoc-Val-Ala-PAB-OH.

Protocol 2: Fmoc Deprotection to Yield H-Val-Ala-PAB-OH
  • Deprotection: Dissolve Fmoc-Val-Ala-PAB-OH (1.0 eq) in a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Isolation: Concentrate the reaction mixture under high vacuum to remove the solvent and excess piperidine. The resulting crude amine, H-Val-Ala-PAB-OH, is typically used in the next step without further purification. A co-evaporation step with toluene can be performed to ensure complete removal of piperidine.

Protocol 3: Synthesis of this compound

Step 3a: Preparation of 4-Pentynoic Acid NHS Ester (Optional, if not commercially available)

  • Activation: Dissolve 4-pentynoic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM or THF.

  • Coupling: Cool the solution to 0 °C and add DCC or EDC (1.1 eq).

  • Reaction: Stir the reaction at 0 °C for 1 hour, then at room temperature overnight. A white precipitate (dicyclohexylurea, if DCC is used) will form.

  • Isolation: Filter off the precipitate. Concentrate the filtrate under reduced pressure to obtain the crude 4-pentynoic acid NHS ester, which can be used directly or purified by recrystallization.

Step 3b: Coupling to H-Val-Ala-PAB-OH

  • Reaction Setup: Dissolve the crude H-Val-Ala-PAB-OH from Protocol 2 in anhydrous DMF.

  • Coupling: Add 4-pentynoic acid NHS ester (1.2 eq) and DIPEA (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by HPLC or LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC to obtain the final product, this compound, as a purified solid after lyophilization.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Application in ADC Development

The synthesized this compound linker is a valuable tool for constructing ADCs. Its terminal alkyne group allows for conjugation to an azide-modified antibody, while the PAB alcohol can be activated (e.g., as a p-nitrophenyl carbonate) for reaction with an amine-containing drug. The resulting ADC is designed for targeted drug delivery, with the payload being released upon enzymatic cleavage of the Val-Ala sequence within the target cancer cell.

ADC_Mechanism Antibody Antibody Linker 4-Pentynoyl Val-Ala PAB Antibody->Linker Click Chemistry (Azide-Alkyne) Drug Drug Linker->Drug Carbamate bond ReleasedDrug Released Drug Linker->ReleasedDrug Self-immolation of PAB CathepsinB Cathepsin B (in Lysosome) ADC->CathepsinB Internalization CathepsinB->Linker Cleavage at Val-Ala CellDeath Cell Death ReleasedDrug->CellDeath

Figure 2: Role of this compound in an ADC.

Conclusion

This document outlines a detailed and reproducible synthetic protocol for this compound. By following these procedures, researchers can reliably produce this versatile linker for application in the development of next-generation antibody-drug conjugates. Careful monitoring and purification at each step are crucial for obtaining a high-purity final product suitable for bioconjugation studies.

Application Notes and Protocols for the Use of 4-Pentynoyl-Val-Ala-PAB in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The 4-Pentynoyl-Val-Ala-PAB linker is a state-of-the-art, cleavable linker system designed for the precise construction of ADCs.

This linker incorporates three key features:

  • An alkyne group (4-Pentynoyl) for bioorthogonal conjugation to an azide-modified component via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

  • A dipeptide sequence (Val-Ala) that is susceptible to cleavage by cathepsin B, a lysosomal protease often upregulated in the tumor microenvironment. This ensures targeted release of the payload within the cancer cell. The Val-Ala motif has been shown to offer improved hydrophilicity and stability compared to the more traditional Val-Cit linker.[1]

  • A p-aminobenzyl (PAB) self-immolative spacer, which, following enzymatic cleavage of the dipeptide, spontaneously releases the unmodified cytotoxic drug.[2]

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of this compound in the synthesis of ADCs.

Mechanism of Action: Payload Release

The targeted delivery and controlled release of the cytotoxic payload is a hallmark of ADCs synthesized with the this compound linker. The process is initiated upon internalization of the ADC into the target cancer cell.

Payload_Release_Mechanism ADC ADC Internalization (Endocytosis) Lysosome Trafficking to Lysosome ADC->Lysosome 1 Cleavage Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage 2 SelfImmolation Self-Immolation of PAB Spacer Cleavage->SelfImmolation 3 PayloadRelease Active Payload Release SelfImmolation->PayloadRelease 4 CellDeath Induction of Apoptosis PayloadRelease->CellDeath 5

Figure 1: Mechanism of payload release from an ADC.

Experimental Protocols

The synthesis of an ADC using the this compound linker is a multi-step process. The following protocols provide a detailed guide for each stage of the synthesis.

Protocol 1: Preparation of the Azide-Modified Payload

This protocol outlines the synthesis of the drug-linker complex by reacting the this compound linker with an azide-modified cytotoxic payload.

Materials:

  • This compound

  • Azide-modified cytotoxic payload (e.g., MMAE-azide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve this compound (1.2 equivalents) and the azide-modified payload (1.0 equivalent) in anhydrous DMF.

  • Reaction: Add DIPEA (3.0 equivalents) to the solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using LC-MS until the starting materials are consumed (typically 2-6 hours).

  • Purification: Purify the resulting drug-linker conjugate by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the this compound-(payload) conjugate as a solid.

ParameterValue/Condition
Solvent Anhydrous DMF
Reaction Time 2-6 hours
Temperature Room Temperature
Purification Preparative RP-HPLC
Table 1: Illustrative reaction parameters for drug-linker synthesis.
Protocol 2: Site-Specific Modification of the Antibody with an Azide (B81097) Handle

For the click chemistry reaction, the antibody needs to be modified to introduce a bioorthogonal azide handle. This protocol describes a method for introducing azide groups onto the N-linked glycans of the antibody, which are located in the Fc region, away from the antigen-binding site.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • β-galactosidase

  • Galactosyltransferase (GalT(Y289L) mutant)

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Degalactosylation: Incubate the antibody with β-galactosidase to remove terminal galactose residues from the heavy-chain N-linked glycans, exposing the underlying N-acetylglucosamine (GlcNAc) residues.

  • Azide Installation: Add GalT(Y289L) and UDP-GalNAz to the degalactosylated antibody solution. Incubate to enzymatically transfer the azide-modified sugar (GalNAz) to the exposed GlcNAc residues.

  • Purification: Purify the azide-modified antibody using a size-exclusion chromatography column equilibrated with PBS (pH 7.4) to remove excess reagents.

Antibody_Modification_Workflow Start Monoclonal Antibody Degalactosylation Degalactosylation (β-galactosidase) Start->Degalactosylation AzideInstallation Azide Installation (GalT(Y289L) + UDP-GalNAz) Degalactosylation->AzideInstallation Purification Purification (SEC) AzideInstallation->Purification FinalProduct Azide-Modified Antibody Purification->FinalProduct

Figure 2: Workflow for site-specific antibody modification.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation

This protocol details the click chemistry reaction to conjugate the alkyne-containing drug-linker to the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • This compound-(payload) conjugate

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

    • Dissolve the this compound-(payload) conjugate in DMSO.

  • Reaction Setup:

    • In a reaction tube, combine the azide-modified antibody with the this compound-(payload) conjugate at a molar excess of the drug-linker (e.g., 5-10 fold).

    • Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio and let it stand for 1-2 minutes.

    • Add the CuSO₄/THPTA premix to the antibody/drug-linker mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Quenching: Quench the reaction by adding an excess of a chelating agent like EDTA to a final concentration of ~20 mM to remove the copper catalyst.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other reagents.

ParameterValue/Condition
Molar Ratio (Drug-Linker:Antibody) 5-10 fold excess
Catalyst CuSO₄/THPTA
Reducing Agent Sodium Ascorbate
Reaction Time 1-4 hours
Temperature Room Temperature
Purification Size-Exclusion Chromatography
Table 2: Illustrative CuAAC reaction conditions.
Protocol 4: ADC Characterization and Quality Control

Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination:

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

  • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker. It provides information on the average DAR and the distribution of different DAR species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the average DAR and the distribution of drug-loaded species by measuring the mass of the intact ADC or its subunits (light and heavy chains after reduction).

  • UV/Vis Spectroscopy: This method provides a rapid estimation of the average DAR by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload).

MethodInformation Provided
HIC Average DAR, DAR distribution
LC-MS Precise average DAR, DAR distribution, mass confirmation
UV/Vis Spectroscopy Average DAR (estimation)
Table 3: Comparison of DAR determination methods.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the purity of the ADC and to quantify the level of aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm the conjugation.

3. In Vitro Cytotoxicity Assay:

The potency of the ADC is evaluated using an in vitro cytotoxicity assay on target cancer cell lines.

Procedure:

  • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

  • Incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 (half-maximal inhibitory concentration) values.

ADC (Illustrative)Target Cell Line (e.g., SK-BR-3) IC50 (nM)Non-Target Cell Line (e.g., MCF-7) IC50 (nM)
ADC with Val-Ala Linker 5 - 20> 1000
Unconjugated Antibody > 1000> 1000
Free Payload 0.1 - 10.1 - 1
Table 4: Illustrative in vitro cytotoxicity data for an ADC with a Val-Ala linker.

Conclusion

The this compound linker offers a robust and versatile platform for the development of next-generation ADCs. Its compatibility with click chemistry allows for precise, site-specific conjugation, leading to more homogeneous and well-defined therapeutic candidates. The cathepsin B-cleavable Val-Ala dipeptide and the self-immolative PAB spacer ensure efficient and targeted release of the cytotoxic payload within cancer cells. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and drug developers to effectively utilize this advanced linker technology in their ADC synthesis endeavors.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), and it is widely employed in drug discovery, bioconjugation, and materials science.[1][3] The bio-orthogonal nature of the azide and alkyne groups allows for their specific reaction in complex biological environments with minimal side reactions.[4][5]

The molecule 4-Pentynoyl-Val-Ala-PAB is a specialized linker used in the synthesis of Antibody-Drug Conjugates (ADCs).[6][7] ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[8][] The linker's components serve distinct functions:

  • 4-Pentynoyl group: Provides the terminal alkyne necessary for the CuAAC reaction.[10]

  • Val-Ala (Valine-Alanine) dipeptide: Acts as a cleavable linker, often designed to be selectively cleaved by lysosomal proteases (like Cathepsin B) inside the target cancer cell, ensuring site-specific release of the cytotoxic payload.[11]

  • PAB (p-aminobenzyl) group: Functions as a self-immolative spacer, which, after peptide cleavage, fragments to release the attached drug molecule in its active form.

These application notes provide a detailed protocol for the conjugation of an azide-modified payload (e.g., a cytotoxic drug, fluorophore, or imaging agent) to the alkyne-bearing this compound linker via the CuAAC reaction.

Applications in Drug Development

The CuAAC reaction is a powerful tool for the construction of complex biomolecules and has several key applications in drug development:[12]

  • Antibody-Drug Conjugates (ADCs): CuAAC provides a precise and stable method for attaching cytotoxic payloads to antibodies, ensuring a uniform drug-to-antibody ratio (DAR) and enhancing therapeutic efficacy.[8][13]

  • Peptide and Protein Modification: The reaction is used to conjugate various functional moieties, such as imaging agents, targeting ligands, or polyethylene (B3416737) glycol (PEG) chains, to peptides and proteins.[14][15]

  • Lead Discovery: It enables the rapid synthesis of large libraries of diverse molecular compounds for high-throughput screening and the identification of new drug candidates.[1]

  • Development of Peptidomimetics: The resulting triazole ring is a stable bioisostere for the amide bond, making it useful in designing peptidomimetics with improved resistance to enzymatic degradation.[2][8]

Experimental Protocols

Protocol 1: General Solution-Phase CuAAC for Conjugation

This protocol describes the conjugation of an azide-functionalized molecule (e.g., Azido-Payload) to this compound.

Materials:

  • This compound

  • Azide-functionalized payload (1.0 equivalent)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270) (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent: Degassed Dimethylformamide (DMF) or a mixture of tert-Butanol and water (1:1)

  • Deionized water

  • Nitrogen or Argon gas source

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA ligand in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve this compound (1.2 equivalents) and the azide-functionalized payload (1.0 equivalent) in the chosen solvent (e.g., DMF).

    • Degas the solution by bubbling with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.

  • Catalyst Preparation and Addition:

    • In a separate microcentrifuge tube, prepare the Cu(I)-THPTA catalyst premix. Combine the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.[13] Let the mixture stand for 2-3 minutes to allow for complex formation.

    • Add the freshly prepared sodium ascorbate solution to the reaction vial, followed immediately by the Cu(I)-THPTA catalyst premix.

  • Reaction Incubation:

    • Seal the reaction vial under an inert atmosphere (nitrogen or argon).

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.[1]

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the resulting triazole conjugate using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC) to remove unreacted starting materials and catalyst residues.

Data Presentation: Reaction Parameters

The efficiency of the CuAAC reaction can be influenced by several factors. The table below summarizes typical reaction conditions and expected outcomes for peptide conjugations.[14][15]

ParameterRecommended RangeNotesExpected Yield
Reactant Ratio 1.0 - 1.2 equivalents of alkyne per azideA slight excess of the alkyne component can help drive the reaction to completion.>90%
Copper Source 0.05 - 0.2 equivalents CuSO₄Lower catalyst loading is preferred for sensitive biomolecules to minimize potential damage.>90%
Reducing Agent 1.0 - 5.0 equivalents Sodium AscorbateShould be in excess relative to the copper source to maintain the Cu(I) oxidation state.[16]>95%
Ligand 1.0 - 5.0 equivalents (relative to copper)Ligands like THPTA or TBTA stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[16]>95%
Solvent DMF, DMSO, t-BuOH/H₂O (1:1), PBSThe choice of solvent depends on the solubility of the reactants. Aqueous buffers are suitable for bioconjugation.[17]>90%
Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature, though gentle heating (up to 50°C) can be used.[15]>90%
Reaction Time 1 - 12 hoursReaction progress should be monitored to determine the optimal time.>95%

Visualizations

Diagram 1: CuAAC Reaction Scheme

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Triazole Triazole-Linked Conjugate Alkyne->Triazole Azide Azide-Payload (e.g., Drug-N3) Azide->Triazole CuSO4 CuSO4 (CuII) CuI Cu(I) CuSO4->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuI CuI->Triazole Catalysis

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Diagram 2: Experimental Workflow for Bioconjugation

CuAAC_Workflow prep 1. Prepare Stock Solutions (Reactants, Catalyst, Ligand) setup 2. Reaction Setup Dissolve Alkyne & Azide Degas with N2/Ar prep->setup addition 3. Add Catalyst System (NaAscorbate, Cu(I)-Ligand) setup->addition reaction 4. Incubate Reaction (Room Temp, 1-12h) addition->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction If incomplete purify 6. Quench & Purify (Chromatography) monitor->purify If complete analyze 7. Characterize Product (MS, NMR) purify->analyze

Caption: Step-by-step workflow for a typical CuAAC bioconjugation experiment.

References

Application Notes and Protocols for Attaching Cytotoxic Payloads using 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 4-Pentynoyl-Val-Ala-PAB linker for the development of Antibody-Drug Conjugates (ADCs). This cleavable linker system offers a robust and specific method for attaching potent cytotoxic payloads to a targeting antibody. The Valine-Alanine (Val-Ala) dipeptide is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The terminal pentynoyl group allows for a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for conjugation to an azide-modified payload. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the release of the unmodified, active cytotoxic drug within the target cell.

Mechanism of Action

The this compound linker facilitates the targeted delivery of cytotoxic agents by leveraging the specificity of a monoclonal antibody (mAb). Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via receptor-mediated endocytosis. Trafficking to the lysosome exposes the linker to a low pH environment and a high concentration of proteases. Cathepsin B, among other lysosomal proteases, recognizes and cleaves the Val-Ala dipeptide bond. This cleavage event initiates a cascade that leads to the spontaneous 1,6-elimination of the PAB spacer, releasing the cytotoxic payload in its active form to induce cell death.

Data Presentation

The following tables provide representative quantitative data for ADCs constructed using Val-Ala cleavable linkers. This data is compiled from various studies and serves as a benchmark for expected performance.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Aggregation Data

Linker TypeAverage DARAggregation (%)Analytical Method
Val-Ala~7.4< 10%HIC/LC-MS
Val-Cit> 7> 10%HIC/LC-MS

Note: Val-Ala linkers have been shown to allow for higher DAR values with less aggregation compared to Val-Cit linkers, which is attributed to their lower hydrophobicity.[1]

Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)

Cell LineTarget AntigenPayloadLinkerIC50 (nM)
SK-OV-3IntegrinGemcitabineKnottin-Val-Ala-PAB15 ± 2
U87MGIntegrinGemcitabineKnottin-Val-Ala-PAB20 ± 3
HT-29IntegrinGemcitabineKnottin-Val-Ala-PAB35 ± 5
MDA-MB-231IntegrinGemcitabineKnottin-Val-Ala-PAB40 ± 6

Note: Data is adapted from Cox, N., et al. (2016) using an integrin-targeting knottin peptide-drug conjugate with a Val-Ala-PAB linker, demonstrating potent, low nanomolar cytotoxicity.

Table 3: Representative In Vivo Efficacy Data

Xenograft ModelADCDose (mg/kg)Outcome
Ovarian CancerVal-Ala-Gly-DM1 (DAR 8)-Higher tumor volume reduction and prolonged median survival compared to Kadcyla® (T-DM1)
Non-Hodgkin LymphomaAnti-CD79b-Val-Ala-PABC-MMAESingle IV bolusEfficacious, with superior performance of a tandem-cleavage linker construct

Note: This table summarizes findings from studies on Val-Ala containing linkers, indicating significant anti-tumor activity in preclinical models.[2]

Experimental Protocols

Protocol 1: Conjugation of Azide-Modified Payload to Antibody via this compound Linker (CuAAC)

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized cytotoxic payload to an antibody modified with the this compound linker.

Materials:

  • Antibody-4-Pentynoyl-Val-Ala-PAB conjugate in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modified cytotoxic payload (e.g., Azido-PEG-Auristatin)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM in water)

  • Reducing agent, such as sodium ascorbate (B8700270) (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) (e.g., 100 mM in water)

  • DMSO (for dissolving hydrophobic payloads)

  • Desalting columns (e.g., PD-10)

  • Reaction tubes

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified payload in a minimal amount of DMSO and then dilute to the desired concentration in an appropriate buffer.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a reaction tube, combine the antibody-alkyne conjugate with a 5-10 fold molar excess of the azide-modified payload.

    • In a separate tube, prepare the catalyst premix by combining CuSO4 and THPTA in a 1:5 molar ratio. Let it stand for 1-2 minutes.

    • Add aminoguanidine to the antibody-payload mixture to a final concentration of 5 mM.

    • Initiate the reaction by adding the catalyst premix to the antibody-payload mixture.

    • Finally, add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted payload and other small molecules by size-exclusion chromatography using a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS (see Protocol 2).

    • Assess the purity and aggregation of the resulting ADC by Size Exclusion Chromatography (SEC).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

A. By Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Purified ADC sample

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. More hydrophobic species (higher DAR) will elute later.

  • Monitor the chromatogram at 280 nm.

  • Calculate the average DAR by integrating the peak areas of the different DAR species (DAR0, DAR2, DAR4, etc.) and using the following formula: Average DAR = Σ(% Peak Area of each species * Number of drugs in that species) / 100

B. By Liquid Chromatography-Mass Spectrometry (LC-MS)

Materials:

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF)

  • Reversed-phase column suitable for proteins (e.g., PLRP-S)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • Reducing agent (e.g., DTT) to separate light and heavy chains (optional, for reduced mass analysis)

Procedure:

  • (Optional) Reduce the ADC sample with DTT to separate the light and heavy chains.

  • Inject the intact or reduced ADC sample into the LC-MS system.

  • Separate the different species using a suitable gradient of Mobile Phase B.

  • Acquire the mass spectra of the eluting peaks.

  • Deconvolute the mass spectra to determine the molecular weights of the different drug-loaded antibody species (or light and heavy chains).

  • Calculate the weighted average DAR based on the relative abundance of each species.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cancer cell line and a negative control cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Treat the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: Cathepsin B Cleavage Assay

Materials:

  • Purified ADC

  • Human Cathepsin B enzyme

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Incubate the ADC with Cathepsin B in the assay buffer at 37°C.

  • At various time points, take aliquots of the reaction and quench with the quenching solution.

  • Analyze the samples by LC-MS to quantify the release of the free payload over time.

  • Determine the cleavage rate of the linker.

Mandatory Visualizations

Signaling Pathway

Signaling_Pathway cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload (e.g., Auristatin) Lysosome->Payload Linker Cleavage (Cathepsin B) Tubulin Tubulin Dimer Payload->Tubulin Inhibition of Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Payload->G2M_Arrest Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of an ADC with a tubulin-inhibiting payload.

Experimental Workflow

Experimental_Workflow cluster_conjugation ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Antibody with This compound CuAAC CuAAC 'Click' Reaction Antibody->CuAAC Payload Azide-modified Cytotoxic Payload Payload->CuAAC Purification1 Purification (SEC) CuAAC->Purification1 ADC Purified ADC Purification1->ADC DAR_Analysis DAR Analysis (HIC / LC-MS) ADC->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) ADC->Purity_Analysis Cleavage_Assay Linker Cleavage (Cathepsin B) ADC->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (IC50) ADC->Cytotoxicity_Assay Efficacy_Study In Vivo Efficacy (Xenograft Model) Cytotoxicity_Assay->Efficacy_Study Logical_Relationship cluster_linker Linker Components cluster_function Function cluster_outcome Therapeutic Outcome Pentynoyl 4-Pentynoyl Group Conjugation Payload Conjugation (Click Chemistry) Pentynoyl->Conjugation ValAla Val-Ala Dipeptide Cleavage Protease-mediated Cleavage ValAla->Cleavage PAB PAB Spacer Release Self-immolative Payload Release PAB->Release Stability Systemic Stability Conjugation->Stability Targeted_Delivery Targeted Payload Delivery Cleavage->Targeted_Delivery Release->Targeted_Delivery Efficacy Therapeutic Efficacy Stability->Efficacy Targeted_Delivery->Efficacy

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of ADCs Utilizing a 4-Pentynoyl-Val-Ala-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small molecule drugs. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[2][3][4] Therefore, accurate and robust analytical methods for DAR determination are essential during ADC development and manufacturing.

This document provides detailed application notes and protocols for the determination of the DAR for ADCs that incorporate the 4-Pentynoyl-Val-Ala-PAB linker. This specific linker is a protease-sensitive, cleavable linker designed for targeted intracellular drug release.[][6] The Val-Ala dipeptide sequence is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[] The 4-pentynoyl group provides a terminal alkyne handle for bioorthogonal "click chemistry" conjugation with an azide-modified payload.[6][7]

The following sections will detail the primary analytical techniques for DAR measurement, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy.

Principles of DAR Calculation

The determination of DAR relies on separating and quantifying the different drug-loaded ADC species. An ADC preparation is typically a heterogeneous mixture of antibodies with varying numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The weighted average DAR is calculated from the relative abundance of each species.[8][]

Logical Workflow for DAR Determination

The general workflow for determining the DAR of an ADC involves several key steps, from sample preparation to data analysis.

DAR_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis ADC_Sample ADC Sample with This compound Linker Sample_Treatment Optional Treatment: - Reduction (for RP-HPLC) - Deglycosylation (for MS) ADC_Sample->Sample_Treatment Analytical_Method Separation by: - HIC-HPLC - RP-HPLC - LC-MS Sample_Treatment->Analytical_Method Detection Detection: - UV (280 nm & Payload λmax) - Mass Spectrometry Analytical_Method->Detection Peak_Integration Peak Integration & Quantification Detection->Peak_Integration DAR_Calculation Weighted Average DAR Calculation Peak_Integration->DAR_Calculation Final_Report Final Report: - Average DAR - Drug Load Distribution DAR_Calculation->Final_Report

Caption: General workflow for ADC DAR determination.

Experimental Protocols

DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used, non-denaturing technique for DAR analysis of cysteine-linked ADCs.[8][10] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.[8][10][11] The unconjugated antibody (DAR 0) elutes first, followed by species with progressively higher DAR values.[8]

Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A (see below).

  • HIC-HPLC System and Column:

    • LC System: A bio-inert HPLC system is recommended to prevent corrosion from high salt mobile phases.[10]

    • Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm) or similar.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.

  • Gradient Elution:

    • Flow Rate: 0.8 mL/min.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 0
      20.0 100
      25.0 100
      25.1 0

      | 30.0 | 0 |

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of Species_i * DAR_i) / 100[]

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area% of Total Area
DAR 05.21,500,00015.0
DAR 28.93,500,00035.0
DAR 412.54,000,00040.0
DAR 615.8800,0008.0
DAR 818.2200,0002.0
Total 10,000,000 100.0
Average DAR 3.50
DAR Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is an orthogonal method for DAR determination, particularly for cysteine-linked ADCs.[8][12] This method typically involves the reduction of the ADC to separate the light chains (LC) and heavy chains (HC).[8] The DAR is then calculated based on the distribution of drug-loaded and unloaded chains.[13][14]

Protocol:

  • Sample Preparation (Reduction):

    • To 50 µg of ADC (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • RP-HPLC System and Column:

    • LC System: UHPLC system.

    • Column: Agilent PLRP-S, 1000 Å, 2.1 x 50 mm, 5 µm or similar.

    • Column Temperature: 80°C.

    • Detection: UV at 280 nm.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • Flow Rate: 0.5 mL/min.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 25
      20.0 50
      22.0 90
      24.0 90
      24.1 25

      | 30.0 | 25 |

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chains (HC-D1, HC-D2, HC-D3).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = (Σ Peak Area of LC-D_i * i + Σ Peak Area of HC-D_j * j) / (Σ Peak Area of all LC species + Σ Peak Area of all HC species)

      • A simplified formula is often used: DAR = 2 * (Σ Weighted Peak Area of Heavy Chain + Σ Weighted Peak Area of Light Chain) / 100[13][14][15][16]

Data Presentation:

Chain SpeciesDrug Load (D)Retention Time (min)Peak Area% of Total AreaWeighted Area (% x D)
LC010.11,200,00015.00
LC-D1112.4800,00010.010.0
HC015.6400,0005.00
HC-D1117.22,000,00025.025.0
HC-D2218.52,400,00030.060.0
HC-D3319.31,200,00015.045.0
Total 8,000,000 100.0 140.0
Average DAR 3.50
(Calculation based on a hypothetical IgG1 with 4 interchain disulfides)
DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a direct measurement of the molecular weights of the different ADC species, allowing for unambiguous DAR determination.[2][17] Analysis can be performed on the intact ADC or on its reduced subunits. Deglycosylation is often performed to reduce spectral complexity.[2]

Protocol:

  • Sample Preparation (Optional Deglycosylation):

    • To 100 µg of ADC, add PNGase F enzyme according to the manufacturer's protocol.

    • Incubate at 37°C for 2-4 hours.

  • LC-MS System and Column:

    • LC System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[1][2]

    • Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).

    • Column Temperature: 80°C.

    • MS Detector: ESI-Q-TOF.

    • MS Mode: Positive ion, 2000-4000 m/z range.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • A shallow gradient similar to the RP-HPLC method is used to desalt the sample before MS analysis.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Calculate the relative abundance of each species from the deconvoluted spectrum.

    • Calculate the weighted average DAR based on the relative abundances and the corresponding drug loads. Specialized software, such as an Agilent DAR Calculator, can automate this process.[2]

Data Presentation:

SpeciesObserved Mass (Da)Drug Load (D)Relative Abundance (%)
mAb148,050014.5
mAb + 2 Drugs149,850235.5
mAb + 4 Drugs151,650440.2
mAb + 6 Drugs153,45068.1
mAb + 8 Drugs155,25081.7
Average DAR
(Assuming a drug-linker mass of 900 Da)
DAR Determination by UV/Vis Spectroscopy

UV/Vis spectroscopy is a simple and rapid method for determining the average DAR, but it does not provide information about the distribution of different drug-loaded species.[4][18][19] The method relies on the distinct absorbance spectra of the antibody and the cytotoxic drug.[4]

Protocol:

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients (ε) for the naked antibody and the free drug-linker at two different wavelengths (e.g., 280 nm and a λmax for the drug, e.g., 330 nm).

  • Measure ADC Absorbance:

    • Measure the absorbance of the ADC solution at the two selected wavelengths (A_280 and A_330).

  • Calculate Concentrations:

    • Use the Beer-Lambert law and simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug).

      • A_280 = ε_Ab,280 * C_Ab + ε_Drug,280 * C_Drug

      • A_330 = ε_Ab,330 * C_Ab + ε_Drug,330 * C_Drug

  • Calculate Average DAR:

    • Average DAR = C_Drug / C_Ab

Data Presentation:

ParameterValue
ε_Ab at 280 nm210,000 M⁻¹cm⁻¹
ε_Ab at 330 nm1,500 M⁻¹cm⁻¹
ε_Drug at 280 nm5,000 M⁻¹cm⁻¹
ε_Drug at 330 nm25,000 M⁻¹cm⁻¹
ADC A_2801.250
ADC A_3300.225
Calculated C_Ab 5.7 x 10⁻⁶ M
Calculated C_Drug 2.0 x 10⁻⁵ M
Average DAR 3.51

Visualization of the ADC Structure

The structure of an ADC with the this compound linker is crucial for understanding its mechanism of action. The following diagram illustrates the key components.

ADC_Structure cluster_mAb Monoclonal Antibody (mAb) cluster_linker This compound Linker cluster_payload Payload mAb IgG1 Cysteine Residue Linker 4-Pentynoyl Group Val-Ala Dipeptide PAB Spacer mAb:port->Linker:pent Thioether Bond Payload {Cytotoxic Drug} Linker:pab->Payload Drug Attachment

References

In Vitro Cleavage of Val-Ala Linkers by Cathepsin B: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Alanine (Val-Ala) dipeptide is a critical component in the design of cleavable linkers for antibody-drug conjugates (ADCs). The strategic advantage of the Val-Ala linker lies in its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment. This targeted cleavage ensures the conditional release of cytotoxic payloads within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. These application notes provide detailed protocols for conducting in vitro cleavage assays of Val-Ala linkers using cathepsin B, methods for data analysis, and a summary of relevant quantitative data.

Principle of the Assay

The in vitro cleavage assay for Val-Ala linkers by cathepsin B is designed to quantify the rate and extent of linker cleavage. This is typically achieved by monitoring the release of a fluorescent reporter molecule or the cytotoxic payload itself from the linker-ADC construct. In its conjugated form, the fluorescence of a reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC), is quenched. Upon cleavage of the Val-Ala sequence by cathepsin B, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to the enzymatic activity. Alternatively, High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the cleaved payload from the intact ADC.

Data Presentation

Quantitative data from cathepsin B cleavage assays are crucial for comparing the stability and cleavage efficiency of different linker designs. The following tables summarize key quantitative data for Val-Ala linkers in comparison to other common dipeptide linkers.

Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)

Peptide LinkerRelative Fluorescence Units (RFU)Fold Change vs. Control
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Phe-Lys-PABC-Fluorophore7800 ± 41039.0
Negative Control (Inhibitor)200 ± 501.0

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴

Experimental Protocols

This section provides detailed protocols for assessing Val-Ala linker cleavage by cathepsin B using both fluorometric and HPLC-based methods.

Protocol 1: Fluorometric Endpoint Assay for Screening Linker Cleavage

This protocol is suitable for high-throughput screening of different linker candidates to assess their susceptibility to cathepsin B cleavage.

Materials:

  • Recombinant human Cathepsin B

  • Val-Ala-linker conjugated to a fluorophore (e.g., AMC)

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)

  • Cathepsin B inhibitor (e.g., E-64 or CA-074)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation:

    • Dilute recombinant cathepsin B to 10 µg/mL in Activation Buffer.

    • Incubate at room temperature for 15 minutes.

    • Further dilute the activated cathepsin B to the desired final concentration (e.g., 0.2 ng/µL) in Assay Buffer.

  • Reaction Setup:

    • In a 96-well black microplate, add 50 µL of the diluted, activated cathepsin B solution to the sample wells.

    • For negative control wells, pre-incubate the activated cathepsin B with a cathepsin B inhibitor (e.g., 10 µM E-64) for 15 minutes at room temperature before adding it to the wells.

    • Prepare substrate-only blank wells containing 50 µL of Assay Buffer.

  • Initiate Reaction:

    • Prepare the Val-Ala-fluorophore substrate at 2x the final desired concentration in Assay Buffer.

    • Start the reaction by adding 50 µL of the substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[1]

  • Data Analysis:

    • Subtract the average fluorescence of the substrate-only blank wells from all other wells.

    • Compare the fluorescence of the sample wells to the negative control wells to determine the extent of cleavage.

Protocol 2: HPLC-Based Assay for Quantifying Payload Release

This protocol allows for the direct measurement of the released payload from an ADC, providing a quantitative assessment of linker cleavage.

Materials:

  • Antibody-Drug Conjugate (ADC) with a Val-Ala linker

  • Recombinant human Cathepsin B

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)

  • Reaction quench solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (optional, for peak identification)

Procedure:

  • Enzyme Activation:

    • Activate cathepsin B as described in Protocol 1.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution (at a final concentration in the micromolar range, e.g., 1 µM) with the pre-warmed Assay Buffer.

  • Initiate Reaction:

    • Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture (final enzyme concentration typically in the nanomolar range, e.g., 20 nM).[2]

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of the quench solution. This will stop the enzymatic reaction and precipitate the protein components.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant, which contains the released payload, to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Monitor the elution of the released payload and the remaining intact ADC using UV detection at a wavelength appropriate for the payload and the antibody.

  • Data Analysis:

    • Quantify the peak area of the released payload at each time point.

    • Calculate the percentage of payload release over time by comparing the peak area of the released payload to the initial total amount of conjugated payload.

Visualizations

Signaling Pathway of ADC Internalization and Cleavage

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Val-Ala Cleavage Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: ADC internalization, trafficking, and payload release pathway.

Experimental Workflow for In Vitro Cleavage Assay

Cleavage_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Activated Cathepsin B - ADC/Substrate - Buffers Reaction Set up Reaction: - Enzyme - Substrate - Controls Reagents->Reaction Incubation Incubate at 37°C Reaction->Incubation Detection Detect Cleavage Product (Fluorescence or HPLC) Incubation->Detection Data Analyze Data: - Quantify Cleavage - Determine Kinetics Detection->Data

Caption: General workflow for an in vitro cathepsin B cleavage assay.

References

Application Note: LC-MS Analysis of a 4-Pentynoyl-Val-Ala-PAB-MMAE Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. They consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload via a chemical linker. The linker's properties are critical to the ADC's efficacy and safety, ensuring stability in circulation and enabling payload release at the tumor site. This application note details the liquid chromatography-mass spectrometry (LC-MS) analysis of a model ADC component: the conjugation of the 4-Pentynoyl-Val-Ala-PAB linker with the cytotoxic agent monomethyl auristatin E (MMAE).

The this compound linker is a protease-sensitive linker featuring a valine-alanine (Val-Ala) dipeptide sequence, which is susceptible to cleavage by lysosomal enzymes like Cathepsin B, prevalent in the tumor microenvironment.[] It also incorporates a p-aminobenzyl alcohol (PAB) self-immolative spacer and a 4-pentynoyl group. This terminal alkyne functionality allows for site-specific conjugation to an antibody, often modified with an azide (B81097) group, through "click chemistry".[] The analysis of the drug-linker conjugate is a critical step in ADC development to ensure its identity, purity, and stability.

This document provides detailed protocols for the synthesis, conjugation, and subsequent LC-MS analysis of the this compound-MMAE conjugate.

Chemical Structures and Conjugation

The conjugation process involves the formation of an amide bond between the carboxylic acid of the this compound linker and the secondary amine of MMAE. The molecular weight of this compound is 373.45 g/mol , and the molecular weight of MMAE is 717.98 g/mol .[][2][3][4][5][6]

cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product Linker This compound MW: 373.45 Reaction + Linker->Reaction Amide Bond Formation (e.g., HATU, DIPEA) Payload MMAE (Monomethyl auristatin E) MW: 717.98 Conjugate This compound-MMAE Expected MW: 1073.42 Reaction->Conjugate

Figure 1: Conjugation of this compound to MMAE.

Experimental Protocols

Synthesis of this compound-MMAE Conjugate

This protocol describes the chemical coupling of the linker and the payload.

Materials:

  • This compound

  • Monomethyl auristatin E (MMAE)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve MMAE (0.9 eq) in a minimal amount of anhydrous DMF.

  • Add the MMAE solution to the activated linker solution.

  • Allow the reaction to proceed for 4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by reverse-phase HPLC using a C18 column and a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions containing the desired product and confirm the molecular weight by MS.

  • Lyophilize the pure fractions to obtain the this compound-MMAE conjugate as a white solid.

Sample Preparation for LC-MS Analysis

This protocol is for the preparation of a sample of the drug-linker conjugate for LC-MS analysis. For analysis of the conjugate from a biological matrix or after cleavage from an antibody, further specific sample preparation steps such as protein precipitation, solid-phase extraction, or enzymatic digestion would be required.

Materials:

  • This compound-MMAE conjugate

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the this compound-MMAE conjugate in DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 Mobile Phase A:Mobile Phase B.

  • Vortex the solution thoroughly.

  • Centrifuge the sample at 14,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Method:

ParameterValue
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% to 95% B over 15 minutes
Run Time 20 minutes

MS Method:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
MS Scan Range m/z 100 - 1500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy 20-40 eV (ramped)

Data Presentation

The following tables summarize the expected quantitative data for the LC-MS analysis of the this compound-MMAE conjugate.

Table 1: Molecular Weights of Components and Conjugate

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₂₀H₂₇N₃O₄373.45
MMAEC₃₉H₆₇N₅O₇717.98
This compound-MMAE C₅₉H₉₂N₈O₁₀ 1072.41

Table 2: Expected LC-MS Data

AnalyteExpected [M+H]⁺ (m/z)Estimated Retention Time (min)
This compound-MMAE1073.42~12.5

Table 3: Predicted Major MS/MS Fragment Ions of [M+H]⁺ at m/z 1073.42

Predicted m/zPredicted Fragment Structure / Origin
718.51[MMAE+H]⁺
586.38Fragment of MMAE
496.30MMAE-specific fragment
374.20[this compound+H]⁺
275.16[4-Pentynoyl-Val-Ala+H]⁺
176.12[4-Pentynoyl-Val+H]⁺

Visualization of Experimental Workflow

cluster_synthesis Synthesis & Purification cluster_analysis LC-MS Analysis Reactants Linker + Payload Reaction Amide Coupling Reactants->Reaction Purification Reverse-Phase HPLC Reaction->Purification Product Pure Conjugate Purification->Product SamplePrep Sample Preparation (Dilution) Product->SamplePrep To Analysis LC UPLC Separation (C18 Column) SamplePrep->LC MS Mass Spectrometry (ESI+) LC->MS MSMS MS/MS Fragmentation (CID) MS->MSMS Data Data Analysis MSMS->Data

Figure 2: Workflow for Synthesis and LC-MS Analysis.

Conclusion

This application note provides a comprehensive set of protocols for the synthesis and LC-MS analysis of the this compound-MMAE drug-linker conjugate. The detailed methodologies and expected data serve as a valuable resource for researchers in the field of ADC development. The presented LC-MS method is suitable for the characterization and purity assessment of this and similar drug-linker constructs, which is a critical quality control step in the manufacturing of ADCs. The use of high-resolution mass spectrometry allows for unambiguous identification of the conjugate and its fragments, providing confidence in its structural integrity.

References

Application Notes and Protocols for 4-Pentynoyl-Val-Ala-PAB in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoyl-Val-Ala-PAB is a highly versatile and efficient linker for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This linker system is engineered for stability in systemic circulation and selective cleavage within the tumor microenvironment, thereby ensuring the targeted delivery and release of potent cytotoxic payloads.

The key components of the this compound linker and their respective functions are:

  • 4-Pentynoyl Group: This terminal alkyne moiety serves as a chemical handle for the attachment of azide-modified cytotoxic payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[][2]

  • Valine-Alanine (Val-Ala) Dipeptide: This peptide sequence is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells.[3][] This enzymatic cleavage is the primary mechanism for payload release.

  • p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety spontaneously decomposes, ensuring the release of the cytotoxic payload in its active, unmodified form.[5]

These application notes provide an overview of the utility of the this compound linker, along with detailed protocols for its synthesis, conjugation to antibodies, and subsequent in vitro evaluation of the resulting ADCs.

Data Presentation

The following tables summarize representative quantitative data for ADCs utilizing Cathepsin B-cleavable linkers, such as the Val-Ala motif. While specific data for ADCs employing the this compound linker is not extensively available in the public domain, the data presented here for similar ADCs serve as a valuable reference for expected performance.

Table 1: In Vitro Cytotoxicity of ADCs with Cathepsin B-Cleavable Linkers

Cell LineCancer TypeTarget AntigenPayloadAverage DARIC50 (ng/mL)
N87Gastric CarcinomaHER2MMAE~413 - 43[6]
BT474Breast CancerHER2MMAE~413 - 43[6]
KPL-4Breast CancerHER2PBD Dimer~2110[7]
WSU-DLCL2LymphomaCD22MMAE~2Not Specified

Table 2: In Vivo Efficacy of Trastuzumab-ADCs in Xenograft Models

Xenograft ModelADCDose (mg/kg)Tumor Growth Inhibition
NCI-N87 (Gastric)Trastuzumab-vc-MMAE1, 3, 10Dose-dependent tumor regression[8]
NCI-H522 (Lung)Trastuzumab-vc-MMAE1, 3, 10Dose-dependent tumor growth delay[8]

Table 3: Pharmacokinetic Parameters of a vc-MMAE ADC in Humans

ParameterValue
Clearance (L/h)0.265 ± 0.229[9]
Volume of Distribution (L)Not Specified
Half-life (h)72.4 ± 42.0[9]

Signaling Pathways and Mechanisms of Action

The this compound linker is designed to deliver a variety of cytotoxic payloads. The ultimate mechanism of action and the signaling pathways affected are determined by the nature of the payload. Below are diagrams illustrating the mechanisms of commonly used payloads with such linker systems.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Payload Lysosome->Payload_Released 4. Cathepsin B Cleavage Target Intracellular Target (e.g., Tubulin, DNA) Payload_Released->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death Induction

Caption: General workflow of an ADC with a Cathepsin B-cleavable linker.

Monomethyl Auristatin E (MMAE) Signaling Pathway

MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Microtubule_Disruption Microtubule Network Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest ER_Stress Endoplasmic Reticulum Stress Microtubule_Disruption->ER_Stress Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_Down Bcl-2 Downregulation G2M_Arrest->Bcl2_Down Bax_Up Bax Upregulation G2M_Arrest->Bax_Up JNK_Pathway JNK Pathway Activation ER_Stress->JNK_Pathway JNK_Pathway->Apoptosis Bcl2_Down->Apoptosis Bax_Up->Apoptosis

Caption: MMAE-induced apoptosis signaling pathway.[10][11][]

Pyrrolobenzodiazepine (PBD) Dimer Signaling Pathway

PBD dimers are DNA cross-linking agents that cause significant DNA damage, leading to cell cycle arrest and apoptosis.

PBD_Pathway PBD_Dimer PBD Dimer DNA DNA Minor Groove PBD_Dimer->DNA Binding DNA_Crosslink Interstrand DNA Cross-linking DNA->DNA_Crosslink DDR DNA Damage Response (DDR) DNA_Crosslink->DDR ATM_ATR_DNAPK ATM/ATR/DNA-PK Activation DDR->ATM_ATR_DNAPK Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR_DNAPK->Chk1_Chk2 G2_Arrest G2 Phase Cell Cycle Arrest Chk1_Chk2->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis

Caption: PBD dimer-induced DNA damage response pathway.[13][14][15]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on solid-phase peptide synthesis (SPPS) and subsequent N-terminal modification.

Materials:

  • Rink amide resin

  • Fmoc-Ala-OH, Fmoc-Val-OH

  • HBTU, HOBt, DIPEA

  • 20% Piperidine (B6355638) in DMF

  • 4-Pentynoic acid

  • HATU

  • DMF, DCM, Diethyl ether

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reverse-phase HPLC system

Procedure:

  • Resin Swelling: Swell Rink amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (Alanine):

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (5 min, then 15 min).

    • Wash the resin with DMF and DCM.

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Valine):

    • Repeat the Fmoc deprotection and washing steps.

    • Couple Fmoc-Val-OH using the same procedure as for Fmoc-Ala-OH.

  • Attachment of the 4-Pentynoyl Group:

    • Perform a final Fmoc deprotection and wash the resin.

    • In a separate vessel, dissolve 4-pentynoic acid (3 eq.) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated 4-pentynoic acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the pellet.

  • Purification:

    • Dissolve the crude product in a minimal amount of DMF/water.

    • Purify by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

    • Lyophilize the pure fractions to obtain this compound as a white solid.

    • Confirm the identity and purity by LC-MS and NMR.

Protocol 2: Antibody Conjugation via CuAAC (Click Chemistry)

This protocol outlines the conjugation of an azide-modified payload to an antibody functionalized with the this compound linker.

Materials:

  • Antibody with this compound linker (Alkyne-Ab)

  • Azide-modified cytotoxic payload (Azide-Payload)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of THPTA in water.

    • Prepare a 100 mM solution of sodium ascorbate in water (freshly made).

    • Dissolve the Azide-Payload in DMSO to a concentration of 10-20 mM.

    • Prepare the Alkyne-Ab in PBS at a concentration of 5-10 mg/mL.

  • Catalyst Premix:

    • Mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • In a reaction tube, add the Alkyne-Ab solution.

    • Add the Azide-Payload stock solution to the antibody solution. A 5-10 fold molar excess of the payload is a common starting point. The final DMSO concentration should not exceed 10% (v/v).

    • Add the Cu(I)-THPTA catalyst premix (typically 25 equivalents relative to the azide).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 40 equivalents relative to the azide).

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using an SEC column equilibrated with PBS, pH 7.4, to remove unreacted payload and catalyst components.

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by BCA assay).

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation state by SEC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the ADC.[13]

Materials:

  • Target cancer cell line

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only (no cells) as a blank and wells with cells and medium (no ADC) as an untreated control.

    • Incubate for 72-96 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Formazan (B1609692) Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 150 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: Cathepsin B Cleavage Assay

This protocol uses a fluorescence-based method to assess the cleavage of the Val-Ala linker.[15]

Materials:

  • This compound conjugated to a fluorogenic reporter (e.g., AMC)

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Activation Buffer (Assay Buffer with a higher concentration of DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the fluorogenic substrate in DMSO.

    • Dilute the substrate to the desired final concentration in Assay Buffer.

    • Prepare an active Cathepsin B solution by incubating the enzyme in Activation Buffer for 15-30 minutes at room temperature.

  • Assay Setup:

    • Add 50 µL of the diluted substrate solution to the wells of the 96-well plate.

    • Initiate the reaction by adding 50 µL of the activated Cathepsin B solution to each well.

    • Include control wells: substrate only (no enzyme) and enzyme only (no substrate).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm for AMC) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (substrate only wells) from the readings.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

    • Compare the cleavage rate of the test linker to that of a known Cathepsin B substrate as a positive control.

References

Application Notes: Assessing the Plasma Stability of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The stability of antibody-drug conjugates (ADCs) in systemic circulation is a critical quality attribute that significantly influences their therapeutic index, impacting both efficacy and safety[1][2]. An ideal ADC must remain intact in the bloodstream to prevent the premature release of its potent cytotoxic payload, which could otherwise lead to off-target toxicity[2][3]. The stability of an ADC is governed by several factors, including the chemistry of the linker, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR)[2]. Therefore, a thorough assessment of ADC stability in plasma is an essential step during the development and optimization of these complex therapeutic molecules[4].

These application notes provide a comprehensive overview of the experimental setup for evaluating ADC stability in plasma, tailored for researchers, scientists, and drug development professionals. The primary objectives of these studies are to measure the change in average DAR over time and to quantify the amount of released payload[3][5]. The main analytical techniques employed for this purpose are liquid chromatography-mass spectrometry (LC-MS) and enzyme-linked immunosorbent assay (ELISA)[2][6]. LC-MS methods are powerful for determining the average DAR and characterizing different drug-loaded species, while ELISA is often used for quantifying total or conjugated antibody[2][7][8].

The experimental workflow typically involves incubating the ADC in plasma from various species (e.g., human, monkey, rat, mouse) at 37°C over a specified period, with samples being collected at multiple time points[3][9][10]. These samples are then processed to isolate the ADC from plasma components, often using immunoaffinity capture techniques, before being subjected to analysis[3][4]. The resulting data provides crucial insights into the pharmacokinetic profile of the ADC, helping to predict its in vivo behavior and informing the selection of the most promising candidates for further development[7][9].

Experimental Workflow for ADC Plasma Stability Assessment

The following diagram outlines the general workflow for assessing the stability of an ADC in a plasma matrix.

ADC_Stability_Workflow Overall Experimental Workflow for ADC Plasma Stability Assessment cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Data Data Interpretation ADC_Prep Prepare ADC Stock Solution Incubation Incubate ADC in Plasma at 37°C ADC_Prep->Incubation Plasma_Prep Thaw and Prepare Plasma (e.g., Human, Mouse, Rat) Plasma_Prep->Incubation Time_Points Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48, 96h) Incubation->Time_Points Storage Store Samples at -80°C Time_Points->Storage Sample_Prep Sample Preparation (Immunoaffinity Capture) Storage->Sample_Prep LCMS_Analysis LC-MS Analysis (DAR & Free Payload) Sample_Prep->LCMS_Analysis ELISA_Analysis ELISA Analysis (Total/Conjugated Ab) Sample_Prep->ELISA_Analysis Data_Analysis Calculate DAR Loss and Payload Release Rate LCMS_Analysis->Data_Analysis ELISA_Analysis->Data_Analysis Stability_Report Generate Stability Report Data_Analysis->Stability_Report

Caption: A diagram illustrating the key stages of an ADC plasma stability assay.

Detailed Experimental Protocols

Herein are detailed protocols for conducting an in vitro ADC plasma stability study.

Protocol 1: In Vitro Incubation of ADC in Plasma

This protocol describes the incubation of an ADC with plasma to simulate physiological conditions.

Materials:

  • Test Antibody-Drug Conjugate (ADC)

  • Control ADC (optional, with a known stable linker)[3]

  • Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), treated with an anticoagulant like EDTA[9][10]

  • Phosphate-buffered saline (PBS)

  • 37°C incubator[3]

  • Sterile microcentrifuge tubes or 384-well plates[9]

Procedure:

  • Thaw frozen plasma at room temperature or 37°C. Once thawed, centrifuge to remove any cryoprecipitates.

  • Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species[3].

  • Prepare a control sample by diluting the ADC to the same final concentration in PBS[3]. This control helps to assess stability in a simpler matrix.

  • Incubate the plasma and PBS samples at 37°C, with gentle shaking if necessary[3].

  • At designated time points (e.g., 0, 4, 24, 48, 72, 96, 144, and 168 hours), collect aliquots from each incubation mixture[3][9].

  • Immediately snap-freeze the collected aliquots and store them at -80°C until analysis to halt any further degradation[3].

Protocol 2: Sample Preparation and Analysis by LC-MS

This protocol details the steps for isolating the ADC from plasma and analyzing it via LC-MS to determine the average DAR and quantify the released payload.

Materials:

  • Stored plasma samples containing the ADC

  • Immunoaffinity capture beads (e.g., Protein A or anti-human Fc magnetic beads)[1][3]

  • Wash buffers (e.g., PBS)

  • Elution buffer (e.g., 20mM glycine, 0.1% acetic acid, or 1% formic acid)[1][5]

  • Neutralization buffer (e.g., 0.5% ammonium (B1175870) hydroxide)[5]

  • Enzymes for linker cleavage (e.g., papain), if analyzing released payload after capture[1][4]

  • LC-MS system (e.g., Q-TOF)[5]

Sample Preparation and Analysis Workflow:

Sample_Analysis_Workflow Sample Preparation and Analysis Workflow cluster_DAR Intact ADC/DAR Analysis cluster_Payload Released Payload Analysis Start Thawed Plasma Sample IAC Immunoaffinity Capture of ADC (e.g., Protein A beads) Start->IAC Wash Wash Beads to Remove Plasma Proteins IAC->Wash Split Split Sample Wash->Split Elute_Intact Elute Intact ADC Split->Elute_Intact For DAR Supernatant Collect Supernatant (Contains Free Payload) Split->Supernatant For Payload LCMS_Intact Intact Mass Analysis by LC-MS Elute_Intact->LCMS_Intact Calc_DAR Calculate Average DAR LCMS_Intact->Calc_DAR Extract_Payload Extract Free Payload Supernatant->Extract_Payload LCMS_Payload Quantify Payload by LC-MS/MS Extract_Payload->LCMS_Payload

Caption: A flowchart detailing the sample processing steps for both DAR and free payload analysis.

Procedure for DAR Analysis:

  • Thaw the stored samples.

  • Isolate the ADC from the plasma using an appropriate immunoaffinity capture method[3]. For example, incubate a 25 µg aliquot of the plasma sample with Protein A magnetic beads[1].

  • Wash the beads thoroughly with PBS to remove non-specifically bound plasma proteins[1].

  • Elute the intact ADC from the beads using a low-pH elution buffer[1][5].

  • Neutralize the eluted sample immediately[5].

  • Analyze the sample using an LC-MS method optimized for intact protein analysis[5][8].

  • Deconvolute the resulting mass spectra to identify the different drug-loaded species and calculate the average DAR at each time point[5]. A decrease in the average DAR over time is indicative of drug or linker-drug loss[3].

Procedure for Released Payload Analysis:

  • Following the immunoaffinity capture of the ADC, the supernatant can be collected.

  • The free payload is then extracted from the supernatant, often using protein precipitation or solid-phase extraction[9].

  • Quantify the amount of released payload in the extract using a sensitive LC-MS/MS method with a standard curve for accurate measurement[9].

Data Presentation

The quantitative results from the plasma stability assays should be summarized in a clear and concise format. A tabular representation is highly effective for comparing the stability of an ADC across different species and time points.

Time Point (Hours)Average DAR in Human Plasma% DAR RemainingAverage DAR in Mouse Plasma% DAR RemainingAverage DAR in PBS (Control)% DAR Remaining
0 4.00100%4.00100%4.00100%
24 3.8596%3.7093%3.98100%
48 3.6892%3.4286%3.9799%
96 3.3283%2.9574%3.9599%
144 3.0175%2.5063%3.9499%
168 2.8070%2.2055%3.9398%

This table presents illustrative data for an ADC with an initial DAR of 4.0. The percentage of DAR remaining is calculated relative to the 0-hour time point. Actual results will vary depending on the specific ADC and experimental conditions.

References

Application Notes: 4-Pentynoyl-Val-Ala-PAB Linker for ADCs Targeting Non-Internalizing Antigens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of cancer therapeutics.[1] Traditionally, ADCs target internalizing antigens, allowing for the release of a cytotoxic payload inside the cancer cell following lysosomal degradation.[2] However, many compelling tumor-associated antigens are non-internalizing or internalize slowly. The 4-Pentynoyl-Val-Ala-PAB linker is a cleavable linker system designed to address this challenge. It enables the development of ADCs against non-internalizing targets by facilitating payload release in the tumor microenvironment (TME), leading to the death of both antigen-positive and surrounding antigen-negative tumor cells through a "bystander effect".[1][3]

Mechanism of Action

The this compound linker consists of three key components:

  • 4-Pentynoyl Group : This terminal alkyne serves as a reactive handle for conjugation to an azide-modified antibody via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC).[4][5] This method allows for precise, site-specific conjugation, leading to homogeneous ADC populations.[6][7]

  • Val-Ala Dipeptide : This peptide sequence is designed to be a substrate for proteases that are abundant in the TME, such as cathepsins and neutrophil elastase.[8][9][10] Unlike traditional ADCs that rely on intracellular lysosomal proteases, this linker can be cleaved extracellularly.[11][12] Studies comparing various dipeptides have shown that Val-Ala performs effectively in facilitating extracellular payload release.[2][10][12]

  • PAB (p-aminobenzyl) Spacer : The PAB group is a self-immolative spacer.[12][] Upon cleavage of the Val-Ala dipeptide by proteases, the PAB moiety spontaneously undergoes a 1,6-elimination reaction, releasing the unmodified active payload in the TME.[]

The released payload, being cell-permeable, can then diffuse and kill the target antigen-positive cell as well as adjacent antigen-negative tumor cells, a crucial mechanism for treating heterogeneous tumors.[1][14]

Data Presentation

The following tables present representative data that researchers would generate when characterizing an ADC built with the this compound linker. The values are illustrative and based on typical results for protease-cleavable linkers used in non-internalizing or bystander-effect-dependent systems.

Table 1: ADC Conjugation and Characterization

Parameter Result Method
Antibody Concentration 10 mg/mL UV-Vis (A280)
Molar Ratio (Linker:Ab) 5:1 -
Conjugation Efficiency >95% HIC-HPLC
Average Drug-to-Ab Ratio (DAR) 3.8 HIC-HPLC / Mass Spec
Monomer Purity >98% SEC-HPLC

| Free Drug Level | <1% | RP-HPLC |

Table 2: In Vitro Cytotoxicity (IC50) Data

Cell Line Antigen Status ADC IC50 (nM) Free Payload IC50 (nM)
Cell Line A Positive (Ag+) 0.5 0.02
Cell Line B Negative (Ag-) >1000 0.03

| Co-culture (1:1 A:B) | Mixed | 5.2 | N/A |

Table 3: In Vitro Bystander Effect Quantification

Co-culture Ratio (Ag+:Ag-) ADC Concentration (nM) % Viability of Ag- Cells
1:1 10 35%
1:3 10 58%
1:9 10 82%

| 0:1 (Ag- only) | 10 | 98% |

Visualizations

Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) ADC ADC (Non-internalizing Ab + This compound-Payload) Ag_pos Antigen-Positive Tumor Cell ADC->Ag_pos 1. Binding to Surface Antigen Payload Free, Cell-Permeable Payload ADC->Payload 3. Self-immolation of PAB & Payload Release Ag_neg Antigen-Negative Bystander Cell Protease Extracellular Protease (e.g., Cathepsin) Protease->ADC 2. Extracellular Cleavage of Val-Ala Payload->Ag_pos 4a. Diffusion & Kill Payload->Ag_neg 4b. Diffusion & Bystander Kill

Caption: Mechanism of ADC with an extracellularly cleavable linker.

Experimental_Workflow_ADC_Prep cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification & Characterization Ab Antibody Azide_Mod Introduce Azide Group (e.g., via NHS-Azide) Ab->Azide_Mod Ab_Azide Azide-Modified Antibody Azide_Mod->Ab_Azide Reaction CuAAC Click Chemistry (CuSO4, Ligand, Reductant) Ab_Azide->Reaction Linker_Payload This compound-Payload Linker_Payload->Reaction Crude_ADC Crude ADC Reaction->Crude_ADC Purification Purification (e.g., Size Exclusion Chromatography) Final_ADC Purified ADC Purification->Final_ADC Crude_ADC->Purification Characterization Characterization - DAR (HIC-HPLC) - Purity (SEC-HPLC) - Free Drug (RP-HPLC) Final_ADC->Characterization Assay_Workflow cluster_cytotoxicity Standard Cytotoxicity Assay cluster_bystander Bystander Effect Assay Seed_Mono Seed Ag+ and Ag- cells in separate plates Treat_Mono Treat with serial dilutions of ADC for 72-120h Seed_Mono->Treat_Mono Assay_Mono Assess Viability (e.g., CellTiter-Glo) Treat_Mono->Assay_Mono Calc_IC50 Calculate IC50 Assay_Mono->Calc_IC50 Label Label Ag- cells with fluorescent marker (e.g., GFP) Seed_Co Co-culture Ag+ and labeled Ag- cells at varying ratios Label->Seed_Co Treat_Co Treat with ADC for 72-120h Seed_Co->Treat_Co Assay_Co Assess Viability (Flow Cytometry or Imaging) Treat_Co->Assay_Co Quantify Quantify killing of Ag- population Assay_Co->Quantify

References

Application Notes and Protocols for Site-Specific Conjugation of 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the site-specific conjugation of 4-Pentynoyl-Val-Ala-PAB, a protease-cleavable linker used in the development of antibody-drug conjugates (ADCs). The terminal alkyne group on the pentynoyl moiety allows for a highly specific and efficient conjugation reaction via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][] The dipeptide Valine-Alanine (Val-Ala) sequence is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, ensuring targeted release of the cytotoxic payload within cancer cells.[]

Introduction to this compound

This compound is a key component in the construction of homogeneous and effective ADCs. Its structure comprises three essential domains:

  • An Alkyne Functional Group: The 4-pentynoyl group provides a terminal alkyne that serves as a reactive handle for bioorthogonal "click chemistry" conjugation.[2][] This enables a covalent linkage with an azide-modified payload.

  • A Cleavable Dipeptide Linker: The Val-Ala dipeptide is susceptible to cleavage by enzymes that are overexpressed in the lysosomal compartment of tumor cells, ensuring that the cytotoxic drug is released in a targeted manner.[]

  • A Self-Immolative Spacer: The p-aminobenzyl (PAB) group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala peptide, the PAB moiety spontaneously decomposes to release the unmodified active drug.

The use of this linker allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product with improved pharmacokinetics and therapeutic index.

Core Applications

The primary application of this compound is in the development of ADCs for targeted cancer therapy. The alkyne group also makes it a valuable tool for:

  • Bioconjugation: Attaching various molecules (e.g., fluorophores, biotin) to proteins or cells for imaging and diagnostic purposes.

  • Proteomics: Enriching and identifying protease substrates and their cleavage sites.[]

  • Drug Discovery: Serving as a building block for novel protease inhibitors.[]

Experimental Protocols

This section provides detailed protocols for the preparation of an antibody-drug conjugate using this compound. The overall workflow involves three main stages:

  • Preparation of an Azide-Modified Cytotoxic Payload.

  • Preparation of an Alkyne-Modified Antibody (if not already functionalized).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation.

Protocol 1: Preparation of an Azide-Modified Cytotoxic Payload

This protocol describes the general steps for introducing an azide (B81097) group to a cytotoxic drug. The specific chemistry will depend on the functional groups available on the drug molecule.

Materials:

  • Cytotoxic payload (e.g., a derivative of MMAE or duocarmycin) with a suitable functional group for modification (e.g., amine, hydroxyl, or carboxylic acid).

  • Azido-NHS ester (for amine-containing payloads) or other appropriate azide-containing crosslinker.

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)).

  • Reaction vessel.

  • Purification system (e.g., HPLC).

Procedure:

  • Dissolve the cytotoxic payload in the appropriate anhydrous solvent.

  • Add a molar excess (typically 1.5-3 equivalents) of the azide-containing crosslinker.

  • If necessary, add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours, or as determined by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction if necessary.

  • Purify the azide-modified payload using an appropriate method, such as reversed-phase HPLC.

  • Characterize the product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the conjugation of the azide-modified payload to an antibody functionalized with the this compound linker.

Materials:

  • Antibody functionalized with this compound.

  • Azide-modified cytotoxic payload.

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water).

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water).[3][6]

  • Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared).[3][6]

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Purification system (e.g., size-exclusion chromatography (SEC)).

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

    • Dissolve the azide-modified payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified antibody with the azide-modified payload. The molar ratio of payload to antibody is typically between 4:1 and 10:1.[3]

    • Prepare the copper catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.[1]

  • Conjugation Reaction:

    • Add the copper/THPTA catalyst premix to the antibody-payload mixture. The final concentration of copper is typically in the range of 0.1 to 0.5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload, catalyst, and other small molecules.

    • Collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Data Presentation

The following tables provide illustrative quantitative data that can be expected from the conjugation and characterization of an ADC synthesized using the this compound linker.

Table 1: Representative Reaction Parameters and Efficiency for CuAAC Conjugation

ParameterValue
Antibody Concentration5 mg/mL
Payload-to-Antibody Molar Ratio8:1
Copper (CuSO₄) Concentration0.25 mM
Ligand (THPTA) Concentration1.25 mM
Sodium Ascorbate Concentration2.5 mM
Reaction Time2 hours
Reaction Temperature25°C
Conjugation Efficiency > 95%
Final ADC Yield ~85%

Table 2: Characterization of a Purified ADC

Analytical MethodParameterResult
Hydrophobic Interaction Chromatography (HIC) Average DAR3.8
DAR DistributionDAR2: 10%, DAR4: 85%, DAR6: 5%
Size-Exclusion Chromatography (SEC) Monomer Purity> 98%
Aggregate Content< 2%
Mass Spectrometry (Intact Mass Analysis) Measured MassConfirms conjugation
UV-Vis Spectroscopy DAR (calculated)3.9

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_payload Payload Preparation cluster_antibody Antibody Preparation cluster_conjugation Conjugation and Purification Payload Cytotoxic Payload Azide_Mod Azide Modification Payload->Azide_Mod Azide_Payload Azide-Modified Payload Azide_Mod->Azide_Payload CuAAC CuAAC Click Chemistry Azide_Payload->CuAAC Antibody Monoclonal Antibody Alkyne_Mod Linker Attachment (this compound) Antibody->Alkyne_Mod Alkyne_Antibody Alkyne-Modified Antibody Alkyne_Mod->Alkyne_Antibody Alkyne_Antibody->CuAAC Purification Purification (SEC) CuAAC->Purification ADC Purified ADC Purification->ADC

Caption: Workflow for the synthesis of an ADC using this compound.

Intracellular Activation Pathway of the ADC

ADC_Activation_Pathway ADC ADC (Extracellular) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Proteolytic Cleavage (Cathepsin B) Lysosome->Cleavage Release Drug Release Cleavage->Release Target Intracellular Target (e.g., Tubulin) Release->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Intracellular pathway of ADC activation and payload release.

Stability of this compound Conjugates

ADCs constructed with the this compound linker are designed for high plasma stability to minimize off-target toxicity.[] The Val-Ala dipeptide is relatively stable in circulation but is efficiently cleaved by lysosomal proteases. Stability studies are crucial to confirm the integrity of the ADC in vivo.

Table 3: Representative Stability Data for a Val-Ala Linker-Based ADC

ConditionTime% Intact ADC Remaining
Human Plasma (37°C)24 hours> 98%
Human Plasma (37°C)7 days> 90%
Lysosomal Homogenate (37°C, pH 5.0)4 hours< 10%
Lysosomal Homogenate (37°C, pH 5.0)24 hours< 1%

Conclusion

The this compound linker is a versatile and efficient tool for the site-specific construction of antibody-drug conjugates. The use of click chemistry allows for a robust and high-yielding conjugation process, resulting in homogeneous ADCs with a controlled drug-to-antibody ratio. The protease-cleavable Val-Ala linker ensures targeted drug release within the tumor microenvironment, enhancing the therapeutic window of the ADC. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the development of next-generation targeted cancer therapies.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Pentynoyl-Val-Ala-PAB conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Pentynoyl-Val-Ala-PAB linker systems. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low yield and other common issues during the synthesis and conjugation of Antibody-Drug Conjugates (ADCs) using this advanced linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker system and what is its primary application?

The this compound is a specialized linker used in the development of Antibody-Drug Conjugates (ADCs). It comprises three key components:

  • 4-Pentynoyl group: A terminal alkyne that serves as a handle for "click chemistry," enabling highly efficient and specific attachment to azide-modified molecules.[1][2]

  • Val-Ala dipeptide: A peptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][]

  • PAB (p-aminobenzyl) group: A self-immolative spacer. Once the Val-Ala sequence is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the clean release of the attached cytotoxic payload inside the target cell.[5]

This linker is primarily used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs), creating ADCs that can selectively deliver a therapeutic payload to cancer cells, thereby minimizing off-target toxicity.[]

Q2: What is the mechanism of payload release for this linker?

The payload release is a two-step intracellular process. First, the ADC is internalized by the target cancer cell and trafficked to the lysosome. Inside the lysosome, the enzyme Cathepsin B recognizes and cleaves the amide bond between the Alanine (Ala) and the PAB group. This cleavage event triggers a spontaneous 1,6-elimination reaction in the PAB spacer, which promptly liberates the active drug.

G ADC ADC in Lysosome Cleavage Val-Ala Cleavage by Cathepsin B ADC->Cleavage Intermediate Unstable Intermediate Cleavage->Intermediate Elimination Self-Immolation (1,6-Elimination) Intermediate->Elimination Payload Active Payload (Drug) Elimination->Payload Byproduct Linker Byproduct Elimination->Byproduct

Caption: Mechanism of payload release from the Val-Ala-PAB linker.

Q3: What are the most critical factors for achieving a high yield in the conjugation step?

Achieving high yield hinges on three main areas:

  • Quality of Reactants: Purity and stability of the antibody, the linker-payload, and any coupling reagents are paramount. The linker should be stored under dry, cold conditions (-20°C) to prevent hydrolysis.[]

  • Reaction Conditions: pH, temperature, molar ratio of reactants, and the choice of buffer are critical. Amine-reactive conjugations (e.g., via an NHS ester) require an amine-free buffer at a slightly basic pH (typically 7.5-8.5).

  • Purification Method: The purification process must efficiently remove unreacted drug-linker and aggregates without causing significant loss of the final ADC product.[7][8]

Troubleshooting Guide: Low Conjugation Yield

This guide addresses the most common issues encountered during the conjugation of the this compound-Payload to an antibody.

Problem 1: The overall yield of my purified ADC is less than 25%. What are the likely causes?

Low yield is a common problem that can originate from the reaction itself or the purification process. Use the following decision tree to diagnose the issue.

G Start Low ADC Yield (<25%) CheckReaction Analyze Pre-Purification Reaction Mixture (e.g., by SEC-HPLC, HIC) Start->CheckReaction CheckPurification Is Product Lost During Purification? CheckReaction->CheckPurification Good conjugation efficiency observed ReactionIssue Primary Issue is Inefficient Conjugation Reaction CheckReaction->ReactionIssue Low conjugation efficiency observed CheckPurification->ReactionIssue:w No, loss is minimal PurificationIssue Primary Issue is Product Loss During Purification CheckPurification->PurificationIssue Yes

Caption: Initial diagnostic workflow for low ADC yield.

Q: My analysis shows the conjugation reaction itself was inefficient. What should I investigate?

A: Inefficient conjugation often points to issues with reactants or reaction conditions.

  • Possible Cause 1: Reagent Quality and Handling

    • Linker-Payload Hydrolysis: The this compound linker, especially if activated (e.g., as an NHS ester), is sensitive to moisture. Ensure it is stored in a desiccator at -20°C and warmed to room temperature before opening to prevent condensation.[9] Using a freshly prepared or properly stored stock is crucial.

    • Antibody Integrity: Confirm the antibody has not aggregated and is in a suitable buffer. The presence of primary amines like Tris or azide (B81097) in the antibody buffer will compete with the desired reaction.[] Buffer exchange into an appropriate reaction buffer (e.g., PBS) is essential.

  • Possible Cause 2: Suboptimal Reaction Buffer/pH

    • Incorrect pH: For conjugations targeting lysine (B10760008) residues with an NHS ester, the pH must be slightly basic (7.5-8.5) to ensure the lysine's primary amine is deprotonated and nucleophilic. A pH that is too low will result in very slow or no reaction, while a pH that is too high (>9.0) can accelerate hydrolysis of the NHS ester and may damage the antibody.

    • Interfering Buffer Components: As mentioned, buffers containing primary amines (Tris, glycine) are incompatible with NHS-ester chemistry.[11]

  • Possible Cause 3: Incorrect Molar Ratio

    • Insufficient Linker-Payload: A low molar ratio of the linker-payload to the antibody will result in a low Drug-to-Antibody Ratio (DAR) and unreacted antibody, lowering the overall yield of desired ADC. It is common to use a molar excess of the linker-payload to drive the reaction.[9]

Table 1: Recommended Starting Conditions for Lysine Conjugation

ParameterRecommended RangeRationale
pH 7.5 - 8.5Optimal for deprotonation of lysine ε-amino groups without excessive NHS ester hydrolysis.
Molar Ratio (Linker:mAb) 5:1 to 20:1Drives the reaction towards higher DAR. Must be optimized for each specific antibody.[12]
Temperature 4°C to 25°C (RT)Room temperature is often sufficient.[9] Lower temperatures (4°C) can be used with longer incubation times to minimize antibody aggregation.[12]
Reaction Time 1 - 4 hoursTypically sufficient for NHS ester reactions; longer times may be needed at lower temperatures.
Co-solvent <10% DMSO or DMFMay be required to dissolve the hydrophobic linker-payload. High concentrations can denature the antibody.

Q: My pre-purification analysis looks good, but I lose most of the product during purification. What's wrong?

A: Significant product loss during purification often points to ADC aggregation or suboptimal purification parameters.

  • Possible Cause 1: ADC Aggregation

    • Hydrophobicity: The addition of hydrophobic drug-linker moieties can decrease the solubility of the antibody, leading to aggregation.[13] Aggregates are often lost during purification steps like size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Troubleshooting:

      • Reduce the molar excess of the linker-payload during conjugation to target a lower average DAR.

      • Include aggregation inhibitors like arginine or polysorbate in the reaction or purification buffers.

      • Optimize the TFF or chromatography method to better separate monomeric ADC from aggregates.[8][13] Hydrophobic Interaction Chromatography (HIC) can be effective for this.[14]

  • Possible Cause 2: Inefficient Purification Method

    • Method Selection: Standard dialysis or simple desalting columns may not be sufficient to remove all unreacted (and often cytotoxic) free drug-linker, necessitating more advanced techniques.[7]

    • Troubleshooting:

      • Tangential Flow Filtration (TFF): TFF is a highly effective and scalable method for removing small molecules and exchanging buffers. Ensure appropriate membrane molecular weight cutoff (MWCO) is used (e.g., 30 kDa for an IgG).[13]

      • Chromatography: Techniques like SEC, ion-exchange, or HIC are crucial for producing a highly pure and homogenous ADC product by removing aggregates and free drug.[8][15]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound-Drug (NHS-activated) to a Monoclonal Antibody

This protocol assumes the linker-payload has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

  • Antibody Preparation:

    • Start with the monoclonal antibody (mAb) at a concentration of 2-10 mg/mL.

    • Perform a buffer exchange into an amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.5-8.0). This can be done using TFF or a desalting column.

    • Confirm the final protein concentration via A280 measurement.

  • Linker-Payload Preparation:

    • Allow the vial of NHS-activated linker-payload to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). This stock solution should be used immediately.

  • Conjugation Reaction:

    • Add the calculated volume of the 10 mM linker-payload stock solution to the stirring antibody solution to achieve the desired molar excess (e.g., 10-fold molar excess). The final concentration of DMSO should not exceed 10% (v/v).

    • Allow the reaction to proceed for 1-2 hours at room temperature (25°C) with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted NHS ester, a final concentration of 50 mM Tris or glycine (B1666218) can be added. Incubate for 15 minutes.

  • Purification:

    • Immediately purify the reaction mixture to separate the ADC from unreacted linker-payload, quenched linker, and solvent.

    • The preferred method is TFF using a 30 kDa MWCO membrane, diafiltering against at least 10 diavolumes of a formulation buffer (e.g., PBS).

    • For higher purity, the TFF product can be further polished using SEC or HIC to remove aggregates.[8][14]

  • Characterization:

    • Characterize the final ADC product for concentration (A280), aggregation (SEC-HPLC), and average Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC) or mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis mAb_Prep 1. Prepare mAb (Buffer Exchange to PBS, pH 7.8) Conjugate 3. Mix mAb and Linker (10:1 molar ratio) Incubate 1-2h at RT mAb_Prep->Conjugate Linker_Prep 2. Prepare Linker-Payload (10 mM Stock in DMSO) Linker_Prep->Conjugate Quench 4. Quench Reaction (Add Tris Buffer) Conjugate->Quench Purify 5. Purify ADC (TFF or SEC) Quench->Purify Analyze 6. Characterize Final ADC (DAR, Aggregation, Purity) Purify->Analyze

Caption: General experimental workflow for ADC conjugation.

References

Technical Support Center: Optimizing 4-Pentynoyl-Val-Ala-PAB Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving the 4-Pentynoyl-Val-Ala-PAB linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is it used for?

The this compound is a versatile linker molecule used in bioconjugation and drug delivery research. It features a terminal alkyne group (4-pentynoyl) for click chemistry, a dipeptide sequence (Val-Ala) that can be cleaved by specific proteases like Cathepsin B, and a p-aminobenzyl (PAB) self-immolative spacer. This combination makes it particularly useful for constructing antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to an antibody. The Val-Ala linker is known to have better hydrophilicity and stability compared to the more common Val-Cit linker.[1][2]

Q2: What is "click chemistry" in the context of this linker?

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific.[3] For the this compound linker, the relevant click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring by covalently joining the terminal alkyne of the linker with an azide-modified molecule (e.g., a cytotoxic drug, a fluorescent probe, or another biomolecule).[3]

Q3: Why is a copper catalyst necessary for this reaction?

The copper(I) catalyst is essential for the CuAAC reaction as it significantly accelerates the rate of cycloaddition between the alkyne and azide (B81097), and it controls the regioselectivity of the reaction to yield the 1,4-disubstituted triazole isomer.[4] Without the catalyst, the reaction would be extremely slow and produce a mixture of isomers.[4]

Q4: Can I perform this reaction without a copper catalyst?

Copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative. However, SPAAC requires the use of a strained cyclooctyne (B158145) instead of a terminal alkyne like the one in the this compound linker. Therefore, to use a copper-free method, a different alkyne-containing linker would be necessary.[5]

Q5: What are the key components of a typical CuAAC reaction mixture?

A standard CuAAC reaction mixture for peptide conjugation includes:

  • Alkyne-containing molecule: this compound.

  • Azide-containing molecule: Your molecule of interest to be conjugated.

  • Copper(I) source: Typically generated in situ from a Copper(II) salt like copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[4][6]

  • Copper-stabilizing ligand: A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.[6][7]

  • Solvent: A buffered aqueous solution, often with a co-solvent like DMSO or DMF to aid in the solubility of the reactants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Oxidation of Copper(I) catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.- Ensure all buffers are freshly prepared and degassed. - Use a Cu(I)-stabilizing ligand like THPTA at a 5:1 molar ratio to copper.[6] - Prepare the sodium ascorbate solution fresh before each experiment.
Inhibitors in the reaction mixture: Thiols (e.g., from DTT or cysteine residues), or chelating agents in buffers (e.g., Tris) can interfere with the copper catalyst.- Remove any interfering substances by dialysis or buffer exchange prior to the reaction. - Use non-chelating buffers such as HEPES or PBS.
Poor solubility of reactants: The this compound linker or the azide-containing molecule may have limited solubility in aqueous buffers.- Add organic co-solvents such as DMSO, DMF, or t-butanol (up to 10% v/v) to improve solubility.[8] - Gentle heating may also improve solubility, but monitor for potential degradation of reactants.
Steric hindrance: The azide or alkyne functional groups may be sterically hindered, preventing efficient reaction.- Increase the reaction time or temperature. - Increase the concentration of the less hindered reactant. - Consider redesigning the azide or alkyne-containing molecules to include a longer spacer arm.[9][10]
Side reactions or product degradation Copper-mediated oxidation: In the presence of a reducing agent like ascorbate, copper can generate reactive oxygen species that may damage the peptide linker or other molecules.- Use a stabilizing ligand like THPTA in at least a 5-fold excess over copper to protect the biomolecules.[6] - Add a radical scavenger like aminoguanidine (B1677879) to the reaction mixture.[6][8]
Non-specific labeling or background signal Excess reagents or impurities: Residual copper or unreacted labeling reagents can lead to non-specific signals or interfere with downstream analysis.
Difficulty in purifying the final conjugate Similar properties of starting materials and product: The conjugated product may have similar chromatographic behavior to the starting materials, making purification challenging.- Optimize the HPLC gradient to achieve better separation.[11] - Consider using an orthogonal purification method, such as ion-exchange or size-exclusion chromatography, in addition to reversed-phase HPLC.

Quantitative Data Summary

The following tables provide typical starting concentrations and conditions for optimizing the CuAAC reaction with the this compound linker. These are general guidelines and may require further optimization for specific applications.

Table 1: Recommended Reagent Concentrations

ReagentTypical Concentration RangeNotes
This compound10 µM - 1 mMLower concentrations may require longer reaction times.
Azide-containing molecule1.1 - 2 molar equivalents (relative to alkyne)A slight excess of one reactant can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)50 µM - 250 µMHigher concentrations can increase reaction rate but also the risk of side reactions.[6]
THPTA Ligand250 µM - 1.25 mMMaintain a 5:1 molar ratio of ligand to copper.[6][12]
Sodium Ascorbate1 mM - 5 mMUse a freshly prepared solution.[6][12]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Solvent Aqueous buffer (PBS, HEPES) pH 7-8Avoid Tris buffers. Co-solvents like DMSO or DMF can be added to improve solubility.[13]
Temperature Room temperature (20-25°C)Gentle heating (e.g., 37-40°C) can be used to increase the reaction rate, but should be monitored for potential degradation.[14][15]
Reaction Time 1 - 12 hoursMonitor reaction progress by LC-MS or HPLC.[16]

Experimental Protocols

Protocol 1: General Solution-Phase CuAAC Conjugation

This protocol provides a starting point for the conjugation of an azide-containing molecule to the this compound linker in solution.

  • Prepare Stock Solutions:

    • 10 mM this compound in DMSO.

    • 11 mM azide-containing molecule in DMSO.

    • 20 mM CuSO₄ in deionized water.

    • 100 mM THPTA in deionized water.

    • 100 mM Sodium Ascorbate in deionized water (prepare fresh).

    • Reaction Buffer: 100 mM HEPES, pH 7.5.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound stock solution to the reaction buffer to achieve a final concentration of 1 mM.

    • Add the azide-containing molecule stock solution to a final concentration of 1.1 mM.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA). Let it stand for 2 minutes.

    • Add the catalyst premix to the reaction mixture to achieve a final CuSO₄ concentration of 100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 4 hours. Protect the reaction from light if using fluorescent dyes.

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate using reversed-phase HPLC.

Visualizations

experimental_workflow Experimental Workflow for CuAAC Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Linker, Azide, CuSO4, Ligand, Ascorbate) mix_reactants Combine Linker, Azide, & Buffer prep_reagents->mix_reactants prep_buffer Prepare & Degas Reaction Buffer prep_buffer->mix_reactants add_catalyst Add Catalyst Premix (CuSO4 + Ligand) mix_reactants->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT initiate->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor purify Purify Conjugate (HPLC) monitor->purify If complete characterize Characterize Final Product purify->characterize

Caption: Workflow for a typical CuAAC conjugation experiment.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent & Buffer Issues cluster_conditions Reaction Conditions start Low/No Product Yield check_oxidation Check for Catalyst Oxidation start->check_oxidation check_solubility Check Reactant Solubility start->check_solubility check_inhibitors Check for Inhibitors start->check_inhibitors check_conditions Review Reaction Conditions start->check_conditions solution_oxidation Degas Buffers, Use Fresh Ascorbate, Use 5:1 Ligand:Cu check_oxidation->solution_oxidation solution_solubility Add Co-solvent (DMSO/DMF) check_solubility->solution_solubility solution_inhibitors Buffer Exchange, Use HEPES/PBS check_inhibitors->solution_inhibitors solution_conditions Increase Time/Temperature, Adjust Stoichiometry check_conditions->solution_conditions

Caption: A logical approach to troubleshooting low-yield reactions.

References

Addressing premature cleavage of Val-Ala linkers in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature cleavage of Val-Ala linkers in plasma during their experiments with antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature Val-Ala linker cleavage in plasma?

Premature cleavage of Val-Ala linkers in plasma is a significant challenge that can lead to off-target toxicity and reduced efficacy of antibody-drug conjugates (ADCs).[1] The primary enzymatic culprits differ between species. In preclinical mouse models, carboxylesterase 1C (Ces1C) has been identified as the key enzyme responsible for the instability of Val-containing peptide linkers.[2] In humans, neutrophil elastase (NE) has been shown to aberrantly cleave the Val-Cit bond, a closely related linker, suggesting a similar mechanism for Val-Ala, which can lead to off-target toxicities like neutropenia.[3][4]

Beyond specific enzymes, several structural factors of the ADC can influence linker stability:

  • Hydrophobicity: Highly hydrophobic linker-payload combinations can lead to aggregation, potentially exposing the linker to enzymatic degradation.[3][4]

  • Linker Length and Attachment Site: Longer linkers or attachment to more solvent-exposed sites on the antibody can increase susceptibility to premature cleavage.[5][6]

  • Stereochemistry: Studies have indicated that ADCs with (l,l) dipeptide linker configurations generally exhibit higher antitumor activity, implying that stereochemistry can play a role in stability and efficacy.[2]

Q2: How can I assess the stability of my Val-Ala linker ADC in plasma?

A robust in vitro plasma stability assay is crucial for evaluating the potential for premature linker cleavage. This involves incubating the ADC in plasma from relevant species (e.g., mouse, rat, human) and monitoring the release of the free payload over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

Q3: My Val-Ala ADC is unstable in mouse plasma. What are my options?

Instability in mouse plasma is a common issue due to the activity of carboxylesterase 1C (Ces1C).[2][5] Here are several strategies to address this:

  • Linker Modification: Introducing a hydrophilic group at the P3 position (N-terminus of the valine residue) can significantly enhance stability. Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to confer resistance to Ces1c-mediated degradation while maintaining susceptibility to intracellular cathepsin B cleavage.[5][6]

  • Utilize Ces1C Knockout Mice: For in vivo studies, using Ces1C-knockout mice can provide a more accurate assessment of ADC efficacy by mitigating premature payload release.[2]

  • Alternative Linkers: Consider using linkers that are inherently more stable in mouse plasma, such as triglycyl peptide linkers.[2]

Q4: Are there alternative cleavable linkers that are more stable in plasma?

Yes, several alternative cleavable linkers have been developed to address the stability issues associated with traditional dipeptide linkers:

  • Sulfatase-cleavable linkers: These have demonstrated high plasma stability (over 7 days) compared to Val-Ala and Val-Cit linkers, which were hydrolyzed within an hour in mouse plasma.[2]

  • Triglycyl peptide linkers: A linker composed of three glycyl residues has shown extremely high stability in mouse plasma.[2]

  • Glucuronide-based linkers: Incorporating a glucuronide moiety can sterically hinder proteases in circulation, improving stability.[7]

  • Exo-cleavable linkers: These designs, which may incorporate hydrophilic residues like glutamic acid, can offer resistance to both Ces1C and neutrophil elastase.[4]

Q5: How does the Val-Ala linker compare to the Val-Cit linker in terms of stability and performance?

Both Val-Ala and Val-Cit are substrates for cathepsin B, the lysosomal protease responsible for payload release within target cells.[7][] However, there are some key differences:

  • Hydrophilicity and Aggregation: Val-Ala has been reported to have better hydrophilicity than Val-Cit. In ADCs with a high drug-to-antibody ratio (DAR), Val-Ala-based constructs showed less aggregation compared to their Val-Cit counterparts.[2][]

  • Cleavage Rate: In an isolated cathepsin B cleavage assay, the Val-Ala linker was cleaved at about half the rate of the Val-Cit linker.[10]

  • Plasma Stability: Both linkers exhibit instability in mouse plasma due to Ces1C.[2][3] The Val-Cit linker is also known to be susceptible to cleavage by human neutrophil elastase.[3][4]

Data Summary

The following tables summarize quantitative data on the stability and cleavage of different ADC linkers.

Table 1: Comparison of Linker Stability in Mouse Plasma

Linker TypeStability in Mouse PlasmaReference
Val-AlaHydrolyzed within 1 hour[2]
Val-CitHydrolyzed within 1 hour[2]
Sulfatase-cleavableHigh stability (over 7 days)[2]
Triglycyl peptideExtremely high stability[2]
Glu-Val-Cit (EVCit)Almost no premature cleavage[6]

Table 2: In Vitro Cleavage of Dipeptide Linkers by Cathepsin B

LinkerRelative Cleavage Rate (Val-Cit = 1)Reference
Val-Cit1[10]
Val-Ala0.5[10]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a Val-Ala linker in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in cold PBS.

  • At the end of the time course, process all samples for LC-MS analysis to quantify the amount of intact ADC and released payload.

  • Plot the percentage of intact ADC over time to determine the stability profile.

Protocol 2: Lysosomal Cleavage Assay

Objective: To evaluate the cleavage of the Val-Ala linker by lysosomal proteases.

Materials:

  • ADC construct

  • Rat or human liver lysosomal fractions

  • Cathepsin B inhibitor (optional, for specificity control)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

  • Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Visual Guides

experimental_workflow cluster_plasma In Vitro Plasma Stability Assay cluster_lysosomal Lysosomal Cleavage Assay p_start Start: ADC in Plasma p_incubate Incubate at 37°C p_start->p_incubate Step 1 p_timepoints Aliquots at Time Points p_incubate->p_timepoints Step 2 p_quench Quench Reaction p_timepoints->p_quench Step 3 p_lcms LC-MS Analysis p_quench->p_lcms Step 4 p_end End: Stability Profile p_lcms->p_end Step 5 l_start Start: ADC + Lysosomes l_incubate Incubate at 37°C l_start->l_incubate Step 1 l_timepoints Aliquots at Time Points l_incubate->l_timepoints Step 2 l_stop Stop Reaction l_timepoints->l_stop Step 3 l_centrifuge Centrifuge l_stop->l_centrifuge Step 4 l_lcms LC-MS Analysis l_centrifuge->l_lcms Step 5 l_end End: Cleavage Kinetics l_lcms->l_end Step 6 troubleshooting_logic start Premature Cleavage Observed species In which species? start->species mouse Mouse Plasma species->mouse Mouse human Human Plasma species->human Human ces1c Likely Cause: Carboxylesterase 1C (Ces1C) mouse->ces1c ne Potential Cause: Neutrophil Elastase (NE) human->ne solution_mouse Solutions: 1. Modify Linker (e.g., EVCit) 2. Use Ces1C KO Mice 3. Alternative Linkers ces1c->solution_mouse solution_human Solutions: 1. Linker Modification (e.g., Exolinkers) 2. Alternative Linkers 3. Assess Neutropenia Risk ne->solution_human signaling_pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell adc_circ ADC with Val-Ala Linker enzyme Extracellular Protease (e.g., Ces1C, NE) adc_circ->enzyme Unwanted Cleavage adc_internalized ADC Internalization adc_circ->adc_internalized Targeting premature_release Premature Payload Release enzyme->premature_release lysosome Lysosome (pH 4.5-5.0) adc_internalized->lysosome cathepsin Cathepsin B lysosome->cathepsin contains payload_release Payload Release cathepsin->payload_release Desired Cleavage cytotoxicity Cell Death payload_release->cytotoxicity

References

Technical Support Center: Enhancing ADC Stability with 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Antibody-Drug Conjugates (ADCs) utilizing the 4-Pentynoyl-Val-Ala-PAB linker. Our goal is to provide practical guidance to help you optimize your experimental workflow and ensure the integrity of your ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in an ADC?

A1: The this compound linker is a crucial component of an ADC, connecting the antibody to the cytotoxic payload. It is a cleavable linker system with three key functional parts:

  • 4-Pentynoyl group: This terminal alkyne group enables covalent conjugation to an azide-modified antibody via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), a type of "click chemistry". This allows for precise control over the drug-to-antibody ratio (DAR).

  • Val-Ala (Valine-Alanine) dipeptide: This peptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells.[1] This ensures that the cytotoxic payload is released preferentially at the target site.

  • PAB (p-aminobenzylcarbamate) self-immolative spacer: Upon cleavage of the Val-Ala dipeptide by Cathepsin B, the PAB spacer spontaneously decomposes, releasing the unmodified, fully active cytotoxic payload.

Q2: What are the primary advantages of using a Val-Ala linker compared to a Val-Cit (Valine-Citrulline) linker?

A2: While both Val-Ala and Val-Cit are cleavable by Cathepsin B, the Val-Ala linker offers distinct advantages in terms of ADC stability:

  • Reduced Aggregation: The Val-Ala linker is less hydrophobic than the Val-Cit linker.[2] This lower hydrophobicity is associated with a reduced tendency for the ADC to aggregate, especially at higher drug-to-antibody ratios (DAR).[2][]

  • Higher DAR Achievable: Due to the reduced risk of aggregation, the Val-Ala linker allows for the successful conjugation of a higher number of payload molecules per antibody (a higher DAR) while maintaining acceptable levels of aggregation.[2]

Q3: What are the common causes of instability and aggregation in ADCs with this compound?

A3: ADC instability can manifest as aggregation (formation of high molecular weight species) or premature payload release. Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC, a major driver of aggregation. While Val-Ala is more forgiving than Val-Cit, high DARs can still pose a challenge.

  • Suboptimal Formulation: The buffer composition, pH, and presence of excipients can significantly impact ADC stability.

  • Inadequate Storage and Handling: Freeze-thaw cycles, exposure to light, and mechanical stress can induce aggregation and degradation.

  • Residual Unconjugated Payload or Linker: The presence of free hydrophobic components from the conjugation reaction can contribute to instability.

Q4: How does the 4-Pentynoyl group contribute to the stability of the ADC?

A4: The 4-pentynoyl group itself does not directly influence the stability of the ADC in circulation after conjugation. Its primary role is to provide a specific and efficient means of attaching the linker-payload to the antibody via click chemistry.[] The stability of the resulting triazole linkage is very high, preventing premature detachment of the linker-payload from the antibody. The overall stability of the ADC in circulation is then primarily determined by the properties of the antibody, the linker (Val-Ala-PAB), and the payload.

Troubleshooting Guides

Problem 1: High Levels of Aggregation Observed Post-Conjugation
Possible Cause Troubleshooting Step Recommended Action
High Drug-to-Antibody Ratio (DAR) Verify DARUse Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy to determine the average DAR. If the DAR is higher than intended, optimize the conjugation reaction by reducing the molar excess of the this compound-payload.
Suboptimal Conjugation Conditions Review conjugation protocolEnsure the pH of the reaction buffer is optimal for the click chemistry reaction and the stability of the antibody. Typically, a pH around 7.4 is used for SPAAC. For CuAAC, ensure the copper catalyst and ligand concentrations are optimized to maximize efficiency and minimize antibody damage.
Presence of Unreacted Hydrophobic Species Improve purificationUtilize Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to effectively remove unreacted linker-payload and other small molecules post-conjugation.
Problem 2: ADC Aggregates Over Time During Storage
Possible Cause Troubleshooting Step Recommended Action
Inappropriate Formulation Buffer Screen different formulationsEvaluate the effect of pH, ionic strength, and different excipients (e.g., polysorbate, sucrose, trehalose) on ADC stability. A buffer with a pH that maintains the native structure of the antibody is crucial.
Suboptimal Storage Conditions Review storage protocolStore the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -80°C for frozen). Avoid repeated freeze-thaw cycles. Protect from light if the payload is light-sensitive.
High Protein Concentration Assess concentration effectsIf aggregation is observed at high concentrations, consider storing the ADC at a lower concentration or adding stabilizing excipients.
Problem 3: Premature Payload Release in Plasma Stability Assays
Possible Cause Troubleshooting Step Recommended Action
Non-specific Enzymatic Cleavage Perform plasma stability assayIncubate the ADC in plasma from the relevant species (e.g., human, mouse) and measure the amount of released payload over time using LC-MS. While Val-Ala is generally stable, this will confirm its stability profile in a complex biological matrix.
Instability of the Linker-Payload Characterize linker-payload stabilityAssess the stability of the this compound-payload construct on its own to ensure that the observed release is not due to inherent instability of the molecule itself.
Assay Artifacts Review assay protocolEnsure that the sample processing steps (e.g., extraction of the payload from plasma) do not induce cleavage of the linker. Include appropriate controls in the assay.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the stability of ADCs with Val-Ala and Val-Cit linkers.

Table 1: Aggregation of High-DAR ADCs

LinkerDrug-to-Antibody Ratio (DAR)Aggregation LevelReference
Val-Ala~7.4< 10%[2]
Val-CitHigh (not specified)Prone to precipitation and aggregation[2]
Val-Ala~7No obvious increase in dimeric peak[5]
Val-Cit~71.80%[5]

Table 2: Plasma Stability of Val-Ala vs. Val-Cit Linker Conjugates in Mouse Plasma

LinkerStability in Mouse PlasmaReference
Val-AlaHydrolyzed within 1 hour[5]
Val-CitHydrolyzed within 1 hour[5]

Note: The instability in mouse plasma is a known issue for both Val-Ala and Val-Cit linkers due to the presence of carboxylesterase 1C (Ces1C).[5] Linker modifications, such as the addition of a glutamic acid residue (e.g., EVCit), have been shown to improve stability in mouse plasma.[6]

Key Experimental Protocols

Protocol 1: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified antibody with the this compound-payload.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Preparation of Reagents:

    • Equilibrate the desalting column with PBS, pH 7.4.

    • Prepare the sodium ascorbate solution immediately before use.

  • Copper-Ligand Complex Formation:

    • In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the Cu(I)-THPTA complex.[7]

  • Conjugation Reaction:

    • In a reaction tube, add the azide-modified antibody to the desired final concentration.

    • Add the this compound-payload from the DMSO stock solution to achieve the desired molar excess (typically 4-10 fold molar excess over the antibody). The final DMSO concentration should be kept low (e.g., <10%) to avoid antibody denaturation.

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using a desalting column to remove excess unreacted linker-payload and other small molecules.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the average DAR using HIC or UV-Vis spectroscopy.

    • Assess the level of aggregation using SEC.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in plasma.

Materials:

  • Purified ADC

  • Plasma from the desired species (e.g., human, mouse), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS system

  • Reagents for immunoaffinity capture (e.g., Protein A/G beads)

  • Reagents for payload extraction (e.g., acetonitrile)

Procedure:

  • ADC Incubation:

    • Dilute the ADC to a final concentration of, for example, 100 µg/mL in the plasma of the desired species.

    • As a control, prepare a sample of the ADC diluted to the same concentration in PBS.

    • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.

  • Sample Analysis for DAR:

    • Thaw the samples on ice.

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads).

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

    • Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.

  • Sample Analysis for Released Payload:

    • Thaw the samples on ice.

    • Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the released payload.

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Analysis:

    • Plot the average DAR or the concentration of released payload against time to determine the stability profile of the ADC.

    • Calculate the half-life of the ADC in plasma.

Protocol 3: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a method for quantifying the percentage of aggregates in an ADC sample.

Materials:

  • Purified ADC sample

  • SEC-HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., with a pore size of ~300 Å)

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter if necessary.

  • Chromatographic Run:

    • Inject a defined volume of the prepared ADC sample (e.g., 20 µL).

    • Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer. Peaks eluting earlier represent higher molecular weight species (aggregates).

  • Data Analysis:

    • Integrate the peak areas for the monomer and all aggregate species.

    • Calculate the percentage of aggregation using the following formula: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100

Visualizations

ADC_Conjugation_Workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Azide-Modified Antibody Azide-Modified Antibody Click Chemistry (CuAAC) Click Chemistry (CuAAC) Azide-Modified Antibody->Click Chemistry (CuAAC) 4-Pentynoyl-Linker-Payload 4-Pentynoyl-Linker-Payload 4-Pentynoyl-Linker-Payload->Click Chemistry (CuAAC) Size Exclusion Chromatography Size Exclusion Chromatography Click Chemistry (CuAAC)->Size Exclusion Chromatography DAR Determination (HIC) DAR Determination (HIC) Size Exclusion Chromatography->DAR Determination (HIC) Aggregation Analysis (SEC) Aggregation Analysis (SEC) Size Exclusion Chromatography->Aggregation Analysis (SEC)

Caption: Experimental workflow for ADC conjugation and analysis.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cathepsin B Cathepsin B Lysosome->Cathepsin B Payload Released Payload Lysosome->Payload Cathepsin B->Lysosome Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: ADC internalization and payload release pathway.

MMAE_Apoptosis_Pathway MMAE MMAE Payload Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Akt_mTOR Akt/mTOR Pathway MMAE->Akt_mTOR Inhibits G2M G2/M Arrest Tubulin->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 Akt_mTOR->Bcl2 Regulates Bax Bax Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Induces PARP->Apoptosis

Caption: MMAE-induced apoptosis signaling pathway.

References

Methods to improve the solubility of hydrophobic payloads for conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical solutions, troubleshooting advice, and answers to frequently asked questions regarding the challenges of working with hydrophobic payloads during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my hydrophobic payload has poor solubility in aqueous conjugation buffers?

Hydrophobic molecules, by nature, have minimal interaction with water. This is because they are nonpolar and cannot form hydrogen bonds with water molecules. When introduced into an aqueous buffer, they tend to self-associate and aggregate to minimize their contact with water, leading to precipitation. This issue is often exacerbated in high-concentration stock solutions required for efficient conjugation.

Q2: What are the main strategies to improve the solubility of a hydrophobic payload for conjugation?

There are three primary strategies to address payload solubility issues during the conjugation process:

  • Linker Modification: Incorporating hydrophilic linkers is a highly effective strategy. These linkers act as a "solubility shield" around the hydrophobic payload, improving the overall water solubility of the payload-linker complex and the final conjugate.[1][2]

  • Reaction Condition Optimization (Cosolvents): Using a water-miscible organic cosolvent can significantly increase the solubility of the hydrophobic payload in the reaction mixture.[3][4] Careful selection and optimization of the cosolvent and its concentration are critical to avoid negatively impacting the biomolecule (e.g., antibody).

  • Payload Modification: In some cases, the payload itself can be chemically modified to include ionizable or polar groups, thereby increasing its intrinsic aqueous solubility.[]

Q3: How do hydrophilic linkers work to improve solubility?

Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, sulfonate groups, or chito-oligosaccharides, introduce a hydrophilic shell around the hydrophobic drug.[2][6][7] This shell interacts favorably with water molecules, effectively "masking" the payload's hydrophobicity. This not only improves the solubility of the payload for the conjugation reaction but also enhances the stability and pharmacokinetic properties of the final antibody-drug conjugate (ADC), reducing its tendency to aggregate.[1][8]

Q4: Can the choice of conjugation site on the antibody affect issues related to payload hydrophobicity?

Yes. While traditional lysine (B10760008) conjugation is robust, it can lead to a heterogeneous mix of species. Site-specific conjugation methods allow for the attachment of payloads at defined locations. Attaching a hydrophobic payload at a site that is naturally more solvent-exposed or in a less structurally sensitive region might be more forgiving. Furthermore, some site-specific methods can create a local environment that helps to shield the payload, mitigating hydrophobicity-driven aggregation.[9]

Troubleshooting Guide

Issue: My payload precipitates immediately upon addition to the aqueous antibody solution.

Potential Cause Suggested Solution
Insufficient Payload Solubility The payload's concentration exceeds its solubility limit in the final buffer mix.
1. Use a Cosolvent: Pre-dissolve the payload in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it slowly to the reaction buffer while vortexing. Ensure the final cosolvent concentration is low enough to not affect antibody stability (typically <10% v/v).[3][10]
2. Lower the Concentration: If possible, reduce the starting concentration of both the antibody and the payload. This may require a longer reaction time or optimization of other parameters.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.
1. Adjust Buffer Composition: If the conjugation chemistry allows, reduce the salt concentration (e.g., NaCl) in the reaction buffer.
2. Buffer Exchange: Perform a buffer exchange on your antibody into a lower-salt buffer prior to conjugation.
Local Concentration Shock Adding the payload stock solution too quickly creates a localized area of high concentration, causing immediate precipitation before it can disperse.
1. Slow, Dropwise Addition: Add the payload stock solution very slowly (drop-by-drop) to the antibody solution.
2. Continuous Agitation: Ensure the antibody solution is being gently but constantly stirred or vortexed during payload addition.

Issue: The final conjugated product (ADC) shows significant aggregation or precipitation after purification.

Potential Cause Suggested Solution
High Drug-to-Antibody Ratio (DAR) The cumulative hydrophobicity of multiple payload molecules drives the entire conjugate to aggregate.[11]
1. Reduce DAR: Lower the molar excess of the payload-linker during the conjugation reaction to target a lower average DAR.
2. Use Hydrophilic Linkers: This is the most effective solution. A hydrophilic linker (e.g., PEG-based) can dramatically improve the solubility and stability of ADCs, even at high DARs.[1][2][8]
3. Formulation Optimization: Investigate different formulation buffers for the final product that may include stabilizers like polysorbate or sucrose.
Payload-Induced Denaturation The hydrophobic payload may be causing partial unfolding of the antibody, exposing hydrophobic patches that lead to aggregation.[11]
1. Optimize Cosolvent Percentage: During the reaction, ensure the organic cosolvent concentration was kept to an absolute minimum required for payload solubility. High concentrations can denature antibodies.[12]
2. Site-Specific Conjugation: Consider conjugating the payload at a site less critical for maintaining the antibody's tertiary structure.[9]

Data & Protocols

Table 1: Comparison of Common Cosolvents for Conjugation

This table provides a general guideline for using common water-miscible organic solvents to dissolve hydrophobic payloads for conjugation reactions. The optimal choice and concentration must be determined empirically for each specific antibody and payload combination.

Cosolvent Typical Starting Conc. (% v/v) Advantages Potential Issues & Considerations
DMSO (Dimethyl Sulfoxide)5 - 10%- Excellent solubilizing power for many hydrophobic compounds.- Generally well-tolerated by antibodies at low concentrations.- Can cause antibody denaturation or aggregation at >10-20%.- Can be difficult to remove during downstream processing.[13]
DMF (Dimethylformamide)5 - 10%- Strong solubilizing agent.- Some studies suggest it can be less denaturing than DMSO for certain antibodies.[10][14]- Potential for antibody conformational changes.[14]- Classified as a reprotoxic substance, requiring careful handling.
NMP (N-Methyl-2-pyrrolidone)2 - 8%- High solubilizing capacity.- Often used when DMSO or DMF are not effective.- More aggressive solvent; higher risk of antibody denaturation.- Requires careful optimization to find a tolerated concentration.
Ethanol 5 - 15%- Less harsh than DMSO/DMF.- Easily removed by evaporation or dialysis.- Lower solubilizing power for highly hydrophobic payloads.- May not be sufficient for very "greasy" molecules.[12]
Experimental Protocol: Screening Cosolvents for Payload Solubility

This protocol outlines a method to determine the best cosolvent and minimum concentration required to dissolve your hydrophobic payload for a conjugation reaction.

Objective: To find the optimal cosolvent system that maintains payload solubility upon dilution into an aqueous buffer.

Materials:

  • Hydrophobic payload

  • Cosolvents: DMSO, DMF, NMP, Ethanol

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare High-Concentration Stock Solutions:

    • Accurately weigh your payload and dissolve it in each cosolvent to create a concentrated stock solution (e.g., 10-20 mM). This is your "100% Organic Stock".

    • Vortex or sonicate if necessary to fully dissolve.

  • Perform Serial Dilutions:

    • In a series of tubes, dilute the "100% Organic Stock" with the conjugation buffer to achieve final organic solvent concentrations of 20%, 15%, 10%, 5%, and 2%.

    • For example, to make a 10% solution, mix 10 µL of the payload stock with 90 µL of conjugation buffer.

  • Incubate and Observe:

    • Incubate the dilutions at the intended reaction temperature (e.g., room temperature or 37°C) for 1-2 hours.

    • Visually inspect each tube for signs of precipitation (cloudiness, visible particles).

    • For a more quantitative measure, centrifuge the tubes and measure the absorbance of the supernatant at a wavelength specific to your payload.

  • Analysis:

    • The optimal condition is the lowest percentage of a given cosolvent that keeps the payload fully dissolved. This condition should be used as the starting point for your actual conjugation experiment.

Visual Guides

Workflow for Selecting a Solubilization Strategy

This diagram outlines the decision-making process for addressing payload solubility.

G start Start: Assess Payload Solubility in Buffer decision1 Is Payload Soluble? start->decision1 proc1 Proceed with Standard Conjugation decision1->proc1 Yes decision2 Is a Hydrophilic Linker Available/Feasible? decision1->decision2 No proc2 Synthesize/Use Payload with Hydrophilic Linker decision2->proc2 Yes proc3 Optimize Cosolvent System (e.g., DMSO, DMF) decision2->proc3 No proc5 Perform Small-Scale Test Conjugation proc2->proc5 proc4 Screen Cosolvent Type and Concentration (<10%) proc3->proc4 proc4->proc5 decision3 Is Conjugate Soluble and Stable? proc5->decision3 end_ok Scale-Up Reaction decision3->end_ok Yes end_fail Re-evaluate Strategy: - Different Linker - Different Cosolvent - Payload Modification decision3->end_fail No

Caption: Decision workflow for choosing a payload solubilization method.
Mechanism of Hydrophilic Linkers

This diagram illustrates how hydrophilic linkers improve the solubility of a final antibody-drug conjugate.

G cluster_0 Without Hydrophilic Linker cluster_1 With Hydrophilic Linker mab1 Antibody pld1 Hydrophobic Payload mab1->pld1 pld2 Hydrophobic Payload mab1->pld2 agg Aggregation pld1->agg pld2->agg mab2 Antibody lnk1 Hydrophilic Linker (PEG) mab2->lnk1 lnk2 Hydrophilic Linker (PEG) mab2->lnk2 pld3 Payload lnk1->pld3 sol Improved Solubility lnk1->sol pld4 Payload lnk2->pld4 lnk2->sol

Caption: Hydrophilic linkers shield hydrophobic payloads, reducing aggregation.

References

Technical Support Center: Strategies for Controlling and Achieving Desired Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of Antibody-Drug Conjugates (ADCs). Our goal is to help you achieve a consistent and optimal Drug-to-Antibody Ratio (DAR) for your therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule.[1] It is a critical quality attribute because it directly influences the ADC's therapeutic efficacy, safety, and pharmacokinetic profile.[1][2] An optimal DAR is crucial; a low DAR may lead to reduced potency, while a high DAR can result in increased toxicity, faster clearance from circulation, and potential for aggregation.[2][3][4]

Q2: What are the primary strategies for controlling the DAR?

There are several strategies to control the DAR, broadly categorized as either stochastic or site-specific conjugation.

  • Stochastic Conjugation: This involves the random attachment of drug-linkers to available amino acid residues, most commonly lysines or cysteines.[5] While established, this method often yields a heterogeneous mixture of ADC species with a range of DAR values.[2][6]

  • Site-Specific Conjugation: This approach enables the precise attachment of payloads to predetermined sites on the antibody, resulting in a more homogeneous ADC product with a well-defined DAR.[1] Key site-specific methods include:

    • Engineered Cysteines: Introducing cysteine residues at specific locations on the antibody backbone provides reactive thiol groups for controlled conjugation.[][8]

    • Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used to attach payloads to specific amino acid sequences or tags engineered into the antibody.[1][][10]

    • Glycan Remodeling: The conserved N-linked glycans on the antibody's Fc region can be enzymatically modified to introduce reactive handles for drug conjugation.[11][12][13][14]

    • Non-Natural Amino Acids: Incorporating non-natural amino acids with unique reactive groups into the antibody sequence allows for highly specific conjugation.[1]

Q3: How do I choose between lysine (B10760008) and cysteine-based conjugation?

The choice between lysine and cysteine conjugation depends on the desired level of control over the DAR and the specific characteristics of your antibody.

  • Lysine Conjugation: Targets the abundant and solvent-accessible amine groups on lysine residues.[5] This method is relatively straightforward but typically results in a heterogeneous mixture of ADCs with a broad DAR distribution.[6][][16] It may be suitable for early-stage research where rapid screening of multiple payloads is needed.[6][]

  • Cysteine Conjugation: Utilizes the thiol groups of cysteine residues. This can be done by reducing the native interchain disulfide bonds or by engineering cysteine residues at specific sites.[8] Cysteine-based methods generally offer better control over the DAR, leading to more homogeneous products, which is often preferred for therapeutic applications.[6][][]

Q4: What are the advantages of enzymatic and glycan-based conjugation methods?

Enzymatic and glycan-based conjugation methods offer significant advantages in achieving a homogeneous DAR.

  • Enzymatic Conjugation: Provides high selectivity and reproducibility by targeting specific amino acid sequences.[1][][18] This results in a well-defined DAR and a more consistent product profile.[19]

  • Glycan Remodeling: This technique utilizes the naturally occurring glycans on the Fc region as a site for conjugation, preserving the antibody's native structure.[11][13][14] It produces homogeneous ADCs with a consistent DAR and has been shown to improve stability and the therapeutic window.[11][13][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during ADC conjugation and purification that can impact the final DAR.

Issue 1: Low Average DAR Despite Correct Stoichiometry
Possible Causes Troubleshooting Steps
Suboptimal Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time.[1][20][21] For lysine conjugation, a pH of around 7.5 is often optimal.[22]
Inactive or Degraded Drug-Linker Use a fresh batch of the drug-linker or verify the activity of the existing stock. Ensure proper storage and handling.[20]
Interfering Buffer Components Perform buffer exchange into a suitable conjugation buffer to remove any interfering substances like primary amines in lysine conjugation.[20]
Incomplete Reduction of Disulfide Bonds (for Cysteine Conjugation) Ensure the reducing agent (e.g., DTT, TCEP) is fresh and used at the correct concentration and incubation time to achieve complete reduction of the desired disulfide bonds.[23]
Issue 2: High Average DAR and Product Aggregation
Possible Causes Troubleshooting Steps
High Molar Excess of Drug-Linker Reduce the molar ratio of the drug-linker to the antibody during the conjugation reaction.[20]
Hydrophobicity of the Payload A high DAR with a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to aggregation.[3][20] Consider using a more hydrophilic linker or payload.[3][21]
Inappropriate Buffer Conditions Screen different formulation buffers, adjusting the pH and ionic strength to find conditions that minimize aggregation.[3][20]
Harsh Conjugation or Purification Conditions Avoid extreme pH or high temperatures during the process. Optimize purification methods to be gentler on the ADC.[20]
Issue 3: Inconsistent DAR Between Batches
Possible Causes Troubleshooting Steps
Variability in Starting Materials Thoroughly characterize the antibody and drug-linker for each batch to ensure consistent quality.[20]
Lack of Precise Control Over Reaction Parameters Tightly control reaction parameters such as pH, temperature, and reaction time. Minor variations can significantly impact the final DAR.[1][20]
Inconsistent Purification Process Standardize the purification method to avoid enriching different DAR species in different batches.[20]

Quantitative Data Summary

The choice of conjugation strategy significantly impacts the achievable DAR and the homogeneity of the final ADC product. The following table summarizes typical DAR values for different conjugation methods.

Conjugation Strategy Typical DAR Range Homogeneity Key Considerations
Lysine Conjugation 0 - 8+HeterogeneousSimple and versatile, but produces a complex mixture of species.[2][6][]
Native Cysteine Conjugation (Reduced Disulfides) 0 - 8Moderately HeterogeneousMore controlled than lysine conjugation, but still results in a mixture of DARs.[8]
Engineered Cysteine Conjugation 2 or 4 (typically)HomogeneousAllows for precise control over DAR and conjugation site, leading to a uniform product.[]
Enzymatic Conjugation 2 or 4 (typically)HomogeneousHighly specific and reproducible, resulting in a well-defined DAR.[1][]
Glycan Remodeling 2 or 4 (typically)HomogeneousProduces a uniform product by targeting the conserved Fc glycans.[11][14]

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR distribution of cysteine-linked ADCs under non-denaturing conditions.[24][25]

1. Materials and Reagents:

  • ADC Sample

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[21]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[21]

  • HPLC or UHPLC system with a UV detector

2. Sample Preparation:

  • Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.[24]

3. Chromatographic Method:

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject the prepared ADC sample.

  • Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.[24]

  • Monitor the absorbance at 280 nm.[24]

4. Data Analysis:

  • Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).[24]

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of Species * DAR of Species) / Total Peak Area]

Protocol 2: DAR Determination by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR.

1. Principle: This technique relies on the distinct absorbance maxima of the antibody (typically 280 nm) and the drug payload. By measuring the absorbance of the ADC at these two wavelengths and knowing the extinction coefficients of both the antibody and the drug, their respective concentrations can be determined using the Beer-Lambert law.[25][26][27]

2. Procedure:

  • Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for the payload.

  • Calculate the concentration of the antibody and the payload using simultaneous equations derived from the Beer-Lambert law.

  • The average DAR is the molar ratio of the drug to the antibody.

Visualizations

Conjugation_Strategies cluster_stochastic Stochastic Conjugation cluster_site_specific Site-Specific Conjugation Lysine Lysine Heterogeneous ADC Heterogeneous ADC Lysine->Heterogeneous ADC Native Cysteine Native Cysteine Native Cysteine->Heterogeneous ADC Engineered Cysteine Engineered Cysteine Homogeneous ADC Homogeneous ADC Engineered Cysteine->Homogeneous ADC Enzymatic Enzymatic Enzymatic->Homogeneous ADC Glycan Remodeling Glycan Remodeling Glycan Remodeling->Homogeneous ADC Antibody Antibody Antibody->Lysine Amine Chemistry Antibody->Native Cysteine Thiol Chemistry Antibody->Engineered Cysteine Site-Directed Mutagenesis Antibody->Enzymatic Enzyme-Mediated Antibody->Glycan Remodeling Glycoengineering Drug-Linker Drug-Linker Drug-Linker->Lysine Drug-Linker->Native Cysteine Drug-Linker->Engineered Cysteine Drug-Linker->Enzymatic Drug-Linker->Glycan Remodeling

Caption: Overview of ADC Conjugation Strategies.

DAR_Analysis_Workflow ADC_Sample ADC Sample UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC RP_HPLC Reversed-Phase HPLC (under reducing conditions) ADC_Sample->RP_HPLC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC_Sample->LC_MS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Distribution DAR Distribution HIC->DAR_Distribution RP_HPLC->Avg_DAR LC_MS->DAR_Distribution Precise_Mass Precise Mass and DAR Confirmation LC_MS->Precise_Mass

Caption: Workflow for DAR Analysis.

References

Technical Support Center: Purification of ADCs with 4-Pentynoyl-Val-Ala-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed purification strategies, troubleshooting advice, and frequently asked questions for researchers working with Antibody-Drug Conjugates (ADCs) synthesized using the cleavable 4-Pentynoyl-Val-Ala-PAB linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals for purifying ADCs synthesized with the this compound linker?

The primary purification goals are to:

  • Remove unconjugated small molecules, including the free linker-payload and reaction solvents.[][2]

  • Separate the desired ADC species from the unconjugated antibody (DAR=0).[]

  • Resolve different Drug-to-Antibody Ratio (DAR) species to achieve a more homogeneous product.[][3]

  • Eliminate protein aggregates formed during the conjugation and purification process.[4][5]

  • Perform buffer exchange to transfer the purified ADC into a stable formulation buffer.[]

Q2: Which chromatography techniques are most effective for this type of ADC?

A multi-step chromatography strategy is typically required:

  • Hydrophobic Interaction Chromatography (HIC): This is the primary and most effective method for separating ADC species based on their DAR values.[][6] The conjugation of the hydrophobic this compound linker-drug increases the antibody's surface hydrophobicity, allowing HIC to resolve species with DAR=0, 2, 4, etc.[][7]

  • Size Exclusion Chromatography (SEC): SEC is considered a "golden method" for ADC purification.[] It is used to remove high-molecular-weight aggregates and residual small-molecule impurities under mild, non-denaturing conditions.[][8]

  • Ion Exchange Chromatography (IEX): While less effective for DAR separation due to interference from the linker-drug, IEX can be a useful polishing step to remove charge variants, host cell proteins, and DNA.[][2][9]

Q3: The Val-Ala dipeptide in the linker is known to be less hydrophobic than Val-Cit. How does this impact purification?

The valine-alanine (Val-Ala) dipeptide offers significant advantages. Compared to the more traditional valine-citrulline (Val-Cit) linker, the Val-Ala linker is less hydrophobic.[10] This characteristic can lead to a lower propensity for aggregation, especially when producing ADCs with high DAR values.[10][11] While this may slightly reduce the resolution between DAR species on HIC compared to a highly hydrophobic linker, it improves the overall manufacturability and stability of the ADC.

Q4: What is the most common cause of ADC aggregation, and how can it be minimized during purification?

The most significant cause of aggregation is the increased surface hydrophobicity from the conjugated linker-payloads, which promotes self-association.[5][12] Other factors include unfavorable buffer conditions (e.g., pH near the isoelectric point) and the use of organic solvents during conjugation.[5]

Mitigation Strategies:

  • Optimize Buffer Conditions: Use buffers that stabilize the protein. Additives like arginine have been shown to reduce aggregation during purification and ultrafiltration.[13]

  • Gentle Handling: Avoid harsh conditions like high temperatures or vigorous agitation.

  • Use SEC: Employ Size Exclusion Chromatography as a final polishing step to effectively remove any aggregates that have formed.[]

Q5: My ADC recovery is low after HIC purification. What are the potential causes and solutions?

Low recovery during HIC can stem from several factors:

  • Precipitation: High concentrations of lyotropic salts (like ammonium (B1175870) sulfate) used in HIC can sometimes cause the ADC to precipitate, especially if the ADC is prone to aggregation.[3]

  • Strong Binding: The ADC may bind too strongly to the HIC resin, leading to incomplete elution. This is more common with highly hydrophobic resins (e.g., Butyl) and highly hydrophobic ADCs.[3]

  • System Leaks: Leaks in the chromatography system can lead to fluctuating pressure and poor recovery.[14]

Solutions:

  • Salt Screening: Test a weaker lyotropic salt, such as sodium chloride, instead of ammonium sulfate, as this can improve recovery.[3]

  • Resin Selection: Use a less hydrophobic resin (e.g., Phenyl instead of Butyl) to avoid irreversible binding.[3]

  • Optimize Elution: Incorporate a low percentage of an organic modifier like isopropanol (B130326) (e.g., 5-15%) in the low-salt mobile phase to improve the elution of hydrophobic species.[15][16]

  • System Maintenance: Ensure the chromatography system is properly primed and free of leaks.[14]

Troubleshooting Guides

Problem 1: High Aggregation Levels in Final Product
Symptom Potential Cause Recommended Solution
High molecular weight (HMW) peak observed in analytical SEC.Unfavorable Buffer Conditions: The pH of the purification buffer may be too close to the ADC's isoelectric point, reducing solubility.[5]Screen different buffer pH values to maximize protein stability. Add stabilizing excipients like arginine to purification buffers.[13]
Product precipitates during HIC salt loading or elution.High Hydrophobicity: The ADC construct has high surface hydrophobicity, leading to self-association.[5]Reduce the salt concentration in the HIC loading buffer or switch to a weaker salt (e.g., NaCl).[3] Immobilize the antibody on a solid support during conjugation to prevent molecules from interacting.[5]
Aggregates increase after concentration steps.Shear Stress/Interfacial Stress: Tangential flow filtration (TFF) or ultrafiltration can induce stress, causing proteins to aggregate.[4]Optimize TFF parameters to reduce shear stress. Consider using single-pass TFF.[4] Add polysorbates or arginine to the buffer to stabilize the ADC.[13]
Problem 2: Poor Resolution of DAR Species in HIC
Symptom Potential Cause Recommended Solution
DAR peaks (e.g., DAR=2, DAR=4) are broad and overlapping.Inappropriate Gradient Slope: The salt gradient may be too steep, preventing adequate separation of species with small hydrophobicity differences.Decrease the gradient slope (e.g., extend the gradient over more column volumes). A 30 CV gradient is a good starting point.[17]
Poor peak shape or tailing.Secondary Interactions: The ADC may be interacting with the column matrix through mechanisms other than hydrophobicity.Add a small amount (e.g., 10-15%) of an organic solvent like isopropanol to the low-salt mobile phase to disrupt non-specific binding.[8][16]
All species elute very early or very late.Incorrect Resin or Salt Choice: The resin may be too hydrophilic (early elution) or too hydrophobic (late elution). The initial salt concentration may be too low or too high.Screen different HIC resins (e.g., Phenyl, Butyl, Ether) to find the one with optimal selectivity.[3] Optimize the starting salt concentration to ensure the ADC binds but does not precipitate.[17]

Experimental Protocols

Protocol 1: Preparative HIC for DAR Species Separation

This protocol is a general guideline for separating DAR species of an ADC linked with this compound. Optimization is critical.

1. Materials:

  • HIC Column: ToyoPearl Phenyl-650S or similar phenyl-based resin.[3]

  • Mobile Phase A (High Salt): 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0.[3]

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.[3][17]

  • Optional Modifier: Isopropanol.

2. Sample Preparation:

  • Dilute the crude ADC conjugation mixture 1:1 with Mobile Phase A to a final protein concentration of 5-10 mg/mL. This brings the salt concentration to a level suitable for binding to the column.[3]

  • Filter the sample through a 0.22 µm filter before loading.

3. Chromatography Method:

  • System: AKTA Pure or similar preparative chromatography system.

  • Flow Rate: Dependent on column size (e.g., 100-150 cm/hr).

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of 100% Mobile Phase A.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with 3-5 CV of 100% Mobile Phase A to remove any unbound material.

  • Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV.

  • Fraction Collection: Collect fractions based on UV absorbance at 280 nm.

  • Analysis: Analyze collected fractions by analytical HIC or Mass Spectrometry to identify fractions containing the desired DAR species.

Protocol 2: SEC for Aggregate and Free Drug Removal

This protocol is for polishing the pooled HIC fractions to remove aggregates and residual small molecules.

1. Materials:

  • SEC Column: Superdex 200, TSKgel G3000SWxl, or similar.

  • Mobile Phase: Formulation buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or 20 mM Histidine, 150 mM NaCl, pH 6.5.

  • Optional Modifier: For hydrophobic ADCs showing secondary interactions, 10-15% isopropanol can be added to the mobile phase.[8][16]

2. Sample Preparation:

  • Pool the desired fractions from the HIC purification step.

  • Concentrate the pooled sample to 5-20 mg/mL using an appropriate ultrafiltration device (e.g., Amicon spin filter).

3. Chromatography Method:

  • System: HPLC or FPLC system.

  • Flow Rate: As recommended by the column manufacturer (typically 0.5-1.0 mL/min for analytical scale, adjusted for preparative).

  • Equilibration: Equilibrate the column with at least 2 CV of the mobile phase until a stable baseline is achieved.

  • Sample Loading: Inject a sample volume that is ≤ 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Perform an isocratic elution with 1.5 CV of the mobile phase.

  • Fraction Collection: Collect the main monomer peak, ensuring to exclude the earlier-eluting aggregate peak and later-eluting small molecule peaks.

Data Presentation

The following table provides an example of expected results from a two-step purification process. Actual values will vary based on the specific antibody, payload, and conjugation conditions.

Table 1: Example Purification Summary for a this compound ADC

Purification Step Method Purity (by SEC) Aggregate (%) Average DAR Recovery (%)
Crude Conjugate Mix-92%8.0%3.8100%
HIC Pool (DAR 4)HIC98%2.0%4.175%
Final ProductSEC>99.5%<0.5%4.195% (of SEC step)

Visualizations

Workflow and Troubleshooting Diagrams

Caption: General purification workflow for ADCs using a multi-step chromatography process.

Caption: Troubleshooting decision tree for diagnosing low purity issues in the final ADC product.

References

Technical Support Center: Enhancing ADC Therapeutic Index with Optimized Val-Ala Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Val-Ala (valine-alanine) linkers in Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is a Val-Ala linker and why is it used in ADCs?

A Val-Ala linker is a dipeptide sequence used to connect a cytotoxic payload to a monoclonal antibody in an ADC. It is a type of protease-cleavable linker, designed to be stable in systemic circulation and then specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][2][3] This targeted cleavage mechanism allows for the controlled release of the cytotoxic drug inside the cancer cell, minimizing off-target toxicity.[3][]

Q2: How do Val-Ala linkers compare to the more common Val-Cit (valine-citrulline) linkers?

Both Val-Ala and Val-Cit are effective protease-cleavable linkers.[5][] However, Val-Ala offers distinct advantages, primarily related to its physicochemical properties. Val-Ala exhibits better hydrophilicity compared to Val-Cit.[7] This increased hydrophilicity can reduce the tendency for ADC aggregation, especially when working with hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).[5][7][8] While both linkers show comparable stability and cleavage efficiency in many cases, the reduced hydrophobicity of Val-Ala is a key optimization parameter.[][8][9][10]

Q3: What are the main advantages of using optimized Val-Ala linkers?

Optimized Val-Ala linkers can significantly enhance the therapeutic index of an ADC. Key advantages include:

  • Reduced Aggregation: Due to its higher hydrophilicity, Val-Ala helps prevent the aggregation issues that can plague ADCs with hydrophobic Val-Cit linkers, particularly at high DARs.[5][7][8]

  • Higher DAR Achievability: The improved solubility characteristics allow for the successful conjugation of a higher number of drug molecules per antibody (e.g., DAR of ~7.4) with limited aggregation.[5][7][8]

  • Improved Stability: Studies have shown that Val-Ala linkers can exhibit greater stability in mouse plasma compared to Val-Cit linkers, which is crucial for preclinical evaluation in mouse models.[8]

  • Enhanced Therapeutic Index: By improving stability and reducing off-target toxicity, optimized linkers contribute to a better overall therapeutic window.[7][11]

Q4: What is the mechanism of payload release for a Val-Ala linked ADC?

The release mechanism is a multi-step process that occurs after the ADC binds to its target antigen on a cancer cell.

Val_Ala_ADC_Mechanism cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC ADC in Bloodstream (Val-Ala Linker Intact) Internalization 1. Binding & Internalization ADC->Internalization Antigen Binding Endosome 2. Endosomal Trafficking Internalization->Endosome Lysosome 3. Lysosomal Fusion Endosome->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Release 5. Payload Release & Action Cleavage->Release

Mechanism of a Val-Ala linked ADC.
  • The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized by the cell, typically into an endosome.

  • The endosome fuses with a lysosome, exposing the ADC to the acidic environment and degradative enzymes within.

  • Lysosomal proteases, primarily Cathepsin B, recognize and cleave the Val-Ala dipeptide bond.[2]

  • This cleavage, often followed by the breakdown of a self-immolative spacer like PABC, liberates the active cytotoxic payload inside the cell, where it can then exert its therapeutic effect.[8]

Troubleshooting Guides

Issue: High levels of ADC aggregation observed during or after conjugation.

  • Q: My ADC with a Val-Ala linker is showing significant aggregation (>10%) after conjugation, especially at a high DAR. What could be the cause and how can I fix it?

    • A: Potential Causes & Solutions:

      • Payload Hydrophobicity: Even with a more hydrophilic Val-Ala linker, highly lipophilic payloads (like PBD dimers) can still drive aggregation.[8]

        • Solution: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker design.[][13] This can help mask the payload's hydrophobicity and improve overall solubility.[14]

      • Conjugation Chemistry: The method of conjugation can influence aggregation. Random conjugation to lysines or cysteines can lead to heterogeneous products with varying aggregation potential.

        • Solution: Employ site-specific conjugation techniques to create a more homogeneous ADC population. This provides better control over the DAR and can reduce aggregation.[]

      • Buffer Conditions: The pH, ionic strength, and composition of the conjugation and formulation buffers can impact protein stability and solubility.

        • Solution: Systematically screen different buffer conditions. Optimize pH to be away from the antibody's isoelectric point and test different excipients or stabilizers.

Issue: Premature payload release observed in plasma stability assays.

  • Q: My Val-Ala linked ADC shows instability in mouse plasma, leading to premature payload release. Why is this happening and what can be done?

    • A: Potential Causes & Solutions:

      • Mouse Carboxylesterases: Mouse plasma contains carboxylesterase Ces1c, which can prematurely cleave valine-containing peptide linkers.[7][15] This is a known issue for preclinical studies in mice. While Val-Ala may be more stable than Val-Cit in this context, it can still be susceptible.[8][15]

        • Solution 1: Modify the linker sequence. Adding a glutamic acid residue N-terminal to the valine (e.g., Glu-Val-Ala) can dramatically improve stability in mouse models by sterically hindering the carboxylesterase.[15]

        • Solution 2: Evaluate stability in plasma from other species (e.g., rat, primate, human), as this specific enzymatic instability is a known difference in mouse models.[15]

      • Conjugation Site Exposure: The location of the linker on the antibody can affect its accessibility to circulating enzymes. More solvent-exposed sites can lead to lower stability.[16]

        • Solution: Use site-specific conjugation methods to attach the linker to a less exposed, more sterically hindered site on the antibody.

Issue: Inefficient payload release at the target site.

  • Q: My ADC is stable in circulation but shows low cytotoxicity in vitro, suggesting poor payload release. What could be the problem?

    • A: Potential Causes & Solutions:

      • Insufficient Cathepsin B Activity: The target cell line may have low expression or activity of Cathepsin B, the primary enzyme responsible for cleaving the Val-Ala linker.

        • Solution: Confirm Cathepsin B expression levels in your target cells via qPCR or western blot. Compare ADC efficacy in a panel of cell lines with varying, known Cathepsin B expression.

      • Steric Hindrance: The structure of the linker or its attachment point on the antibody may sterically hinder the enzyme's access to the cleavage site.

        • Solution: If not already included, incorporate a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) between the dipeptide and the payload. This spacer is designed to provide better access for the enzyme to the cleavage site.[1][8]

      • Impaired ADC Trafficking: The ADC may be internalized but not properly trafficked to the lysosome where the cleaving enzymes are located.

        • Solution: Use fluorescence microscopy to track the intracellular localization of a fluorescently-labeled version of your ADC. Confirm co-localization with lysosomal markers (e.g., LAMP1).

Data Summary Tables

Table 1: Comparison of Val-Ala and Val-Cit Linker Properties

ParameterVal-Ala LinkerVal-Cit LinkerKey Findings & References
Hydrophilicity HigherLowerVal-Ala has better hydrophilicity, which is advantageous for lipophilic payloads.[5][7]
Aggregation Less prone to aggregation, especially at high DAR.[][7]More prone to aggregation and precipitation, limiting achievable DAR.[5][7][8]With MMAE, Val-Ala ADCs showed no obvious increase in dimerization at DAR ~7, while Val-Cit ADCs showed 1.80% aggregation.[7]
Achievable DAR Can achieve high DAR (e.g., ~7.4) with minimal aggregation (<10%).[5][8]Challenging to achieve DAR > 4 due to aggregation issues.[5][8]The lower hydrophobicity of Val-Cit is a limiting factor for high DAR constructs.[17][18]
Stability in Mouse Plasma Generally more stable, but can still be cleaved by Ces1c.[8]Unstable due to cleavage by carboxylesterase Ces1c.[7][15]A study with small molecule conjugates showed half-lives of 23h (Val-Ala) vs. 11.2h (Val-Cit) in mouse serum.[8]
Cathepsin B Cleavage Efficiently cleaved. Some studies report a slightly slower rate than Val-Cit.[][8]Efficiently cleaved. Often used as the benchmark for cleavage rate.[][19]In one assay, Val-Ala was cleaved at half the rate of Val-Cit, but this did not impact overall ADC potency.[8]
In Vitro Cytotoxicity Comparable to Val-Cit linked ADCs with the same payload.[][10]Comparable to Val-Ala linked ADCs with the same payload.[][10]Studies with MMAE-loaded ADCs showed almost identical cytotoxicity profiles between the two linkers.[10]

Key Experimental Protocols

1. Protocol: Linker Stability Assay in Plasma

  • Objective: To determine the stability of the ADC and quantify premature payload release in a plasma environment.

  • Methodology:

    • Incubation: Dilute the ADC to a final concentration (e.g., 0.1-1 mg/mL) in fresh mouse, rat, or human plasma. Incubate samples at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

    • Sample Quenching: Immediately stop any enzymatic degradation by adding an excess of ice-cold acetonitrile (B52724) or by heat inactivation (95°C for 5 min).[19] Centrifuge to precipitate plasma proteins.

    • Analysis: Analyze the supernatant containing the released payload via LC-MS/MS. Analyze the ADC integrity and average DAR of the remaining ADC using Hydrophobic Interaction Chromatography (HIC)-HPLC.

    • Quantification: Calculate the percentage of released payload over time or the change in average DAR to determine the ADC's half-life in plasma.

2. Protocol: Cathepsin B Cleavage Assay

  • Objective: To confirm that the Val-Ala linker is susceptible to cleavage by its target enzyme.

  • Methodology:

    • Reaction Setup: Prepare a reaction buffer (e.g., sodium acetate, pH 5.0, containing DTT).

    • Incubation: Incubate the ADC (or a linker-payload small molecule model) with purified human Cathepsin B enzyme at 37°C. Include a negative control sample without the enzyme.

    • Time Points: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Analysis: Stop the reaction (e.g., by adding a protease inhibitor or acid). Analyze the samples by RP-HPLC or LC-MS to quantify the amount of cleaved, free payload relative to the intact linker-payload.

    • Data Interpretation: Plot the percentage of released payload against time to determine the cleavage kinetics. A study showed that for a Val-Cit linker, over 80% digestion was reached within 30 minutes in human liver lysosomes.[19]

3. Protocol: In Vitro Cytotoxicity Assay

  • Objective: To measure the potency of the ADC against target antigen-positive and antigen-negative cancer cell lines.

  • Methodology:

    • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Treat the cells and incubate for a defined period (e.g., 72-120 hours).

    • Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or resazurin (B115843) assay).

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) value.

    • Interpretation: A potent ADC will have a low IC50 value in antigen-positive cells and a significantly higher IC50 value in antigen-negative cells, demonstrating target-specific killing.[10]

Visualizations

ADC_Evaluation_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Studies A1 Synthesize Linker-Payload A2 Conjugate to mAb A1->A2 A3 Purify & Characterize ADC (DAR, Aggregation) A2->A3 B1 Plasma Stability Assay A3->B1 Proceed if specs met B2 Enzymatic Cleavage Assay (Cathepsin B) A3->B2 Proceed if specs met B3 Cell-based Cytotoxicity (IC50 Determination) A3->B3 Proceed if specs met B4 Internalization Assay A3->B4 Proceed if specs met C1 Pharmacokinetics (PK) Study B1->C1 Proceed if potent & stable B3->C1 Proceed if potent & stable C2 Xenograft Efficacy Study C1->C2 C3 Tolerability/Toxicity (MTD Study) C2->C3

General experimental workflow for evaluating a Val-Ala ADC.

Troubleshooting_Low_Efficacy Start Start: Low In Vivo Efficacy Check_PK Is ADC cleared too rapidly? Start->Check_PK Check_Stability Yes: Investigate Plasma Instability (e.g., Ces1c) Check_PK->Check_Stability Yes Check_Potency No: Is In Vitro Potency (IC50) Low? Check_PK->Check_Potency No Solution1 Modify Linker (e.g., add Glu) or change animal model Check_Stability->Solution1 Check_Cleavage Yes: Investigate Payload Release Issues Check_Potency->Check_Cleavage Yes Check_Tumor No: Investigate Tumor Penetration/Target Expression Check_Potency->Check_Tumor No Solution2 Confirm Cathepsin B levels & ADC internalization Check_Cleavage->Solution2 Solution3 Analyze tumor histology (IHC for target antigen) Check_Tumor->Solution3

Troubleshooting decision tree for low ADC efficacy.

References

Validation & Comparative

A Comparative Guide to 4-Pentynoyl-Val-Ala-PAB and Mc-Val-Ala-PAB ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing a safe and effective therapeutic. This guide provides a detailed comparison of two prominent valine-alanine (Val-Ala) based cleavable linkers: 4-Pentynoyl-Val-Ala-PAB and Mc-Val-Ala-PAB. This objective analysis, supported by experimental methodologies, is intended for researchers, scientists, and drug development professionals to inform their selection of the optimal linker for their ADC candidates.

Introduction to Val-Ala-PAB Linkers

Both this compound and Mc-Val-Ala-PAB are built upon a common core structure: a Val-Ala dipeptide cleavable by the lysosomal enzyme cathepsin B, and a self-immolative para-aminobenzyl (PAB) spacer. This design ensures that the linker remains stable in systemic circulation and selectively releases the cytotoxic payload within the target cancer cell upon internalization and trafficking to the lysosome.[1][] The Val-Ala dipeptide sequence has been shown to offer advantages over the more traditional valine-citrulline (Val-Cit) linker, notably lower hydrophobicity, which can lead to reduced aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[3][4]

The primary distinction between the two linkers lies in their conjugation chemistry. This compound features a terminal alkyne group for bioorthogonal click chemistry, while Mc-Val-Ala-PAB utilizes a maleimidocaproyl (Mc) group for conjugation to thiol groups on the antibody.[][5]

Performance Comparison

While direct head-to-head studies are limited, a comparative analysis can be drawn based on the known characteristics of their respective conjugation technologies and the shared Val-Ala-PAB core.

FeatureThis compoundMc-Val-Ala-PABKey Considerations
Conjugation Chemistry Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry)[5][]Michael addition to thiol groups (e.g., from reduced cysteines)[]Click chemistry offers high specificity and bioorthogonality. Maleimide (B117702) chemistry is a well-established and widely used method.
Site-Specificity Can be readily used for site-specific conjugation with antibodies containing genetically encoded unnatural amino acids or enzymatic modifications to introduce an azide (B81097) group.Can be used for site-specific conjugation to engineered cysteines or through partial reduction of interchain disulfides.Site-specific conjugation leads to homogeneous ADCs with a defined DAR, improving the therapeutic window.
Stability of Conjugate Forms a stable triazole ring.[7]The resulting thioether bond can be susceptible to retro-Michael reactions, potentially leading to payload dissociation.[8]The stability of the maleimide-thiol linkage can be influenced by the local microenvironment.
Hydrophobicity The pentynoyl group is relatively hydrophobic.The maleimidocaproyl group contributes to the overall hydrophobicity of the linker.The lower hydrophobicity of the Val-Ala dipeptide compared to Val-Cit can help mitigate the hydrophobicity of the conjugation handle.[3][4]
Cleavage Mechanism Cathepsin B-mediated cleavage of the Val-Ala dipeptide.[]Cathepsin B-mediated cleavage of the Val-Ala dipeptide.[]Both linkers rely on the same enzymatic release mechanism within the lysosome.
In Vitro & In Vivo Efficacy Efficacy is dependent on target antigen expression, antibody internalization, and payload potency.Efficacy is dependent on target antigen expression, antibody internalization, and payload potency.Comparative efficacy would likely be influenced more by the stability of the respective conjugates and the specific payload used rather than the core linker cleavage mechanism.

Experimental Protocols

To facilitate a direct comparison of these linkers, the following are detailed methodologies for key experiments.

ADC Synthesis and Characterization

a) Synthesis of this compound-Payload Conjugate:

This protocol outlines a general copper-catalyzed click chemistry reaction.

  • Materials: Azide-functionalized antibody, this compound-payload, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Procedure:

    • Prepare the azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound-payload in an organic co-solvent (e.g., DMSO).

    • Prepare fresh stock solutions of copper(II) sulfate, sodium ascorbate (B8700270), and THPTA.

    • Add the this compound-payload solution to the antibody solution.

    • Sequentially add the THPTA, copper(II) sulfate, and sodium ascorbate to initiate the reaction.

    • Incubate the reaction mixture at room temperature for 1-2 hours or as optimized.

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted payload and reagents.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

b) Synthesis of Mc-Val-Ala-PAB-Payload Conjugate:

This protocol describes a typical maleimide conjugation to reduced antibody thiols.

  • Materials: Antibody, a reducing agent (e.g., TCEP), Mc-Val-Ala-PAB-payload.

  • Procedure:

    • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA, pH 7.2).

    • Add a controlled molar excess of TCEP to the antibody solution to reduce a specific number of interchain disulfide bonds.

    • Incubate the reduction reaction at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column.

    • Immediately add the Mc-Val-Ala-PAB-payload solution (dissolved in a co-solvent like DMSO) to the reduced antibody.

    • Incubate the conjugation reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Purify the ADC using SEC.

    • Characterize the ADC for DAR by HIC and/or UV-Vis spectroscopy.

In Vitro Plasma Stability Assay
  • Objective: To assess the stability of the ADC and the rate of payload release in plasma.

  • Procedure:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human, mouse, and rat plasma at 37°C.

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.

    • Analyze the samples using an ELISA-based method to quantify the amount of conjugated antibody over time.

    • Alternatively, use LC-MS to determine the average DAR at each time point to assess linker stability.[9][10]

Cathepsin B Cleavage Assay
  • Objective: To determine the rate of enzymatic cleavage of the linker.

  • Procedure:

    • Incubate the ADC with purified human cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT) at 37°C.

    • At various time points, stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).

    • Analyze the samples by LC-MS/MS to quantify the released payload.

    • Calculate the cleavage rate from the time-course data.[11][12]

In Vitro Cytotoxicity Assay (MTT/XTT Assay)
  • Objective: To evaluate the potency of the ADC against target cancer cell lines.

  • Procedure:

    • Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for a period that allows for cell division (e.g., 72-120 hours).

    • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.[11][13]

In Vivo Efficacy Study in Xenograft Models
  • Objective: To assess the anti-tumor activity of the ADC in a living organism.

  • Procedure:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels).

    • Administer the treatments intravenously.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, target engagement).[3][14]

Visualizing Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the conjugation and cleavage mechanisms.

ADC_Conjugation_Workflows cluster_Click This compound cluster_Maleimide Mc-Val-Ala-PAB Azide_Ab Azide-Antibody Click_Reaction Click Chemistry (Cu(I) or Strain-Promoted) Azide_Ab->Click_Reaction Alkyne_Linker This compound-Payload Alkyne_Linker->Click_Reaction ADC1 ADC (Triazole Linkage) Click_Reaction->ADC1 Reduced_Ab Reduced Antibody (Thiol) Michael_Addition Michael Addition Reduced_Ab->Michael_Addition Maleimide_Linker Mc-Val-Ala-PAB-Payload Maleimide_Linker->Michael_Addition ADC2 ADC (Thioether Bond) Michael_Addition->ADC2

Figure 1. ADC Conjugation Workflows.

Linker_Cleavage_Pathway ADC ADC Internalization (Endocytosis) Lysosome Trafficking to Lysosome ADC->Lysosome Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Cleavage Cleavage of Val-Ala Cathepsin_B->Cleavage Enzymatic Action Self_Immolation 1,6-Elimination of PAB Spacer Cleavage->Self_Immolation Payload_Release Payload Release Self_Immolation->Payload_Release

Figure 2. Intracellular Cleavage Pathway.

Conclusion

The choice between this compound and Mc-Val-Ala-PAB linkers will depend on the specific requirements of the ADC being developed. This compound offers the advantages of bioorthogonal click chemistry, which is highly specific and well-suited for site-specific conjugation strategies. Mc-Val-Ala-PAB represents a more traditional and widely used approach for conjugation to cysteine residues. While both share the beneficial properties of the Val-Ala cleavable dipeptide, including reduced hydrophobicity compared to Val-Cit linkers, the stability of the final conjugate may differ due to the nature of the chemical bond formed. For researchers aiming for highly homogeneous ADCs with a stable linkage, the click chemistry approach with the 4-Pentynoyl linker may be preferable. For those utilizing established cysteine conjugation protocols, the Mc-Val-Ala-PAB linker is a robust option. Ultimately, empirical testing using the detailed protocols provided in this guide will be crucial to determine the optimal linker for a given antibody and payload combination.

References

A Researcher's Guide to Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[][2] The linker, which connects these two components, is a critical determinant of an ADC's success, profoundly influencing its stability, mechanism of action, and therapeutic window.[2][3] The choice between the two primary categories of linkers—cleavable and non-cleavable—is a pivotal decision in ADC design, each offering distinct advantages and disadvantages that must be weighed based on the therapeutic context.[3][4]

This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in making informed decisions for their ADC programs.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.[5]

Cleavable Linkers: These are engineered to be stable in systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside cancer cells.[6][7][8] This controlled release can occur through several mechanisms:

  • Enzyme-Sensitive: Linkers containing specific peptide sequences (e.g., valine-citrulline) are cleaved by proteases like cathepsin B, which are often overexpressed in tumor lysosomes.[7][9][10][11]

  • pH-Sensitive: Acid-labile linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze and release the payload in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).[6][9][12]

  • Redox-Sensitive: Disulfide-based linkers are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside cells than in the bloodstream.[6][9]

A key feature of many cleavable linkers is their ability to release an unmodified, membrane-permeable payload. This can lead to the "bystander effect," where the released drug diffuses out of the target antigen-positive cell to kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[9][13][14]

Non-Cleavable Linkers: In contrast, these linkers form a stable bond with the payload that is resistant to enzymatic or chemical cleavage.[4][15] Payload release is entirely dependent on the internalization of the ADC and the complete proteolytic degradation of the antibody backbone within the lysosome.[5][7][16] This process liberates the payload still attached to the linker and a single amino acid residue (e.g., lysine (B10760008) or cysteine) from the antibody.[5] Because this final charged metabolite is typically membrane-impermeable, ADCs with non-cleavable linkers generally do not exhibit a bystander effect.[11][17] Their action is therefore highly restricted to the targeted, antigen-expressing cells.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Target Cancer Cell cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Antigen Receptor ADC->Receptor 1. Binding CleavableRelease Payload Release (Unmodified Drug) ADC->CleavableRelease Extracellular Cleavage (less common) Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Endosome Endosome (Low pH) Internalization->Endosome Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome Trafficking Endosome->Lysosome Trafficking Lysosome->CleavableRelease 3a. Intracellular Cleavage NonCleavableRelease Payload Release (Drug-Linker-Amino Acid) Lysosome->NonCleavableRelease 3b. Antibody Degradation BystanderCell Antigen-Negative Neighboring Cell BystanderEffect Bystander Killing CleavableRelease->BystanderEffect 4a. Diffusion BystanderEffect->BystanderCell Cell Kill

Caption: Drug release mechanisms for cleavable and non-cleavable linkers.

Comparative Performance Analysis

The choice of linker technology has a profound impact on the stability, efficacy, and toxicity profile of an ADC. While cleavable linkers are generally more versatile, non-cleavable linkers are prized for their enhanced stability and safety.[4]

FeatureCleavable LinkersNon-Cleavable Linkers
Plasma Stability Generally lower; risk of premature payload release.[18]Higher; payload remains attached until antibody degradation.[4][7][12]
Drug Release Mechanism Triggered by enzymes, pH, or reducing agents.[7]Requires complete lysosomal degradation of the antibody.[5][7]
Released Payload Form Typically unmodified, native drug.[19]Drug + Linker + Amino Acid appendage.[5]
Bystander Effect Yes (if payload is membrane-permeable).[9][13]Generally No (metabolite is charged/polar and cannot diffuse).[11][17]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[4][8]Lower potential due to high stability and targeted release.[4][15]
Therapeutic Window Potentially narrower due to off-target toxicity.Potentially wider due to improved stability and tolerability.[7][12]
Payload Compatibility More versatile; allows for release of unmodified payloads.[4][8]Less versatile; payload must retain activity with linker-amino acid attached.[16]
Target Antigen Requirement Can be effective against low or heterogeneous expression.[13]Best suited for highly and homogenously expressed antigens.[15][20]

Supporting Experimental Data

Table 1: In Vitro Cytotoxicity

This table represents typical data from a cytotoxicity assay comparing ADCs with a cleavable (e.g., Val-Cit) and a non-cleavable (e.g., MCC) linker against antigen-positive (HER2+) and antigen-negative (HER2-) cell lines.

ADC ConstructLinker TypeTarget Cell LineIC₅₀ (ng/mL)Bystander Cell LineIC₅₀ (ng/mL)
Trastuzumab-VC-MMAECleavableSK-BR-3 (HER2+)~15MDA-MB-468 (HER2-)~500 (in co-culture)
Trastuzumab-MCC-DM1Non-cleavableSK-BR-3 (HER2+)~20MDA-MB-468 (HER2-)>10,000
Unconjugated AntibodyN/ASK-BR-3 (HER2+)>10,000MDA-MB-468 (HER2-)>10,000
Free Drug (MMAE)N/ASK-BR-3 (HER2+)~1MDA-MB-468 (HER2-)~2

Note: Data are representative examples synthesized from principles described in the literature.[13][17] The cleavable linker ADC shows potent killing of the target cells and a notable effect on bystander cells in a co-culture system, whereas the non-cleavable ADC is potent only against the target cells.

Table 2: In Vivo Efficacy in Xenograft Models

This table summarizes representative tumor growth inhibition (TGI) data from a study in mice bearing tumors with heterogeneous antigen expression.

Treatment GroupLinker TypeDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
ADC with Cleavable LinkerCleavable595%4/8
ADC with Non-cleavable LinkerNon-cleavable570%1/8
Vehicle ControlN/AN/A0%0/8

Note: Data are representative. The superior efficacy of the cleavable linker ADC in this model is often attributed to the bystander effect, which helps eliminate antigen-negative tumor cells within the xenograft.[13][21]

Table 3: Clinical Toxicity Profile Comparison

A meta-analysis of 40 clinical trials involving 7,879 patients compared the rates of severe adverse events (AEs) for ADCs with cleavable vs. non-cleavable linkers.[18]

Adverse Event (Grade ≥3)Cleavable Linkers (N=2,985)Non-cleavable Linkers (N=4,894)Significance
Any AE 47%34%p = 0.002
Neutropenia 22.1%13.0%Significant
Anemia 10.4%8.7%Significant

Source: Adapted from data presented in systematic reviews and meta-analyses.[18][22] The data indicates that ADCs with cleavable linkers are associated with a significantly higher incidence of Grade ≥3 adverse events compared to those with non-cleavable linkers, likely due to greater off-target toxicity.[18][22]

Experimental Protocols & Workflow

Reliable and reproducible data is paramount in ADC development. Below are outlined protocols for key evaluative experiments.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start ADC Design & Synthesis (Cleavable vs. Non-cleavable) binding Antigen Binding Assay (ELISA, Flow Cytometry) start->binding cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) binding->cytotoxicity bystander Bystander Effect Assay (Co-culture) cytotoxicity->bystander pk Pharmacokinetics (PK) & Stability Analysis bystander->pk efficacy Efficacy Studies (CDX/PDX Models) pk->efficacy tox Toxicology Studies efficacy->tox end Lead Candidate Selection tox->end

Caption: General experimental workflow for ADC evaluation and comparison.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC₅₀ of an ADC.[23][24][25]

  • Cell Seeding: Plate target cells (e.g., SK-BR-3) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[23]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test articles to the respective wells. Include untreated and vehicle-only wells as controls.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action, typically 72 to 120 hours, at 37°C with 5% CO₂.[23]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[24]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: In Vivo Efficacy (Xenograft Tumor Model)

This protocol outlines a standard tumor growth inhibition (TGI) study to evaluate ADC efficacy in an animal model.[21][26][27]

  • Model Establishment: Implant human tumor cells (either cell lines for CDX models or patient-derived tissue for PDX models) subcutaneously into immunocompromised mice (e.g., BALB/c nude).[26][27]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Randomization: Once tumors reach a specified average size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., n=8-10 per group), including a vehicle control, unconjugated antibody, ADC with cleavable linker, and ADC with non-cleavable linker.

  • Dosing: Administer the ADCs and control articles, typically via intravenous (IV) injection, at specified doses and schedules.

  • Efficacy Assessment: Continue to measure tumor volume and body weight twice weekly for the duration of the study (e.g., 21-30 days or until tumors in the control group reach a predetermined endpoint).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between groups. Monitor for complete or partial tumor regressions.

  • Toxicity Assessment: Monitor animals for clinical signs of toxicity, including body weight loss, changes in behavior, and at the end of the study, perform necropsy and histological analysis of major organs.[27]

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all solution and must be tailored to the specific biological context of the ADC target.[4]

Choose a cleavable linker when:

  • The target antigen has low or heterogeneous expression, necessitating a bystander effect to achieve a robust therapeutic response.

  • The payload must be released in its unmodified, native form to be active.

  • A higher level of initial potency is required, though this may come at the cost of a narrower therapeutic window.

Choose a non-cleavable linker when:

  • The target antigen is highly and uniformly expressed on tumor cells.

  • Maximizing stability and minimizing off-target toxicity are the primary concerns.[4][7]

  • A wider therapeutic window is desired, and the payload remains potent when attached to the linker-amino acid complex.[12]

  • The ADC is intended for hematological tumors where bystander killing is less critical.[4]

Ultimately, the optimal linker is one that ensures the ADC remains stable in circulation, effectively releases its payload at the tumor site, and strikes the right balance between potent efficacy and acceptable safety for the intended therapeutic application.[2] Rigorous preclinical evaluation using the experimental approaches outlined in this guide is essential for identifying the most promising linker strategy for any given ADC candidate.

References

In Vivo Efficacy of Antibody-Drug Conjugates: A Comparative Analysis of Dipeptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Valine-Citrulline (vc), Valine-Alanine (va), and Glutamic Acid-Valine-Citrulline (EVCit) Linker Performance in Preclinical Models.

The linker element of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Dipeptide linkers, designed for cleavage by lysosomal proteases like Cathepsin B, are a cornerstone of ADC technology. This guide provides a comparative analysis of the in vivo performance of ADCs featuring three distinct dipeptide linkers: the industry-standard valine-citrulline (vc), valine-alanine (va), and a modified glutamic acid-valine-citrulline (EVCit) linker.

Mechanism of Action: Dipeptide Linker-Based ADCs

The general mechanism for dipeptide linker-based ADCs involves a multi-step process beginning with systemic circulation and culminating in the release of the cytotoxic payload within the target cancer cell.

ADC_Mechanism cluster_circulation Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Receptor-Mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage 4. Enzymatic Action Payload Payload Release Cleavage->Payload 5. Payload Liberation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxic Effect

Figure 1: General mechanism of action for a dipeptide linker-based ADC.

Comparative In Vivo Efficacy Data

The following table summarizes the key in vivo performance metrics for ADCs with different dipeptide linkers based on preclinical studies.

Linker TypeADC ConstructAnimal ModelTumor ModelKey Efficacy FindingsPlasma Stability (Mouse)Reference
EVCit-MMAF anti-HER2-EVCit-MMAFNCr Nude MiceJIMT-1 (Breast Cancer Xenograft)Complete tumor regression at 3 mg/kg. Significantly superior to vc-MMAF ADC.Highly Stable: Almost no linker cleavage observed after 14 days.[1][1][2][3]
NCr Nude MiceKPL-4 (Breast Cancer Xenograft)Complete tumor regression at 3 mg/kg. Significantly superior to vc-MMAF ADC.[1][2][3]
vc-MMAF anti-HER2-vc-MMAFNCr Nude MiceJIMT-1 (Breast Cancer Xenograft)Poor therapeutic effect , tumor growth similar to vehicle control.Unstable: >95% loss of conjugated payload after 14 days.[1][1][2][3]
NCr Nude MiceKPL-4 (Breast Cancer Xenograft)Minimal tumor growth inhibition .[1][2][3]
va-MMAE anti-HER2-va-MMAEXenograft ModelNot specified in abstractReported to have potent anti-tumor activity and negligible toxicity. In vitro performance was comparable to vc-MMAE .Not specified in abstract[4]

Discussion of In Vivo Performance

The in vivo data clearly demonstrates the superior performance of the EVCit linker over the conventional vc linker in mouse models. The instability of the vc-linker in murine plasma, attributed to cleavage by carboxylesterase Ces1c, leads to premature payload release and a significant reduction in anti-tumor efficacy.[2] The addition of a glutamic acid residue in the EVCit linker effectively shields the cleavage site from this premature degradation, resulting in enhanced plasma stability and, consequently, a dramatically improved therapeutic effect in xenograft models of breast cancer.[1][2]

While direct head-to-head in vivo quantitative data for a va-linker ADC versus a vc-linker ADC was not available in the reviewed literature, a study developing an anti-HER2 va-MMAE ADC reported potent anti-tumor activity and negligible toxicity in a xenograft model, with in vitro performance being comparable to its vc-counterpart.[4] This suggests that the va linker is a viable alternative to the vc linker, although further in vivo comparative studies are warranted to delineate its specific advantages and disadvantages.

Experimental Protocols

The following section details the typical methodologies employed in the in vivo efficacy studies cited in this guide.

Xenograft Mouse Model for ADC Efficacy Evaluation

A standard workflow is utilized to assess the in vivo efficacy of ADCs in xenograft mouse models.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., NCI-N87, JIMT-1, KPL-4) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization Tumors reach ~100-200 mm³ treatment ADC Administration (i.v.) - Vehicle Control - ADC with Linker 1 - ADC with Linker 2 randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor reaches max. allowed size or pre-defined time

Figure 2: A typical experimental workflow for in vivo efficacy studies of ADCs.

1. Animal Models and Husbandry:

  • Species: Immunodeficient mice (e.g., NCr nude, BALB/c nude, SCID) are typically used to prevent rejection of human tumor xenografts.

  • Housing: Animals are maintained in a pathogen-free environment with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Tumor Cell Culture and Implantation:

  • Cell Lines: Human cancer cell lines relevant to the ADC's target are used (e.g., HER2-positive JIMT-1 and KPL-4 breast cancer cells).

  • Implantation: A predetermined number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomly assigned to different treatment groups (vehicle control, ADC with linker 1, ADC with linker 2, etc.).

4. ADC Administration:

  • Dosing: ADCs are typically administered via a single intravenous (i.v.) injection at specified doses (e.g., 1 mg/kg, 3 mg/kg).

  • Vehicle Control: The control group receives the vehicle solution used to formulate the ADCs.

5. Efficacy and Toxicity Assessment:

  • Tumor Growth Inhibition: Tumor volumes are monitored throughout the study. The primary efficacy endpoint is the inhibition of tumor growth compared to the vehicle control group. Complete or partial tumor regression is also noted.

  • Survival Analysis: In some studies, overall survival is monitored, with euthanasia performed when tumors reach a maximum ethical size.

  • Toxicity Monitoring: Animal body weight and general health are monitored as indicators of toxicity.

6. Plasma Stability Analysis:

  • Sample Collection: Blood samples are collected from a separate cohort of mice at various time points post-ADC administration.

  • Analysis: The concentration of intact ADC in the plasma is quantified using methods such as ELISA to determine the linker's stability in circulation.

Conclusion

The choice of dipeptide linker has a profound impact on the in vivo efficacy of an ADC, primarily through its influence on plasma stability. The modified EVCit linker demonstrates significantly improved stability and anti-tumor activity in preclinical mouse models compared to the conventional vc linker, highlighting a promising strategy for enhancing the therapeutic potential of ADCs. While the va linker appears to be a viable alternative, further direct in vivo comparative studies are necessary to fully elucidate its performance characteristics. The detailed experimental protocols provided herein offer a framework for the robust preclinical evaluation of novel ADC linker technologies.

References

Val-Ala Linkers Demonstrate Superior Plasma Stability in Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of cleavable linkers used in antibody-drug conjugates (ADCs) reveals that dipeptide linkers, such as valine-alanine (Val-Ala), offer enhanced stability in plasma compared to other common cleavable linker types. This stability is crucial for the therapeutic efficacy and safety of ADCs, minimizing premature payload release and associated off-target toxicity.

In the landscape of targeted cancer therapy, the linker connecting the antibody to the cytotoxic payload in an ADC plays a pivotal role. An ideal linker must remain stable in systemic circulation and only release the payload upon reaching the target tumor cells.[1] This guide provides a comparative analysis of the plasma stability of Val-Ala linkers against other widely used cleavable linkers, including hydrazone, disulfide, and ester-based linkers, supported by experimental data.

Comparative Plasma Stability Data

The stability of a linker in plasma is a critical determinant of an ADC's therapeutic window. Premature cleavage can lead to systemic toxicity and reduced efficacy. The following table summarizes quantitative data on the plasma stability of various cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Linker TypeLinker ExampleADC Construct/Model SystemPlasma SourceStability MetricResultReference
Peptide Val-Ala Model ADCHumanHalf-life (t1/2)High stability, comparable to Val-Cit[2]
Peptide Val-CitVarious ADCsHumanHalf-life (t1/2)~230 days[2]
Peptide Val-CitModel ADCMouse% Intact after 4.5 days~5%[2]
Peptide Glu-Val-CitModel ADCMouse% Intact after 4.5 days>95%[3]
Hydrazone AcylhydrazoneGemtuzumab ozogamicinHuman (pH 7.4)% Hydrolysis after 24h~6%[4]
Hydrazone AcylhydrazoneModel ConjugatepH 7.4Half-life (t1/2)>2.0 hours[4]
Disulfide SPDBMirvetuximab SoravtansineHumanHalf-life (t1/2)Not specified, but designed for intracellular cleavage[5]
Ester Ester-linked payloadModel ADC (at exposed site)Human/MouseCleavage RateRapidly cleaved[6]
Ester Ester-linked payloadModel ADC (at hindered site)Human/MouseCleavage RateNot significantly cleaved[6]

In-Depth Linker Analysis

Peptide Linkers: The Gold Standard of Stability

Peptide linkers, particularly the dipeptides Val-Cit and Val-Ala, are designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment but have low activity in the bloodstream.[7][] This enzymatic targeting results in high plasma stability.[9] The Val-Ala linker, similar to the widely used Val-Cit linker, demonstrates excellent stability in human plasma. However, it is noteworthy that the stability of some peptide linkers can be species-dependent. For instance, the Val-Cit linker is less stable in rodent plasma due to susceptibility to carboxylesterase 1C (Ces1C), a crucial consideration for preclinical evaluation.[5][10] Newer generations of peptide linkers, such as the tripeptide Glu-Val-Cit, have been developed to overcome this limitation and exhibit enhanced stability in mouse plasma.[3]

Hydrazone Linkers: The pH-Sensitive Pioneers

Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][] While this pH-dependent cleavage is a key advantage, concerns about their stability in circulation have been raised, as some hydrolysis can occur in plasma, leading to premature drug release.[1][4] The stability of hydrazone linkers is highly dependent on their specific chemical structure, with aromatic hydrazones generally showing greater stability than aliphatic ones.[12]

Disulfide Linkers: Exploiting the Redox Potential

Disulfide linkers leverage the difference in glutathione (B108866) (GSH) concentrations between the extracellular environment and the intracellular space. The significantly higher intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, releasing the payload.[] While generally stable in plasma, the stability of disulfide linkers can be influenced by the steric hindrance around the disulfide bond.[1]

Ester Linkers: A Cautious Approach

Ester-based linkers are susceptible to cleavage by ubiquitous plasma esterases, which has generally limited their use in ADCs that require a long circulating half-life.[6] However, recent studies have shown that the stability of ester linkers is highly dependent on the site of conjugation on the antibody. Esters at more hindered sites exhibit significantly greater plasma stability compared to those at highly exposed sites.[6] This suggests that with careful engineering, ester linkers could be a viable option for specific ADC applications.

Experimental Protocols: Assessing Plasma Stability

A standardized in vitro plasma stability assay is essential for evaluating and comparing the performance of different linkers. The following is a generalized protocol.

Objective: To determine the in vitro stability of an ADC in plasma from various species over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat), anticoagulated with EDTA or heparin

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Methodology:

  • Incubation: The ADC is incubated in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Sample Processing: At each time point, the reaction is quenched by adding a cold quenching solution to precipitate plasma proteins. The samples are then centrifuged to separate the supernatant for analysis.

  • Analysis: The amount of intact ADC, released payload, and total antibody in the supernatant is quantified using liquid chromatography-mass spectrometry (LC-MS).[14]

  • Data Analysis: The percentage of intact ADC or the concentration of the released payload is plotted against time to determine the linker's half-life (t1/2) in plasma.

G cluster_workflow Experimental Workflow: In Vitro Plasma Stability Assay A ADC Incubation in Plasma (37°C) B Time-Point Sampling (e.g., 0, 1, 4, 8, 24, 48, 72, 168h) A->B C Quench Reaction & Protein Precipitation B->C D Centrifugation C->D E Supernatant Analysis (LC-MS) D->E F Data Analysis (Half-life determination) E->F

Caption: Workflow for in vitro plasma stability assessment of ADCs.

Signaling Pathways and Logical Relationships

The choice of a cleavable linker is intrinsically linked to the desired mechanism of action and the biological environment of the target cell. The following diagram illustrates the comparative stability and cleavage mechanisms of different linker types.

G cluster_stability Comparative Linker Stability & Cleavage Circulation Systemic Circulation (High Stability Required) ValAla Val-Ala Linker Circulation->ValAla Stable Hydrazone Hydrazone Linker Circulation->Hydrazone Stable Disulfide Disulfide Linker Circulation->Disulfide Stable Ester Ester Linker Circulation->Ester Stable Lysosome Tumor Cell Lysosome (Cleavage Environment) ValAla->Lysosome Internalization Payload Payload Release ValAla->Payload Hydrazone->Lysosome Internalization Hydrazone->Payload Disulfide->Lysosome Internalization Disulfide->Payload Esterases Plasma Esterases Ester->Esterases Potential Premature Cleavage Proteases Cathepsin B Lysosome->Proteases Acidic_pH Acidic pH (4.5-6.5) Lysosome->Acidic_pH GSH High Glutathione (GSH) Lysosome->GSH Proteases->ValAla Cleavage Acidic_pH->Hydrazone Cleavage GSH->Disulfide Cleavage

Caption: Stability and cleavage mechanisms of different ADC linkers.

References

A Head-to-Head Comparison: Click Chemistry vs. Maleimide Conjugation for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal method for their bioconjugation needs.

The covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology and drug development. For researchers creating antibody-drug conjugates (ADCs), developing diagnostic assays, or studying cellular processes with fluorescent probes, the choice of conjugation chemistry is critical. Two of the most prominent methods employed today are traditional maleimide-based conjugation and the more recent "click chemistry" ligation.

This guide provides a detailed, data-driven comparison of these two powerful techniques, examining their reaction efficiency, specificity, stability, and ease of use. We present quantitative data from the literature in a clear, tabular format, offer detailed experimental protocols, and visualize key concepts to aid in your decision-making process.

Executive Summary: Key Differences at a Glance

While both methods are widely used, they offer distinct advantages and disadvantages. Maleimide (B117702) chemistry is a long-established and reliable method for conjugating molecules to cysteine residues. It is known for its rapid reaction rates and high efficiency under physiological conditions.[1][2] However, the stability of the resulting thioether bond has been a point of concern, with studies showing potential for retro-Michael reactions, leading to conjugate dissociation.[3][4][5]

Click chemistry, a broader class of reactions including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly specific and bioorthogonal approach.[6][7] These reactions are prized for their high yields and the exceptional stability of the resulting triazole linkage.[8] SPAAC, in particular, has gained traction for in vivo applications due to its lack of cytotoxicity associated with copper catalysts.[9][10] A direct comparison for conjugating VHH antibodies found that click chemistry provided controllable stoichiometry and produced defined conjugates, whereas maleimide-thiol conjugation resulted in a diverse range of reaction products.[11][12]

Quantitative Performance Comparison

The following table summarizes key performance metrics for click chemistry and maleimide conjugation based on published experimental data.

FeatureClick Chemistry (CuAAC & SPAAC)Maleimide ConjugationReferences
Reaction Rate SPAAC: ~10⁻³ to 1 M⁻¹s⁻¹; CuAAC: 10² to 10⁵ M⁻¹s⁻¹~10² M⁻¹s⁻¹[13]
Reaction Efficiency/Yield Very High (>95%)High (>90%)[8][14]
Specificity Highly specific for azide (B81097) and alkyne groupsHighly selective for thiol groups (cysteine)[1][6]
Stability of Conjugate Very High (stable triazole linkage)Moderate (Thioether bond susceptible to retro-Michael reaction and thiol exchange)[3][4][5][8]
Biocompatibility SPAAC is highly biocompatible for in vivo use. CuAAC requires a copper catalyst which can be cytotoxic.Generally biocompatible, but maleimides can react with off-target thiols like glutathione.[10][15]
Reaction Conditions SPAAC: Physiological pH, room temp. CuAAC: Aqueous buffer, room temp, requires copper catalyst and reducing agent.Physiological pH (6.5-7.5), room temperature or 4°C.[16][17]
Stoichiometry Control High degree of control, leading to homogenous products.Can result in heterogeneous products with varying drug-to-antibody ratios.[11][12]

Visualizing the Chemistries

To better understand the underlying mechanisms, the following diagrams illustrate the reaction pathways for both click chemistry and maleimide conjugation.

G Click Chemistry (SPAAC) Reaction cluster_reactants Reactants cluster_product Product Azide Biomolecule-Azide Triazole Stable Triazole Linkage (Bioconjugate) Azide->Triazole [3+2] Cycloaddition DBCO Label-DBCO (Strained Alkyne) DBCO->Triazole

Click Chemistry (SPAAC) Reaction Mechanism

G Maleimide-Thiol Conjugation cluster_reactants Reactants cluster_product Product Thiol Biomolecule-Thiol (e.g., Cysteine) Thioether Thioether Bond (Bioconjugate) Thiol->Thioether Michael Addition Maleimide Label-Maleimide Maleimide->Thioether

Maleimide-Thiol Conjugation Mechanism

Experimental Protocols

Reproducibility is key in scientific research. Below are representative protocols for performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction and a typical maleimide-thiol conjugation.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for labeling an azide-tagged biomolecule with a strained alkyne (e.g., DBCO derivative).[16]

Materials:

  • Azide-tagged biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Strained alkyne-containing reporter molecule (e.g., DBCO-PEG-dye) dissolved in a compatible solvent (e.g., DMSO).

Procedure:

  • Prepare the azide-tagged biomolecule at a desired concentration in the reaction buffer.

  • Add the strained alkyne-reporter molecule solution to the biomolecule solution. A molar excess of the alkyne (typically 3-10 fold) is recommended.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 18 hours, depending on the reactants and their concentrations.[12]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purify the resulting conjugate to remove excess unreacted reporter molecule using a suitable method such as size exclusion chromatography or dialysis.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.[17][18]

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced cysteines) in a degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5).[18]

  • Maleimide-functionalized reagent dissolved in an organic solvent (e.g., DMSO or DMF).

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

Procedure:

  • Dissolve the protein to a concentration of 1-10 mg/mL in the reaction buffer.

  • (Optional) If native disulfide bonds need to be reduced, add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[18][19]

  • Prepare a stock solution of the maleimide reagent (e.g., 10 mM in DMSO).

  • Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a common starting point).[20]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[20]

  • Purify the conjugate using gel filtration, dialysis, or chromatography to remove unreacted maleimide reagent.[18]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioconjugation experiment, highlighting the key steps for both click chemistry and maleimide conjugation.

G General Bioconjugation Workflow Start Start: Biomolecule & Label PrepBio Prepare Biomolecule (e.g., reduce disulfides for maleimide, incorporate azide/alkyne for click) Start->PrepBio PrepLabel Prepare Label (dissolve in suitable solvent) Start->PrepLabel Conjugation Conjugation Reaction PrepBio->Conjugation PrepLabel->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Analysis Analysis & Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis End Final Conjugate Analysis->End

A generalized workflow for bioconjugation experiments.

Conclusion: Making the Right Choice

The decision between click chemistry and maleimide conjugation hinges on the specific requirements of the application.

Choose Maleimide Conjugation when:

  • You are working with a protein that has accessible cysteine residues.

  • Rapid reaction kinetics are a priority.

  • The absolute long-term stability of the conjugate in reducing environments is not a critical concern.

Choose Click Chemistry when:

  • You require highly specific, bioorthogonal ligation with minimal off-target reactions.

  • You need precise control over the stoichiometry to produce a homogenous product.[11][12][21]

  • The long-term stability of the conjugate is paramount, especially for in vivo applications or therapeutics like ADCs.[21][]

  • You are performing in vivo labeling, in which case the biocompatible, catalyst-free SPAAC reaction is the superior choice.[9][10]

References

The Bystander Effect: A Comparative Analysis of ADC Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how cleavable and non-cleavable linkers in Antibody-Drug Conjugates (ADCs) dictate the potentiation of the bystander effect, a critical mechanism for overcoming tumor heterogeneity.

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is not solely reliant on their ability to selectively deliver cytotoxic payloads to antigen-expressing tumor cells. A crucial, and increasingly appreciated, phenomenon known as the "bystander effect" can significantly amplify their anti-cancer activity. This effect describes the killing of neighboring, antigen-negative tumor cells by the cytotoxic payload released from the targeted cancer cell. The lynchpin in orchestrating this effect is the linker that connects the antibody to the payload. This guide provides a comparative analysis of how different ADC linker technologies, primarily categorized as cleavable and non-cleavable, influence the bystander effect, supported by experimental data and detailed methodologies.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide in Bystander Potential

The capacity of an ADC to induce a bystander effect is fundamentally determined by the design of its linker and the physicochemical properties of its payload.[1]

Cleavable linkers are designed to be labile under specific physiological conditions, such as the acidic environment of endosomes and lysosomes or in the presence of specific enzymes that are abundant in tumor cells.[2] This controlled cleavage releases the payload in its active, and often cell-permeable, form. If the released payload is sufficiently lipophilic and uncharged, it can diffuse across the cell membrane of the target cell and into the surrounding tumor microenvironment, where it can be taken up by and kill adjacent antigen-negative cells.[1]

Non-cleavable linkers , in contrast, are more stable and rely on the complete lysosomal degradation of the antibody to release the payload.[2] This process typically leaves the payload attached to the linker and an amino acid residue from the antibody.[3] This resulting complex is often charged and membrane-impermeable, thus trapping the cytotoxic agent within the target cell and largely abrogating the bystander effect.[1][3]

Quantitative Comparison of Bystander Effect with Different ADC Linkers

Direct, head-to-head comparisons of ADCs with different linkers from a single study are ideal for minimizing experimental variability. The following tables summarize quantitative data from studies that have investigated the bystander effect of various ADC constructs.

Table 1: In Vitro Cytotoxicity of ADCs with Cleavable and Non-Cleavable Linkers

ADCLinker-PayloadLinker TypeTarget Cell Line (Antigen-Positive)IC50 (pM)Reference
DS-8201a (T-DXd)GGFG-DXdCleavable (Enzymatic)KPL-4 (HER2+)109.7[4]
T-DM1SMCC-DM1Non-cleavableKPL-4 (HER2+)18.5[4]
Trastuzumab-vc-MMAEvc-MMAECleavable (Enzymatic)N87 (HER2+)~100 nM (for significant cytotoxicity)[3]

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and duration of treatment. Data from different studies should be compared with caution.

Table 2: Quantification of Bystander Effect in Co-culture Assays

ADCLinker-PayloadBystander Cell Line (Antigen-Negative)Antigen-Positive Cell LineObservationReference
DS8201 (T-DXd)GGFG-DXdMCF7-GFP (HER2-)SKBR3-RFP (HER2+)Significant death of MCF7-GFP cells observed.[5]
T-DM1SMCC-DM1MCF7-GFP (HER2-)SKBR3-RFP (HER2+)No significant effect on MCF7-GFP viability.[5]
T-DXdGGFG-DXdU-87MG (HER2-)SK-BR-3 (HER2+)Significant cytotoxicity in U-87MG cells.[6]
T-DM1SMCC-DM1U-87MG (HER2-)SK-BR-3 (HER2+)No bystander effect observed.[6]
Trastuzumab-vc-MMAEvc-MMAEGFP-MCF7 (HER2-)N87, SKBR3, BT474 (HER2+)Increased bystander killing with a higher fraction of antigen-positive cells.[3]

Table 3: Payload Properties and Bystander Potential

PayloadLinker Type Often UsedMembrane PermeabilityBystander Effect PotentialReference
MMAECleavable (e.g., vc)HighHigh[7]
MMAFCleavable (e.g., mc)Low (charged)Low to Negligible[7]
DM1Non-cleavable (e.g., SMCC)Low (released as a charged adduct)Low to Negligible[7]
DM4Cleavable (e.g., SPDB)ModerateModerate[7]
DXdCleavable (e.g., GGFG)HighHigh[8]
PBD DimersCleavableHighHigh[7]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental setups is crucial for understanding the comparative analysis.

ADC_Mechanism Mechanism of ADC Action and Bystander Effect cluster_extracellular Extracellular Space cluster_intracellular_pos Antigen-Positive Cell cluster_intracellular_neg Antigen-Negative Cell ADC Antibody-Drug Conjugate (ADC) Ag_pos Antigen-Positive Tumor Cell ADC->Ag_pos 1. Binding to Antigen Internalization Internalization (Endocytosis) Ag_pos->Internalization 2. Internalization Ag_neg Antigen-Negative Bystander Cell Payload_Uptake Payload Uptake Ag_neg->Payload_Uptake 6. Diffusion & Uptake Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Payload_Release->Ag_neg 5b. Bystander Effect (Cleavable Linker & Permeable Payload) Apoptosis_pos Apoptosis Payload_Release->Apoptosis_pos 5a. Direct Cytotoxicity Apoptosis_neg Apoptosis Payload_Uptake->Apoptosis_neg 7. Bystander Cytotoxicity

Caption: Mechanism of ADC action and the bystander effect.

CoCulture_Workflow Co-Culture Bystander Effect Assay Workflow cluster_workflow start Start seed_cells Seed Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells start->seed_cells co_culture Co-culture for 24h to allow adherence seed_cells->co_culture add_adc Add ADC at various concentrations co_culture->add_adc incubate Incubate for 48-96h add_adc->incubate acquire_data Acquire Data: - Fluorescence Microscopy - Flow Cytometry - Real-time Imaging incubate->acquire_data analyze Analyze Viability of Ag- Cells acquire_data->analyze end End analyze->end ConditionedMedia_Workflow Conditioned Medium Transfer Assay Workflow cluster_workflow cluster_prep Preparation of Conditioned Medium cluster_assay Bystander Effect Assay seed_ag_pos Seed Antigen-Positive (Ag+) Cells treat_adc Treat with ADC for 48-96h seed_ag_pos->treat_adc collect_medium Collect Supernatant (Conditioned Medium) treat_adc->collect_medium add_conditioned_medium Add Conditioned Medium to Ag- Cells collect_medium->add_conditioned_medium seed_ag_neg Seed Antigen-Negative (Ag-) Cells seed_ag_neg->add_conditioned_medium incubate_assay Incubate for 48-96h add_conditioned_medium->incubate_assay measure_viability Measure Viability of Ag- Cells incubate_assay->measure_viability

References

The Hydrophilic Advantage: How Linker Choice Dictates Antibody-Drug Conjugate Success

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals the critical role of linker hydrophilicity in optimizing the performance of Antibody-Drug Conjugates (ADCs). Hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, consistently outperform their hydrophobic counterparts by enhancing solubility, reducing aggregation, improving pharmacokinetic profiles, and enabling higher drug loading without compromising stability. These improvements collectively contribute to a wider therapeutic window and enhanced anti-tumor efficacy.

The strategic design of the linker is a pivotal element in the development of effective and safe ADCs. The linker's chemical properties, especially its hydrophobicity, significantly influence the overall physicochemical and pharmacological behavior of the ADC. Experimental evidence strongly indicates that mitigating the hydrophobicity of the drug-linker component is a key strategy for producing superior ADC candidates.

Impact on Physicochemical Properties: Higher DAR and Reduced Aggregation

A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads. Conjugating these payloads to a monoclonal antibody, especially at a high drug-to-antibody ratio (DAR), can lead to increased aggregation.[1][2] ADC aggregation is undesirable as it can compromise efficacy, trigger immunogenicity, and lead to rapid clearance from circulation.[1][2]

Hydrophilic linkers, such as those containing PEG moieties, create a hydration shell around the ADC, which improves its solubility and prevents aggregation.[1][3] This allows for the successful development of ADCs with higher DARs, which is often correlated with increased potency.[4][5]

Table 1: Comparison of Physicochemical Properties of ADCs with Hydrophobic vs. Hydrophilic Linkers

Linker TypeRepresentative Linker ChemistryAchievable DARAggregation (%)Key AdvantagesKey Disadvantages
Hydrophobic Maleimide-based (e.g., SMCC)~2-4Often >5%Well-established chemistryProne to aggregation, limits achievable DAR, rapid clearance
Hydrophilic PEGylated (e.g., PEG4, PEG24)Up to 8 or higher<2%Reduced aggregation, enables higher DAR, improved solubilityPotential for altered biodistribution, more complex synthesis
Hydrophilic Sulfonate-containingHighLowIntroduces negative charge to improve solubilityMay impact cell permeability

Data compiled from multiple sources. Actual values can vary depending on the specific antibody, payload, and conjugation method.

In Vitro and In Vivo Performance: A Clear Superiority for Hydrophilicity

The benefits of hydrophilic linkers extend beyond improved physicochemical properties and translate into enhanced biological performance. While in vitro cytotoxicity is often maintained or even slightly improved with hydrophilic linkers, the most significant advantages are observed in vivo.[1]

ADCs with hydrophilic linkers generally exhibit superior pharmacokinetic profiles, characterized by a longer plasma half-life and increased exposure.[1][4][6] The hydrophilic nature of the linker can shield the ADC from premature clearance by the reticuloendothelial system.[1] This extended circulation time allows for greater accumulation of the ADC in the tumor, leading to more effective tumor growth inhibition.[1][7]

Conversely, the increased hydrophobicity of ADCs with high DARs and hydrophobic linkers often leads to accelerated plasma clearance, which can offset the benefit of higher drug loading.[4][5] This hydrophobicity-driven clearance is thought to be mediated by the mononuclear phagocytic system.[5]

Table 2: In Vivo Performance Comparison of ADCs with Different Linker Technologies

Linker TypeTumor Growth Inhibition (%)Plasma Half-lifeOff-Target ToxicityKey In Vivo Advantages
Hydrophobic Variable, can be limited by poor PKShorterPotential for off-target toxicity due to hydrophobicity-
Hydrophilic Generally higher and more sustainedLongerReduced off-target toxicity due to improved PK and reduced aggregationEnhanced tumor accumulation, wider therapeutic window

This table presents a qualitative summary based on trends reported in the literature. Specific quantitative data can be found in the cited references.

Experimental Workflows and Methodologies

The evaluation of ADC performance relies on a series of well-defined experimental protocols to assess their physicochemical and biological properties.

ADC_Evaluation_Workflow cluster_Physicochemical Physicochemical Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation DAR_Analysis DAR Analysis (HIC/RP-HPLC) Aggregation_Analysis Aggregation Analysis (SEC) Cytotoxicity_Assay Cytotoxicity Assay (IC50) Binding_Assay Antigen Binding Assay (ELISA) Efficacy_Study Efficacy Study (Xenograft) PK_Study Pharmacokinetic Study ADC_Synthesis ADC Synthesis (Hydrophobic vs. Hydrophilic Linker) ADC_Synthesis->DAR_Analysis ADC_Synthesis->Aggregation_Analysis ADC_Synthesis->Cytotoxicity_Assay ADC_Synthesis->Binding_Assay ADC_Synthesis->Efficacy_Study ADC_Synthesis->PK_Study Hydrophobicity_Impact cluster_Properties Linker Properties cluster_Performance ADC Performance Metrics Hydrophobic Hydrophobic Linker Aggregation Aggregation Hydrophobic->Aggregation Increases DAR Achievable DAR Hydrophobic->DAR Limits PK Pharmacokinetics (t½) Hydrophobic->PK Decreases Efficacy In Vivo Efficacy Hydrophobic->Efficacy Reduces Hydrophilic Hydrophilic Linker Hydrophilic->Aggregation Decreases Hydrophilic->DAR Increases Hydrophilic->PK Increases Hydrophilic->Efficacy Enhances

References

Cross-Reactivity of Proteases on Valine-Alanine Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-alanine (Val-Ala) dipeptide linker is a critical component in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its susceptibility to cleavage by specific proteases enables the controlled release of cytotoxic payloads within the tumor microenvironment. Understanding the cross-reactivity of various proteases with this linker is paramount for predicting efficacy, off-target effects, and overall therapeutic index. This guide provides a comparative analysis of the enzymatic activity of key proteases on Val-Ala linkers, supported by experimental data and detailed protocols.

Comparative Analysis of Protease Activity on Val-Ala Linkers

The cleavage efficiency of a protease for a given substrate is best described by the specificity constant (kcat/Km). This value reflects the enzyme's catalytic turnover rate (kcat) and its affinity for the substrate (Km). A higher kcat/Km value indicates a more efficient enzyme. While direct comparative studies on a standardized Val-Ala substrate are limited in publicly available literature, data from various sources allow for a preliminary assessment of protease cross-reactivity.

Protease FamilySpecific ProteaseSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Optimal pHNotes
Cysteine Proteases Cathepsin BVal-Ala-AMC---5.0-6.0Widely considered the primary protease responsible for Val-Ala linker cleavage in ADCs within the lysosome.[1] Efficient cleavage is well-documented, though specific kinetic parameters for Val-Ala-AMC are not readily available in comparative studies.
Cathepsin LZ-Phe-Arg-AMC1.50.771.95 x 10⁶5.5While not a Val-Ala substrate, these values for a common cathepsin L substrate indicate its high catalytic efficiency.[2] Its cross-reactivity on Val-Ala is an important consideration.
Serine Proteases Neutrophil ElastaseMeO-Suc-Ala-Ala-Pro-Val-AMC--33,5007.4Data on a similar tetrapeptide substrate suggests a moderate potential for cleavage.[3] Premature cleavage in circulation by neutrophil elastase is a known concern for some peptide linkers.[4]
Matrix Metalloproteinases (MMPs) MMP-2----7.5MMPs are overexpressed in the tumor microenvironment and represent a potential source of extracellular cleavage.
MMP-9----7.5Specific kinetic data for MMPs on Val-Ala substrates is not widely published, highlighting a key area for further research.

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. The lack of standardized kinetic data for various proteases on a Val-Ala-AMC substrate underscores the need for further direct comparative studies.

Signaling Pathway and Mechanism of Action

The primary intended pathway for Val-Ala linker cleavage in the context of ADCs is within the lysosome of cancer cells.

ADC_Cleavage_Pathway ADC Antibody-Drug Conjugate (Val-Ala Linker) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Payload Active Cytotoxic Payload ADC->Payload Release Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Internalization Lysosome Lysosome (pH 4.5-5.0) Endocytosis->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB activates CathepsinB->ADC Cleaves Val-Ala Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

ADC intracellular trafficking and payload release.

This process begins with the ADC binding to a specific antigen on the tumor cell surface, followed by internalization via receptor-mediated endocytosis.[5][6] The ADC is then trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including cathepsin B.[1] The low pH of the lysosome provides an optimal environment for cathepsin B activity, which efficiently cleaves the Val-Ala linker, releasing the cytotoxic payload into the cell and inducing apoptosis.[1]

Experimental Protocols

Synthesis of Val-Ala-AMC Fluorogenic Substrate

The synthesis of a Val-Ala-7-amino-4-methylcoumarin (AMC) substrate is a crucial first step for in vitro cleavage assays. Due to the poor nucleophilicity of the AMC amine group, a common strategy involves a multi-step process.[7]

Substrate_Synthesis_Workflow Start Start Materials: Fmoc-Ala-OH Val-AMC Coupling Peptide Coupling (e.g., HATU, DIPEA) Start->Coupling Deprotection Fmoc Deprotection (e.g., Piperidine (B6355638) in DMF) Coupling->Deprotection Purification Purification (e.g., RP-HPLC) Deprotection->Purification Final Final Product: Val-Ala-AMC Purification->Final

General workflow for Val-Ala-AMC synthesis.

Materials:

  • Fmoc-Val-OH

  • 7-amino-4-methylcoumarin (AMC)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Fmoc deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents (e.g., DMF, DCM)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

General Procedure:

  • Coupling of Fmoc-Val-OH to AMC: Dissolve Fmoc-Val-OH, AMC, and coupling reagents in an appropriate solvent (e.g., DMF). The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Fmoc Deprotection: The resulting Fmoc-Val-AMC is treated with a deprotection reagent to remove the Fmoc protecting group, yielding Val-AMC.

  • Coupling of Fmoc-Ala-OH: The second amino acid, Fmoc-Ala-OH, is then coupled to the Val-AMC using similar coupling conditions as in step 1.

  • Final Deprotection: The Fmoc group is removed from the dipeptide to yield the final Val-Ala-AMC product.

  • Purification and Characterization: The crude product is purified by RP-HPLC. The identity and purity of the final Val-Ala-AMC product should be confirmed by mass spectrometry and NMR.

In Vitro Protease Cleavage Assay using a Fluorogenic Val-Ala-AMC Substrate

This protocol describes a general method for determining the kinetic parameters of a protease for the Val-Ala-AMC substrate.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Protease Stock - Substrate Stock (Val-Ala-AMC) - Assay Buffer Setup Set up 96-well plate with serial dilutions of substrate Reagents->Setup Initiate Initiate reaction by adding protease solution Setup->Initiate Measure Measure fluorescence increase over time (Excitation: ~380 nm, Emission: ~460 nm) Initiate->Measure Velocity Calculate initial reaction velocities (V₀) from the linear phase of fluorescence curves Measure->Velocity Plot Plot V₀ versus substrate concentration Velocity->Plot Fit Fit data to Michaelis-Menten equation to determine Km and Vmax Plot->Fit Calculate Calculate kcat and kcat/Km Fit->Calculate

Workflow for protease cleavage assay and data analysis.

Materials:

  • Purified protease of interest (e.g., Cathepsin B, Neutrophil Elastase)

  • Val-Ala-AMC substrate

  • Assay Buffer (specific to the protease, e.g., for Cathepsin B: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in an appropriate buffer.

    • Prepare a stock solution of Val-Ala-AMC in DMSO.

    • Prepare the assay buffer and warm to the optimal temperature for the protease (e.g., 37°C).

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the Val-Ala-AMC substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).

    • Include wells with substrate only (no enzyme) as a blank control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed concentration of the pre-activated protease to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.

    • Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[8][9]

  • Data Analysis:

    • For each substrate concentration, plot fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • Convert the fluorescence units to the concentration of product (AMC) formed per unit time using a standard curve of free AMC.

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.[9][10]

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

    • Calculate the specificity constant (kcat/Km).

Conclusion

The Val-Ala linker is a versatile tool in drug development, primarily designed for cleavage by lysosomal proteases like cathepsin B. However, the potential for cross-reactivity with other proteases, such as neutrophil elastase, highlights the importance of thorough preclinical evaluation. The lack of standardized, directly comparable kinetic data across a range of proteases for the Val-Ala linker presents a significant knowledge gap. The protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies, leading to a more informed design of next-generation targeted therapeutics with improved safety and efficacy profiles.

References

Benchmarking 4-Pentynoyl-Val-Ala-PAB: A Comparative Guide to Next-Generation ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 4-Pentynoyl-Val-Ala-PAB antibody-drug conjugate (ADC) linker against leading next-generation linker technologies. By presenting key performance data, detailed experimental protocols, and visual representations of underlying mechanisms, this document serves as a resource for the rational design and selection of linkers for novel ADCs.

Introduction to ADC Linker Technologies

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected by a chemical linker. The linker is a critical component, dictating the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.[1]

1.1. This compound: A Clickable, Enzymatically Cleavable Linker

The this compound linker is a cleavable linker system designed for precise conjugation and controlled payload release.[2][3][4] Its key components are:

  • 4-Pentynoyl Group: An alkyne handle that allows for bio-orthogonal "click chemistry" conjugation to an azide-modified antibody, facilitating site-specific ADC construction.[2][3][4]

  • Valine-Alanine (Val-Ala) Dipeptide: A peptide sequence susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][6]

  • p-Aminobenzyl (PAB) Spacer: A self-immolative group that, upon cleavage of the Val-Ala dipeptide, releases the unconjugated, active payload.[7]

1.2. Next-Generation ADC Linkers: Addressing Key Challenges

The field of ADC development is continually evolving, with next-generation linkers aiming to overcome the limitations of earlier technologies. Key areas of innovation include:

  • Enhanced Stability and Hydrophilicity: Many potent payloads are hydrophobic, leading to ADC aggregation and rapid clearance.[8] Hydrophilic linkers, often incorporating polyethylene (B3416737) glycol (PEG) or other hydrophilic moieties, can improve solubility, stability, and pharmacokinetic profiles.[8][9][10]

  • Novel Cleavage Strategies: Beyond traditional dipeptide linkers, novel cleavage mechanisms are being explored to enhance tumor-specific payload release. These include linkers sensitive to enzymes like β-glucuronidase or sulfatase, which are abundant in the tumor microenvironment.[6][7]

  • Improved Plasma Stability: Premature payload release in circulation can lead to off-target toxicity.[11] Next-generation linkers are engineered for superior plasma stability, ensuring the payload remains attached to the antibody until it reaches the target cell.[12][13]

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound in comparison to other notable ADC linker technologies.

Table 1: Linker Characteristics and Physicochemical Properties

Linker TechnologyCleavage MechanismKey Physicochemical PropertiesAdvantagesPotential Limitations
This compound Cathepsin B (enzymatic)Moderate hydrophilicity; Enables site-specific conjugation via click chemistry.Good balance of stability and cleavability; Val-Ala may reduce aggregation compared to Val-Cit.[][6]Susceptible to premature cleavage by other proteases.
Val-Cit-PAB Cathepsin B (enzymatic)Lower hydrophilicity compared to Val-Ala.[14]Well-established and clinically validated.[13]Can be associated with ADC aggregation, especially at high DARs.[14][15]
Hydrophilic (PEG-based) Varies (can be incorporated with cleavable motifs)High hydrophilicity.Improved solubility, reduced aggregation, and enhanced pharmacokinetics.[8][10]May alter payload release kinetics.
Exo-cleavable Linkers Cathepsin B (enzymatic)Can incorporate hydrophilic amino acids.Enhanced plasma stability and resistance to premature cleavage by enzymes like carboxylesterases.[15][16]Newer technology with less clinical data.
β-Glucuronide Linkers β-glucuronidase (enzymatic)Hydrophilic due to the sugar moiety.High plasma stability and specific release in the tumor microenvironment.[7]Efficacy is dependent on the presence of β-glucuronidase.
Sulfatase-cleavable Linkers Sulfatase (enzymatic)Can be designed with hydrophilic properties.High plasma stability and specific cleavage by tumor-associated sulfatases.[6][14]Dependent on sulfatase expression in the tumor.

Table 2: Preclinical Performance Comparison

Linker TechnologyIn Vitro Cytotoxicity (IC50)Plasma Stability (Half-life)Bystander EffectIn Vivo Efficacy (Tumor Growth Inhibition)
This compound Comparable to Val-Cit based ADCs.[]Generally stable, but can be susceptible to certain plasma proteases.[14]Yes (payload dependent)Effective tumor growth inhibition in xenograft models.[]
Val-Cit-PAB PotentGenerally stable, but can show some instability in mouse plasma.[14]Yes (payload dependent)Clinically validated efficacy.[13]
Hydrophilic (PEG-based) Maintained or improvedExtendedYes (payload dependent)Enhanced due to improved pharmacokinetics.[8]
Exo-cleavable Linkers PotentSignificantly improvedYes (payload dependent)Potentially enhanced due to better stability.[15]
β-Glucuronide Linkers PotentHighYes (payload dependent)Demonstrated strong efficacy in preclinical models.[7]
Sulfatase-cleavable Linkers Highly potentHighYes (payload dependent)Showed superior efficacy compared to some dipeptide linkers in preclinical studies.[14]

Experimental Protocols

Detailed methodologies are essential for the accurate benchmarking of ADC linker performance.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[17][18]

  • Cell Seeding: Plate antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a period of 72 to 120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the ADC concentration to determine the IC50 value.

3.2. Plasma Stability Assay (LC-MS/MS)

This assay evaluates the stability of the ADC and the rate of payload deconjugation in plasma.[20][21][22]

  • Incubation: Incubate the ADC at a specific concentration in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • Intact ADC Analysis: Use immunocapture techniques to isolate the ADC from the plasma matrix.[23]

    • Free Payload Analysis: Precipitate proteins to separate the small molecule payload from the larger antibody components.

  • LC-MS/MS Analysis: Quantify the amount of intact ADC (or average drug-to-antibody ratio) and the concentration of released payload at each time point using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the linker's stability.

3.3. Bystander Killing Assay (Co-culture Method)

This assay assesses the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[24][25]

  • Cell Labeling: Genetically engineer the antigen-negative bystander cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.

  • Incubation: Incubate the plate for 72-120 hours.

  • Analysis: Use flow cytometry or high-content imaging to quantify the viability of the antigen-negative (fluorescent) cell population.[26]

  • Data Analysis: Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells and the ADC to determine the extent of the bystander effect.[27]

3.4. In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.[28][29]

  • Model Establishment: Implant human tumor cells subcutaneously into immunodeficient mice.[30]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

  • Dosing: Administer the ADC and controls to the mice, typically via intravenous injection, at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth rates between the different treatment groups to assess the in vivo efficacy of the ADC.

Visualizing Mechanisms and Workflows

4.1. Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Trafficking ADC ADC in Circulation TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Antigen-Negative Bystander Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Payload->TumorCell 5a. Induces Apoptosis (Target Cell) Payload->BystanderCell 5b. Bystander Killing ADC_Benchmarking_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Efficacy In Vivo Efficacy (Xenograft Model) Cytotoxicity->Efficacy PlasmaStability Plasma Stability Assay (LC-MS/MS) PK Pharmacokinetics (PK) Studies PlasmaStability->PK Bystander Bystander Effect Assay (Co-culture) Bystander->Efficacy Toxicity Toxicity Studies PK->Toxicity ADC_Candidate ADC Candidate (e.g., with this compound) ADC_Candidate->Cytotoxicity ADC_Candidate->PlasmaStability ADC_Candidate->Bystander Linker_Technology_Relationships cluster_linker_properties Linker Properties cluster_adc_outcomes Desired ADC Outcomes Stability High Plasma Stability Safety Improved Safety Profile Stability->Safety PK Favorable Pharmacokinetics Stability->PK Cleavability Tumor-Specific Cleavability Efficacy Enhanced Efficacy Cleavability->Efficacy Hydrophilicity Optimal Hydrophilicity Hydrophilicity->PK PK->Efficacy PK->Safety Linker Linker Technology (e.g., 4-Pentynoyl- Val-Ala-PAB) Linker->Stability Linker->Cleavability Linker->Hydrophilicity

References

Val-Ala Linkers in Antibody-Drug Conjugates: A Comparative Guide to Successful Implementations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the valine-alanine (Val-Ala) dipeptide linker. It delves into successful case studies, presents supporting experimental data, and offers detailed methodologies for key assays. This document aims to be an objective resource for researchers and drug developers evaluating linker technologies for their ADC candidates.

Val-Ala vs. Val-Cit Linkers: A Comparative Overview

The Val-Ala linker has emerged as a viable and often advantageous alternative to the more traditional valine-citrulline (Val-Cit) linker in ADC development. Both are cleavable by lysosomal proteases like Cathepsin B, ensuring targeted payload release within the tumor cell. However, key differences in their physicochemical properties can significantly impact an ADC's developability and efficacy.

Val-Ala linkers are noted for their increased hydrophilicity compared to Val-Cit linkers.[1][2][] This property is particularly beneficial when conjugating hydrophobic payloads, such as pyrrolobenzodiazepine (PBD) dimers, as it can mitigate the propensity for aggregation, especially at higher drug-to-antibody ratios (DAR).[1] Studies have shown that Val-Ala linkers can enable the production of ADCs with a DAR of up to 7.4 with limited aggregation (less than 10%), a feat that is often challenging to achieve with Val-Cit linkers due to precipitation and aggregation issues.[1] While both linkers demonstrate comparable stability in buffer and similar efficiency of payload release by Cathepsin B, the ability to achieve higher DARs with Val-Ala can translate to a greater therapeutic window and enhanced potency.[][] In the case of non-internalizing antibodies, ADCs with Val-Ala and Val-Cit linkers have shown similar performance, outperforming Val-Lys and Val-Arg analogues.[][]

FeatureVal-Ala LinkerVal-Cit LinkerReferences
Hydrophilicity HigherLower[1][2][]
Aggregation with High DAR Less prone to aggregationMore prone to aggregation[1][2]
Achievable DAR Up to 7.4 with limited aggregationHigh DAR can be challenging due to aggregation[1]
Payload Compatibility Particularly advantageous for hydrophobic payloads (e.g., PBDs)Widely used with various payloads (e.g., MMAE)[1]
Cleavage Mechanism Cathepsin B and other lysosomal proteasesCathepsin B and other lysosomal proteases[6][7]
In Vitro & In Vivo Performance Comparable to Val-Cit in many contextsWell-established efficacy and stability[2][][]

Case Studies of Successful ADCs Utilizing Val-Ala Linkers

Several ADCs employing the Val-Ala linker have demonstrated significant promise in preclinical and clinical settings. Below are case studies of notable examples.

Loncastuximab Tesirine (B3181916) (Zynlonta®)
  • Target: CD19

  • Payload: SG3199 (a PBD dimer)

  • Indication: Relapsed or refractory B-cell lymphomas

  • Description: Loncastuximab tesirine is an ADC that targets CD19, a protein expressed on the surface of B-cells.[6][7] Upon binding to CD19, the ADC is internalized, and the Val-Ala linker is cleaved within the lysosome, releasing the potent PBD dimer payload, SG3199.[6][7] SG3199 then crosslinks DNA, leading to cell cycle arrest and apoptosis.[6] The choice of a Val-Ala linker is particularly strategic here, given the hydrophobic nature of the PBD payload.

Preclinical and Clinical Data Summary:

ParameterValueCell Line/ModelReference
In Vitro Cytotoxicity Potent and specific activity against CD19+ cell linesVarious lymphoma cell lines[6]
Bystander Effect Demonstrated killing of neighboring CD19-negative cellsCo-culture models[6]
In Vivo Efficacy Significant anti-tumor activityPreclinical lymphoma models[6]
Camidanlumab Tesirine (Cami-T)
  • Target: CD25

  • Payload: SG3199 (a PBD dimer)

  • Indication: Hodgkin's lymphoma, non-Hodgkin's lymphoma, and advanced solid tumors

  • Description: Camidanlumab tesirine targets CD25, the alpha chain of the IL-2 receptor, which is overexpressed in various hematological malignancies and on regulatory T cells (Tregs) in the tumor microenvironment.[8][9] The ADC consists of a human anti-CD25 antibody conjugated to the PBD dimer tesirine via a cleavable Val-Ala linker.[8]

Preclinical Data Summary:

ParameterValueCell Line/ModelReference
In Vitro IC50 (T-cell lymphomas) Median IC50 = 4 pM9 T-cell lymphoma cell lines[10]
In Vitro IC50 (B-cell lymphomas) Median IC50 = 0.7 nM48 B-cell lymphoma cell lines[10]
In Vivo Efficacy Strong and durable single-agent activityCD25-expressing lymphoma xenograft models[11]
AZD8205 (Puxitatug Samrotecan)
  • Target: B7-H4

  • Payload: Topoisomerase I inhibitor (TOP1i)

  • Indication: Advanced/metastatic solid tumors, including breast, ovarian, and endometrial cancers.[12][13][14]

  • Description: AZD8205 is an ADC targeting B7-H4, a protein highly expressed in various solid tumors with limited expression in normal tissues.[12][13][14] It features a human anti-B7-H4 antibody linked to a TOP1i payload via a cleavable Val-Ala-PEG8 linker.[15] The inclusion of a PEG8 spacer is intended to further improve the ADC's properties.

Preclinical and Clinical Data Summary:

ParameterValueModelReference
Overall Response Rate (ORR) in PDX models 69%26 PDX tumors (single 3.5 mg/kg dose)[15]
Partial Responses in Phase I/IIa Trial Observed in patients with ovarian, breast, or endometrial cancerPatients treated at ≥1.6 mg/kg[12]
FZ-AD005
  • Target: DLL3

  • Payload: DXd (a topoisomerase I inhibitor)

  • Indication: Small cell lung cancer (SCLC)

  • Description: FZ-AD005 is a novel ADC targeting Delta-like ligand 3 (DLL3), which is overexpressed in SCLC.[16] It comprises a new anti-DLL3 antibody (FZ-A038) conjugated to the topoisomerase I inhibitor DXd via a Val-Ala linker, with a high DAR of eight.[16]

Preclinical Data Summary:

ParameterValueModelReference
Tumor Growth Inhibition (TGI) in NCI-H82 model 94.19% (3 mg/kg), 97.13% (5 mg/kg)NCI-H82 xenograft[16]
Tumor Growth Inhibition (TGI) in NCI-H889 model 86.21% (2.5 mg/kg), 94.53% (5 mg/kg), 95.54% (10 mg/kg)NCI-H889 xenograft[16]
Tumor Growth Inhibition (TGI) in LU-5326 PDX model 98.51% (1.5 mg/kg), 99.30% (3 mg/kg), 100.00% (6 mg/kg)LU-5326 PDX model[16]
In Vitro IC50 0.152 - 4.295 nMSCLC cell lines (DMS53, DMS79, NCI-H1105, NCI-H2227)[17]
FDA022-BB05
  • Target: HER2

  • Payload: DXd (a topoisomerase I inhibitor)

  • Indication: Advanced solid tumors with HER2 expression

  • Description: FDA022-BB05 is a next-generation ADC targeting HER2. It consists of the anti-HER2 monoclonal antibody trastuzumab conjugated to the topoisomerase I inhibitor DXd via a novel Val-Ala-based double self-immolative linker platform.[18][19][20] This platform is designed to optimize the integration of hydroxyl group-containing payloads.[18][19]

Preclinical Data Summary:

ParameterObservationModelReference
Stability Enhanced stabilityPreclinical models[18][19]
Cathepsin B Sensitivity EffectiveIn vitro assays[18][19]
Cell Proliferation ReducedIn vitro assays[18][19]
Bystander Killing IncreasedIn vitro assays[18][19]
Safety Profile Favorable with a broad therapeutic indexHER2-positive and -negative xenografts[18][19]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are generalized protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT/XTT)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • ADC stock solution

  • Control articles (unconjugated antibody, free payload)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO2.[21]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the diluted compounds to the respective wells.[22]

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-144 hours).[21]

  • Viability Assessment (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[22][23]

    • Aspirate the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.[22][23]

    • Read the absorbance at 570 nm.[21][23]

  • Viability Assessment (XTT):

    • Add the XTT reagent (with an electron coupling agent) to each well.

    • Incubate for 2-4 hours at 37°C.[23]

    • Read the absorbance at the appropriate wavelength (e.g., 450-500 nm).

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line or patient-derived tumor tissue

  • Matrigel (optional)

  • ADC solution and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) mixed with or without Matrigel into the flank of the mice. For PDX models, implant tumor fragments.[24]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[24]

  • Randomization and Dosing: Randomize mice into treatment and control groups. Administer the ADC (e.g., intravenously) and vehicle control at the specified dose and schedule.[24]

  • Tumor Measurement: Measure tumor volume (e.g., 0.5 x length x width²) and mouse body weight 2-3 times per week.[25]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor regression and overall survival.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate TGI as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

Plasma Stability Assay (LC-MS)

This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • ADC

  • Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human)

  • Incubator at 37°C

  • Immunoaffinity capture reagents (e.g., protein A/G beads)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).[26]

  • ADC Capture: At each time point, take an aliquot of the plasma and capture the ADC using immunoaffinity beads.[26]

  • Elution and Analysis: Elute the captured ADC and analyze it using LC-MS to determine the average DAR. The supernatant can be analyzed to quantify the amount of released free payload.[27][28][29]

  • Data Analysis: Plot the average DAR over time to determine the rate of drug deconjugation.

Visualizing the Mechanism of Action and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

ADC_Mechanism_of_Action Mechanism of Action of a Val-Ala Linker ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Val-Ala Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (contains Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage by Cathepsin B DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Induction of Cell Death In_Vitro_Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow (MTT/XTT) Start Start Seed_Cells 1. Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_ADC 2. Add Serial Dilutions of ADC & Controls Seed_Cells->Add_ADC Incubate 3. Incubate for 48-144 hours Add_ADC->Incubate Add_Reagent 4. Add MTT or XTT Reagent Incubate->Add_Reagent Incubate_Reagent 5. Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Read_Absorbance 6. Solubilize (MTT) & Read Absorbance Incubate_Reagent->Read_Absorbance Analyze_Data 7. Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End In_Vivo_Efficacy_Workflow In Vivo Xenograft Efficacy Study Workflow Start Start Implant_Tumor 1. Implant Tumor Cells/Tissue into Immunocompromised Mice Start->Implant_Tumor Monitor_Tumor 2. Monitor Tumor Growth to Desired Size Implant_Tumor->Monitor_Tumor Randomize 3. Randomize Mice into Treatment & Control Groups Monitor_Tumor->Randomize Administer_ADC 4. Administer ADC & Vehicle Control Randomize->Administer_ADC Measure_Tumor 5. Measure Tumor Volume & Body Weight Regularly Administer_ADC->Measure_Tumor Analyze_Data 6. Analyze Tumor Growth Inhibition (TGI) Measure_Tumor->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Personal protective equipment for handling 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Pentynoyl-Val-Ala-PAB, a peptide-based linker used in the development of antibody-drug conjugates (ADCs). Given the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound as potentially hazardous and adhere to the stringent safety protocols outlined below.

I. Immediate Safety and Handling Protocols

Prior to handling this compound, a thorough review of internal safety protocols and consultation with your institution's Environmental Health & Safety (EHS) department is mandatory. The following personal protective equipment (PPE) is required at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

Equipment Specification Purpose
Eye and Face Protection ANSI Z87.1 compliant safety goggles. A face shield is recommended when a splash hazard exists.[1][2]Protects against accidental splashes and aerosolized powder.
Hand Protection Chemical-resistant disposable nitrile gloves. Double gloving is recommended for enhanced protection.[1][2][3]Provides a primary barrier against skin contact.
Body Protection A standard laboratory coat, fully buttoned, to protect skin and clothing.[1][2][3]Prevents contamination of personal clothing.
Respiratory Protection A respirator or dust mask is recommended when handling the lyophilized powder to prevent inhalation.[2][3]Protects against inhalation of fine particles.
General Attire Long pants and closed-toe shoes must be worn in the laboratory.[2]Ensures no exposed skin on the lower body and feet.

II. Operational Plan: Handling and Storage

A. Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to minimize exposure and prevent cross-contamination.[3]

B. Handling Lyophilized Powder: The lyophilized powder can easily become airborne.[3] Extreme caution should be exercised when handling the solid form of this compound. Weighing and reconstitution should always be performed within a contained workspace.

C. Storage: Store this compound at -20°C in a tightly sealed container under dry conditions.[] To maintain stability, avoid repeated freeze-thaw cycles of reconstituted solutions by preparing single-use aliquots.[2]

Table 2: Storage Conditions

Form Temperature Duration Notes
Lyophilized Powder-20°C or colder[2][]Long-termKeep in a tightly sealed container, protected from light.
Reconstituted Solution-20°C or -80°C[2]Up to 1 month at -20°C, up to 6 months at -80°C[2]Store in single-use aliquots to avoid freeze-thaw cycles.

III. Disposal Plan: Waste Management

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[1][3]

A. Waste Segregation: Contaminated solid waste (e.g., gloves, pipette tips, vials) and liquid waste must be collected in separate, clearly labeled, and leak-proof hazardous waste containers.[1][3]

B. Liquid Waste Inactivation: For an added layer of safety, liquid waste containing this compound can be inactivated prior to disposal.[5] This should be performed in a chemical fume hood.

Table 3: Chemical Inactivation of Liquid Waste

Inactivation Reagent Final Concentration Minimum Contact Time Notes
Sodium Hypochlorite (Bleach)0.5-1.0%[1]20-60 minutes[1]May be corrosive to some surfaces.
Sodium Hydroxide (NaOH)1 M[1]Minimum 24 hours[5]A strong base, handle with care.

C. Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste.[3] Do not pour any waste containing this compound down the drain.[1][3]

IV. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Designated Workspace (Fume Hood / Biosafety Cabinet) A->B C Retrieve this compound from -20°C Storage B->C D Weigh Lyophilized Powder in Containment C->D E Reconstitute in Appropriate Solvent D->E F Perform Experimental Procedure E->F G Segregate Solid and Liquid Waste F->G H Inactivate Liquid Waste (Optional) G->H I Store in Labeled Hazardous Waste Containers H->I J Arrange for EHS Waste Pickup I->J

Workflow for Handling this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。